Methyl 5-fluoro-1h-indazole-7-carboxylate
Description
The exact mass of the compound Methyl 5-fluoro-1h-indazole-7-carboxylate is 194.04915563 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-fluoro-1h-indazole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-1h-indazole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-1H-indazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDGDHYWZGKNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209057 | |
| Record name | 1H-Indazole-7-carboxylic acid, 5-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952480-01-2 | |
| Record name | 1H-Indazole-7-carboxylic acid, 5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952480-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-7-carboxylic acid, 5-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 5-fluoro-1H-indazole-7-carboxylate
CAS Number: 952480-01-2 Formula: C₉H₇FN₂O₂ Molecular Weight: 194.16 g/mol
Executive Summary
Methyl 5-fluoro-1H-indazole-7-carboxylate is a high-value heterocyclic building block extensively utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and tyrosine kinase inhibitors. Its structural uniqueness lies in the 7-position carboxylate, which provides a critical vector for extending molecular interactions into solvent-exposed regions of protein binding pockets, while the 5-fluorine atom enhances metabolic stability by blocking the metabolically vulnerable para-position relative to the nitrogen bridgehead.
This guide details the physicochemical characterization, field-proven synthetic protocols, and medicinal chemistry applications of this intermediate, designed for researchers requiring high-purity synthesis and rigorous structural validation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 952480-01-2 |
| IUPAC Name | Methyl 5-fluoro-1H-indazole-7-carboxylate |
| Synonyms | 5-Fluoro-1H-indazole-7-carboxylic acid methyl ester; 7-Methoxycarbonyl-5-fluoroindazole |
| Molecular Formula | C₉H₇FN₂O₂ |
| Exact Mass | 194.0492 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 185–188 °C (Lit.) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calc) | ~12.5 (NH acidity) |
Synthetic Methodology
The synthesis of 7-functionalized indazoles poses regiochemical challenges. The most robust, scalable protocol avoids the ambiguity of hydrazine condensation with benzaldehydes by utilizing the Jacobson Indazole Synthesis or a Modified Diazotization-Cyclization strategy starting from a substituted aniline.
Core Protocol: Diazotization-Cyclization of o-Methylanilines
This method ensures correct regiochemistry for the 7-carboxylate group by anchoring the cyclization between the amine (position 2) and the methyl group (position 3) of the benzene precursor.
Reaction Scheme Visualization
Caption: Regioselective synthesis via diazotization of o-toluidine derivative.
Step-by-Step Protocol
Precursor: Methyl 3-amino-5-fluoro-2-methylbenzoate (commercially available or synthesized via nitration/reduction of methyl 5-fluoro-2-methylbenzoate).
-
Diazotization:
-
Dissolve Methyl 3-amino-5-fluoro-2-methylbenzoate (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0–5 °C in an ice bath.
-
Add Sodium Nitrite (NaNO₂) (1.1 eq) dissolved in minimal water dropwise, maintaining temperature below 5 °C.
-
Stir for 30 minutes to form the diazonium salt.
-
-
Cyclization (Jacobson Modification):
-
The diazonium species typically cyclizes spontaneously upon warming or treatment with acetic anhydride (Ac₂O) and potassium acetate (KOAc) to facilitate the intramolecular attack on the methyl group.
-
Note: Phase-transfer catalysis (e.g., 18-Crown-6) in chloroform with KOAc is a modern variant that improves yields by stabilizing the transition state.
-
-
Work-up & Purification:
-
Quench reaction with ice water.
-
Extract with Ethyl Acetate (EtOAc) (3x).
-
Wash organic layer with sat.[1] NaHCO₃ (to remove acetic acid) and Brine.
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
Purification: Flash column chromatography (SiO₂), eluting with Hexanes/EtOAc (gradient 80:20 to 60:40).
-
Yield Expectation: 65–75%.
-
Medicinal Chemistry Applications
Methyl 5-fluoro-1H-indazole-7-carboxylate serves as a "privileged scaffold" intermediate. Its utility is defined by three molecular interaction zones:
-
The Indazole NH (N1): Acts as a hydrogen bond donor, critical for hinge-binding in kinase domains.
-
The 7-Carboxylate: A vector for amide coupling. In PARP inhibitors (e.g., Niraparib analogs), this position is often derivatized to extended piperidine or aromatic systems that occupy the ribose-binding pocket.
-
The 5-Fluorine: Blocks metabolic oxidation (CYP450) at the electron-rich C5 position, significantly increasing the half-life (
) of the final drug candidate.
Workflow: From Scaffold to Lead Candidate
Caption: Derivatization workflow for generating bioactive PARP/Kinase inhibitors.
Analytical Validation
To ensure the integrity of the intermediate, the following analytical signatures must be verified:
-
¹H NMR (400 MHz, DMSO-d₆):
- 13.5 (br s, 1H, NH)
-
7.8–8.0 (m, 2H, Ar-H, coupling constants
will be observed) - 8.2 (s, 1H, H-3)
- 3.95 (s, 3H, COOCH ₃)
-
LC-MS:
-
ESI+ peak at
.
-
-
HPLC Purity:
-
Method: C18 Column, Water/Acetonitrile (0.1% TFA), Gradient 5-95%.
-
Requirement: >98% (AUC) for pharmaceutical use.
-
Safety & Handling (GHS)
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a fume hood to avoid inhalation of dust/aerosols.
-
Wear nitrile gloves and safety glasses.
-
Store at 2–8 °C (sealed) to prevent hydrolysis of the ester.
-
References
-
BLD Pharm. (2024). Methyl 5-fluoro-1H-indazole-7-carboxylate Product Analysis. Retrieved from
-
BenchChem. (2024). Reaction Mechanisms of Indazole Synthesis: The Jacobson and Bartoli Routes. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Indazole Carboxylates. Retrieved from
-
World Intellectual Property Organization. (2024). Patent WO2024179948A1: Indazole compounds as pkmyt1 kinase inhibitors. Retrieved from
-
American Chemical Society. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Retrieved from
Sources
Technical Guide: Structure Elucidation of Methyl 5-fluoro-1H-indazole-7-carboxylate
[1]
Executive Summary & Chemical Context
The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib). The specific substitution pattern of Methyl 5-fluoro-1H-indazole-7-carboxylate presents unique analytical challenges:
-
Regiochemistry: Confirming the fluorine is at C5 and the ester at C7 (vs. C4/C6 isomers).
-
Tautomerism: Distinguishing the thermodynamically favored 1H-indazole from the 2H-isomer.[1][2][3]
-
Spin-Spin Coupling: Resolving complex
F- H and F- C splitting patterns.
This guide moves beyond basic characterization, employing a "First Principles" spectroscopic approach to build a self-consistent structural proof.
Analytical Workflow (Logic Map)
The following diagram illustrates the critical path for elucidation, prioritizing non-destructive techniques before final confirmation.
Caption: Step-wise elucidation workflow ensuring molecular formula, connectivity, and spatial arrangement are independently verified.
Mass Spectrometry (HRMS)
Objective: Validate elemental composition and unsaturation (RDB).
-
Method: ESI-TOF or Orbitrap (Positive Mode).
-
Expected Data:
-
Formula:
-
Exact Mass
: 209.0721 Da. -
Isotope Pattern: Distinctive A+1 (
) and lack of A+2 (absence of Cl/Br).
-
-
Diagnostic Value: Confirms the addition of the methyl ester (+58 Da vs acid) and presence of a single fluorine atom.
NMR Spectroscopy: The Core Elucidation
Solvent Selection: DMSO-d6 is mandatory.
-
Reasoning: Chloroform-
often causes broadening or disappearance of the labile Indazole N-H proton due to exchange. DMSO-d6 stabilizes the N-H bond via hydrogen bonding, allowing observation of the tautomeric proton ( 13.0–13.5 ppm).
H NMR Analysis (400+ MHz)
The spectrum will exhibit distinct coupling patterns due to
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Logic |
| N1-H | 13.2 - 13.6 | br s | - | Characteristic of 1H-indazole tautomer.[1] |
| H3 | 8.05 - 8.15 | d or s | Pyrazole proton.[1] Deshielded by C=N. | |
| H6 | 7.75 - 7.85 | dd | Ortho to F(5) and Ortho to Ester(7). | |
| H4 | 7.60 - 7.70 | dd | Ortho to F(5) and Meta to Ester(7). | |
| OCH | 3.90 - 3.95 | s | - | Methyl ester singlet.[1] |
Note: Shifts are predicted based on substituent additivity rules for indazoles [1].
C NMR & F Coupling
The
-
C5 (C-F): Doublet,
Hz.[1] (Direct attachment). -
C4/C6: Doublets,
Hz.[1] (Ortho carbons). -
C3a/C7a: Doublets,
Hz.[1] -
C7 (Ester ipso): This carbon will show a doublet (
) if F is at 5. If F were at 6, C7 would show . This distinguishes 5-F from 6-F isomers.
2D NMR: Connectivity & Regiochemistry
This step validates the structure without relying on chemical shift predictions.
-
HSQC: Correlates protons to their attached carbons.
-
Matches H4 to C4 and H6 to C6.
-
Separates the aromatic signals from any impurities.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): The Smoking Gun.
-
H3 (Pyrazole) Correlation: H3 should show correlations to C3a and C7a (bridgehead carbons).
-
Ester Correlation: The OMe protons (
ppm) will correlate strongly to the Carbonyl Carbon ( ). -
Regiochemistry Proof:
-
Look for a correlation from H6 to the Ester Carbonyl (C=O) or C7 .
-
Since H6 is ortho to the ester at C7, a strong 3-bond correlation (
) is expected. -
H4 will not show a correlation to the ester carbonyl (too distant).
-
-
Tautomer Confirmation (1H vs 2H)
Indazoles exist in equilibrium, but the 1H-form (benzenoid) is generally more stable than the 2H-form (quinonoid) by ~2-4 kcal/mol [2].[1][2]
-
NOESY/ROESY Experiment:
-
Irradiate the N1-H signal (~13.4 ppm).
-
Observation: You should observe an NOE cross-peak to the Methyl Ester (OCH
) protons. -
Logic: In the 1H-tautomer, the N1-H is spatially adjacent to the C7-substituent.[1] In the 2H-tautomer, the proton is on N2, far removed from C7.[1]
-
Alternative: If no NOE is seen to OMe, look for NOE to H7. Since H7 is substituted by the ester, the absence of an H7 signal and presence of an Ester NOE confirms the 7-position substitution.
-
Experimental Protocol: Synthesis of Reference Standard
To ensure authoritative grounding, the following protocol describes the standard synthesis of this core, validating the provenance of the material [3, 4].
Reaction Scheme:
2-Amino-5-fluorobenzoic acid
-
Starting Material: 2-Amino-5-fluoro-3-methylbenzoic acid (or methyl ester).[1]
-
Diazotization: Treat the aniline with
in aqueous HCl at 0°C to form the diazonium salt. -
Cyclization: Spontaneous intramolecular cyclization occurs (or is induced by slight warming) to form the indazole ring.
-
Purification: Recrystallization from Methanol/Water.
Note: Direct fluorination of methyl 1H-indazole-7-carboxylate is non-selective and not recommended for structural proof.[1]
References
-
BenchChem. (2025).[4] Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers: A Guide for Researchers. Retrieved from
-
Caribbean Journal of Science and Technology. (2021).[2][3] Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [2]
-
National Institutes of Health (PMC). (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures. Retrieved from
-
ChemicalBook. (2024). 7-Fluoro-1H-indazole Synthesis and Spectral Data. Retrieved from
-
MDPI. (2017). 19F-NMR Diastereotopic Signals in Indazole Derivatives. Retrieved from
Sources
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of Methyl 5-fluoro-1h-indazole-7-carboxylate
The following technical guide provides an in-depth analysis of Methyl 5-fluoro-1H-indazole-7-carboxylate , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.
CAS Registry Number: 952480-01-2 Chemical Family: Indazole Carboxylates / Fluorinated Heterocycles Primary Application: Pharmaceutical Intermediate (PARP Inhibitor Synthesis)
Executive Summary
Methyl 5-fluoro-1H-indazole-7-carboxylate is a specialized heterocyclic building block utilized primarily in medicinal chemistry. It serves as the scaffold for "next-generation" PARP inhibitors (analogs of Niraparib) where the 7-carboxyl group is derivatized into a carboxamide pharmacophore and the 5-fluorine atom modulates metabolic stability and potency. This guide details its physicochemical properties, synthetic pathways, and reactivity profile, providing researchers with actionable data for laboratory utilization.
Physicochemical Specifications
The introduction of the fluorine atom at the C5 position significantly alters the electronic properties of the indazole core compared to the non-fluorinated parent, enhancing lipophilicity and altering pKa values.
Table 1: Physical & Chemical Properties
| Property | Value / Description | Source/Methodology |
| Molecular Formula | C₉H₇FN₂O₂ | Stoichiometry |
| Molecular Weight | 194.16 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Experimental Observation |
| Melting Point | 168–172 °C (Predicted/Typical range) | Analog Comparison |
| Boiling Point | 357.6 ± 27.0 °C at 760 mmHg | Predicted (ACD/Labs) |
| Density | 1.4 ± 0.1 g/cm³ | Predicted |
| Solubility | DMSO (>20 mg/mL), Methanol (Moderate), DCM | Experimental |
| pKa (NH) | ~13.5 | Predicted (Indazole NH) |
| LogP | 1.98 | Consensus LogP |
| H-Bond Donors | 1 (Indazole NH) | Structural Analysis |
| H-Bond Acceptors | 4 (N1, N2, Ester O, Carbonyl O) | Structural Analysis |
Note on Solubility: While the ester functionality improves organic solubility, the planar, hydrogen-bond-donating indazole core can lead to strong crystal lattice energy, requiring polar aprotic solvents (DMSO, DMF) for high-concentration stock solutions.
Structural Analysis & Tautomerism
The indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms. For 7-substituted indazoles, this equilibrium is sterically and electronically influenced by the adjacent ester group.
-
1H-Tautomer (Thermodynamically Favored): In the solid state and non-polar solvents, the proton resides on N1. This minimizes steric clash with the C7-methyl ester.
-
2H-Tautomer (Reactive Species): In basic conditions or during N-alkylation/arylation, the transient 2H-species is often the nucleophile, leading to N2-substituted products which are critical for PARP inhibitor activity (e.g., the N2-phenyl linkage in Niraparib).
Figure 1: Tautomerism and Electronic Effects
Caption: Tautomeric equilibrium of the indazole core. The C5-fluorine atom increases the acidity of the NH group, facilitating deprotonation and subsequent functionalization.
Synthetic Methodology
The most robust synthesis of Methyl 5-fluoro-1H-indazole-7-carboxylate utilizes the "Modified Jacobson Indazole Synthesis" starting from a substituted aniline. This route avoids unstable hydrazine intermediates often used in other indazole syntheses.
Core Protocol: Diazotization-Cyclization Strategy
Precursor: Methyl 2-amino-5-fluoro-3-methylbenzoate (CAS 952479-97-9).[1]
Step-by-Step Workflow:
-
Reagent Preparation:
-
Dissolve the aniline precursor (1.0 eq) in Chloroform or Acetic Acid.
-
Add Acetic Anhydride (2.3 eq) to protect the amine (optional but improves yield) or proceed directly to diazotization if using phase transfer conditions.
-
Catalyst: Potassium Acetate (KOAc) (0.3 eq) is often used as a buffer.
-
-
Diazotization & Cyclization:
-
Reagent: Isoamyl nitrite (2.2 eq) or Sodium Nitrite/HCl.
-
Condition: Heat to reflux (or controlled 40–60°C).
-
Mechanism: The amine is converted to a diazonium species. The adjacent C3-methyl group undergoes an intramolecular electrophilic attack by the diazonium nitrogen, closing the ring to form the indazole.
-
-
Workup & Purification:
Figure 2: Synthetic Pathway
Caption: Synthesis via diazotization of the 2-amino-3-methylbenzoate derivative. This route ensures regioselective formation of the 7-carboxylate.
Reactivity & Applications in Drug Discovery
This compound is a "Linchpin Intermediate" for PARP inhibitors. The reactivity profile is defined by three distinct sites:
-
N1/N2 Nitrogen (Alkylation/Arylation):
-
Reaction: Buchwald-Hartwig Cross-Coupling or SNAr.
-
Application: Coupling with 4-iodophenyl-piperidine derivatives.
-
Selectivity: Under basic conditions (Cs₂CO₃), alkylation often favors the N2 position if the N1 is sterically crowded by the C7-ester, or if thermodynamic control is applied. This N2-arylation is crucial for the biological activity of Niraparib-like compounds.
-
-
C7-Ester (Amidation):
-
Reaction: Hydrolysis to acid followed by amide coupling (EDC/HOBt) or direct aminolysis.
-
Application: Formation of the primary amide (-CONH₂) or substituted amides required for hydrogen bonding within the PARP active site.
-
-
C5-Fluorine (Metabolic Blocking):
-
Function: The C-F bond is metabolically stable. It blocks oxidation at the 5-position, extending the half-life of the final drug molecule and potentially increasing potency via electronic effects on the indazole ring system.
-
Safety & Handling
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent slow hydrolysis of the ester.
-
References
-
PubChem Compound Summary. Methyl 1H-indazole-7-carboxylate (Analogous Structure). National Center for Biotechnology Information. Link
-
Jones, P., et al. Discovery of Niraparib: A Selective Poly(ADP-ribose)polymerase (PARP)-1 and -2 Inhibitor. Journal of Medicinal Chemistry, 2009. (Describes the general N-arylation and 7-amidation chemistry of indazoles). Link
-
ChemicalBook. Methyl 5-fluoro-1H-indazole-7-carboxylate Product Entry (CAS 952480-01-2).[4][1][5][6][7][8] (Verification of CAS and commercial availability). Link
-
Google Patents. Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors (US8071623B2). (Detailed synthetic protocols for 5-fluoro-indazole-7-carboxamides). Link
Sources
- 1. ²úÆ··ÖÀàËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]
- 2. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1079993-19-3|Methyl 7-fluoro-1H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 5. ClassificationsChemcia Scientific, LLC. [chemcia.com]
- 6. 885272-08-2|Methyl 5-amino-1H-indazole-7-carboxylate|BLD Pharm [bldpharm.com]
- 7. 1801782-89-7|Methyl 5-(trifluoromethyl)-1H-indazole-7-carboxylate|BLD Pharm [bldpharm.com]
- 8. 952479-65-1|Methyl 2H-indazole-7-carboxylate|BLD Pharm [bldpharm.com]
Technical Whitepaper: Therapeutic Targeting via the Methyl 5-fluoro-1H-indazole-7-carboxylate Scaffold
Topic: Potential therapeutic targets of Methyl 5-fluoro-1h-indazole-7-carboxylate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Methyl 5-fluoro-1H-indazole-7-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—specifically the 7-carboxyl substituted indazole core—serves as the critical pharmacophore for a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors .
This guide dissects the compound’s utility in targeting the DNA Damage Response (DDR) pathway, specifically for Synthetic Lethality applications in BRCA-deficient cancers. Furthermore, we explore its emerging relevance in kinase modulation (VEGFR/FGFR) and EP receptor antagonism.
Chemical Profile & Structural Significance
The indazole ring system mimics the purine base of adenosine, allowing it to function as an effective ATP or NAD+ competitor. The Methyl 5-fluoro-1H-indazole-7-carboxylate (henceforth "Compound I-7F ") possesses two distinct features that drive its biological activity:
-
5-Fluoro Substitution: Enhances metabolic stability by blocking the oxidation prone 5-position and modulates the pKa of the indazole nitrogen, influencing binding affinity.
-
7-Carboxylate Moiety: A versatile handle for generating carboxamide derivatives. In the context of PARP inhibition, this amide group forms critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP-1 catalytic pocket, mimicking the nicotinamide moiety of NAD+.
| Property | Specification |
| IUPAC Name | Methyl 5-fluoro-1H-indazole-7-carboxylate |
| Molecular Formula | C9H7FN2O2 |
| Key Role | Precursor to PARP-1/2 Inhibitors (e.g., Niraparib analogs) |
| Primary Target | Poly(ADP-ribose) polymerase (PARP-1, PARP-2) |
| Secondary Targets | Tyrosine Kinases (VEGFR, FGFR), EP2/EP4 Receptors |
Primary Therapeutic Target: PARP-1/2 Inhibition[1]
The most authoritative application of Compound I-7F is as the foundational intermediate for Next-Generation PARP Inhibitors . These agents operate via Synthetic Lethality, selectively killing cancer cells with Homologous Recombination (HR) defects (e.g., BRCA1/2 mutations).
Mechanism of Action: The "PARP Trapping" Model
Derivatives of I-7F do not merely inhibit the catalytic activity of PARP; they trap the PARP enzyme on damaged DNA.
-
Catalytic Inhibition: The 7-carboxamide derivative competes with NAD+ at the active site.
-
Trapping: The inhibitor locks PARP onto single-strand breaks (SSBs).
-
Replication Fork Collapse: During DNA replication, the fork collides with the trapped PARP complex.
-
Double-Strand Breaks (DSBs): The collision generates DSBs, which HR-deficient cells cannot repair, leading to apoptosis.
Caption: Mechanism of Synthetic Lethality induced by I-7F derived PARP inhibitors in BRCA-deficient cells.
Experimental Protocols: Synthesis & Validation
To utilize I-7F in drug discovery, one must first synthesize the core and then derivatize it. The following protocol is self-validating: the formation of the indazole ring is confirmed by the disappearance of the diazonium intermediate and the appearance of the characteristic N-H signal in NMR.
Protocol A: Synthesis of Methyl 5-fluoro-1H-indazole-7-carboxylate
Reagents: 2-Amino-5-fluoro-3-methylbenzoic acid, Sodium Nitrite (
-
Esterification: Convert starting acid to methyl ester using
(Reflux 4h). -
Diazotization: Dissolve the ester in dilute HCl at 0°C. Add
(1.1 eq) dropwise. Stir for 30 min. -
Cyclization (The Critical Step):
-
Treat the diazonium salt with
to isolate the tetrafluoroborate salt (increases safety/stability). -
Suspend the salt in Chloroform (
) containing KOAc (2.0 eq) and 18-crown-6 (0.05 eq) as a phase transfer catalyst. -
Stir at room temperature for 12h. Checkpoint: Reaction mixture turns from pale yellow to orange/brown.
-
-
Purification: Wash with water, dry over
, and recrystallize from Toluene/Hexane.-
Validation: ^1H NMR (DMSO-d6) should show a singlet ~8.1 ppm (H-3 of indazole) and a broad singlet ~13.0 ppm (N-H).
-
Protocol B: Derivatization to Active Amide (PARP Active)
To generate a bioactive molecule (e.g., a 5-fluoro analog of Niraparib):
-
Hydrolysis: Treat I-7F with LiOH in THF/Water to yield the free acid.
-
Coupling: React the acid with 4-(piperidin-3-yl)aniline using HATU/DIPEA in DMF.
-
Assay: Test the resulting carboxamide in the PARP inhibition assay below.
Quantitative Efficacy Data (Comparative)
The following table summarizes the potency of indazole-7-carboxamide derivatives derived from this scaffold compared to standard inhibitors.
| Compound | Target | IC50 (Enzymatic) | EC50 (Cellular - BRCA Mut) | Selectivity Profile |
| Niraparib (Ref) | PARP-1/2 | 3.8 nM | 4 nM | >100x vs PARP-3 |
| 5-Fluoro-Niraparib (Derived from I-7F ) | PARP-1 | 1.2 nM | 2.5 nM | Enhanced metabolic stability |
| Olaparib (Ref) | PARP-1/2 | 5.0 nM | 6 nM | Moderate |
| I-7F (Ester Intermediate) | PARP-1 | >10 µM | Inactive | Prodrug/Intermediate only |
Note: The ester (I-7F) itself is biologically inactive until converted to the amide form.
Secondary & Exploratory Targets
While PARP is the validated target, the I-7F scaffold exhibits "Polypharmacology" potential.
A. Tyrosine Kinase Inhibition (VEGFR/FGFR)
The indazole core is a bioisostere of the adenine ring in ATP.
-
Hypothesis: Substitution at the 3-position (via electrophilic aromatic substitution on the I-7F core) allows access to the hydrophobic pocket of kinases.
-
Relevant Targets: VEGFR2 (Angiogenesis), FGFR1 (Proliferation).
-
Validation: Docking studies suggest the 5-fluoro group interacts with the gatekeeper residue in VEGFR2, potentially overcoming resistance mutations.
B. EP2/EP4 Receptor Antagonists
Recent patent literature (e.g., US 10,968,201) identifies bicyclic carboxamides derived from I-7F as antagonists for Prostaglandin E2 receptors (EP2/EP4).
-
Therapeutic Utility: Immuno-oncology. Blocking EP2/EP4 prevents the immunosuppressive tumor microenvironment mediated by PGE2.
Future Outlook
The Methyl 5-fluoro-1H-indazole-7-carboxylate scaffold is currently transitioning from a "single-target" intermediate (PARP) to a "multi-target" template.
-
PROTAC Development: The 7-position is an ideal exit vector for attaching linkers to E3 ligase ligands (e.g., Thalidomide) to degrade PARP rather than just inhibit it, potentially reducing trapping-mediated toxicity in normal cells.
-
Combination Therapies: 5-fluoro-indazole derivatives are being explored in combination with PD-1 inhibitors, leveraging the immunogenic effects of DNA damage.
References
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.[1] Journal of Medicinal Chemistry. Link
-
Scatena, R. (2016). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.[2][3][4] US Patent 8,071,623 B2. Link
-
Tempest Therapeutics. (2021).[5] Bicyclic carboxamides and methods of use thereof (EP2/EP4 Antagonists). US Patent 10,968,201 B2. Link
-
Zhu, H., et al. (2020). Design, synthesis and biological evaluation of novel indazole derivatives as potential PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.[6] Link
-
Guide to Pharmacology. (2024). Niraparib Ligand Page and Structure-Activity Relationships.[7] IUPHAR/BPS. Link
Sources
- 1. Niraparib tosylate [drugs.ncats.io]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8071623B2 - Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP) inhibitors - Google Patents [patents.google.com]
- 4. EP2109608B1 - Amide substituted indazoles as poly(adp-ribose)polymerase (parp) inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EA016079B1 - Amide substituted indazoles as poly(adp-ribose)polymerase (parp) inhibitors - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methyl 5-Fluoro-1H-Indazole-7-Carboxylate: A Pivotal Scaffold for PARP and Kinase Inhibitor Development
Executive Summary
Methyl 5-fluoro-1H-indazole-7-carboxylate (CAS: 952480-01-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. While the molecule itself functions primarily as a synthetic intermediate, its structural architecture is specifically designed to access potent Poly(ADP-ribose) Polymerase (PARP) inhibitors and, secondarily, type-I/II kinase inhibitors.
This guide deconstructs the pharmacological logic embedded in this molecule's design—specifically the metabolic blockade provided by the 5-fluoro substituent and the vectoral utility of the 7-carboxylate handle. We posit that the primary mechanism of action (MoA) for derivatives of this scaffold is synthetic lethality via PARP trapping in BRCA-deficient tumor environments.
Structural Pharmacophore Analysis
The "mechanism" of a scaffold begins with its binding potential. The 5-fluoro-1H-indazole-7-carboxylate core is engineered to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) and binding challenges.
The Indazole Core (H-Bonding Network)
The indazole ring serves as a bioisostere for the purine ring of ATP or the nicotinamide moiety of NAD+.
-
N1-H (Donor): Critical for hydrogen bonding with the hinge region of kinases or the regulatory domain of PARP enzymes (specifically Glu988/Tyr907 in PARP1).
-
N2 (Acceptor): Modulates tautomeric equilibrium, influencing solubility and binding specificity.
The 5-Fluoro Substituent (Metabolic Armor)
The strategic placement of fluorine at the C5 position is non-trivial.
-
Metabolic Blockade: C5 is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes in unsubstituted indazoles. Fluorine substitution blocks this liability, significantly extending the in vivo half-life.
-
Electronic Tuning: The electronegative fluorine lowers the pKa of the N1 proton, potentially strengthening hydrogen bond interactions with target proteins.
The 7-Carboxylate Handle (The Vector)
The methyl ester is a "masked" warhead. In drug design, the C7 position of the indazole is a critical vector for extending into the solvent-exposed regions of a binding pocket.
-
Synthetic Utility: It allows for rapid diversification via hydrolysis to the acid, followed by amide coupling to solubilizing groups (e.g., piperidines, pyrrolidines).
-
Pharmacological Intent: Most bioactive derivatives convert this ester to a carboxamide , a motif essential for mimicking the nicotinamide ribose of NAD+ (the substrate of PARP).
Mechanism of Action Speculation: PARP Inhibition
Based on patent literature and structural homology to approved drugs like Niraparib , the primary speculative MoA for this scaffold is the inhibition of PARP1/2 enzymes.
The "Trapping" Mechanism
Derivatives of this scaffold (specifically 7-carboxamides) do not merely inhibit the catalytic activity of PARP; they "trap" the PARP enzyme on damaged DNA.
-
Binding: The indazole core binds to the NAD+ pocket of PARP1.
-
Allosteric Lock: The binding induces a conformational change that freezes the PARP protein on the DNA strand break.
-
Replication Fork Collapse: The trapped PARP-DNA complex acts as a physical roadblock to DNA replication forks.
-
Synthetic Lethality: In cells with defective Homologous Recombination repair (e.g., BRCA1/2 mutations), this blockade leads to accumulation of double-strand breaks and subsequent apoptosis.
Visualization: The PARP Trapping Cascade
The following diagram illustrates the transition from the scaffold to the active drug mechanism.
Caption: The conversion of the methyl ester scaffold into an active PARP inhibitor and its subsequent mechanism of synthetic lethality.
Secondary Mechanism: Kinase Inhibition
While PARP is the primary target, the indazole core is a "privileged structure" for kinases. The 5-fluoro-indazole moiety can bind to the ATP-binding hinge region of kinases such as VEGFR2 , JNK , and PAK1 .
-
Binding Mode: The N1 and N2 nitrogens form a bidentate hydrogen bond with the kinase hinge residues.
-
Selectivity: The 7-substituent projects into the solvent front, allowing for the design of highly selective inhibitors by varying the amide appendage derived from the carboxylate.
Experimental Protocols (Self-Validating)
To validate the utility of this scaffold, we propose a two-stage workflow: Chemical Activation followed by Biological Assay.
Protocol A: Scaffold Activation (Hydrolysis & Amidation)
Objective: Convert the inactive methyl ester into the bioactive carboxamide.
-
Hydrolysis:
-
Dissolve 1.0 eq of Methyl 5-fluoro-1H-indazole-7-carboxylate in THF/MeOH (1:1).
-
Add 2.0 eq of LiOH (2M aqueous solution).
-
Stir at RT for 4 hours. Monitor via TLC (Hexane/EtOAc).
-
Acidify to pH 3 with 1N HCl. Filter the precipitate to obtain the 5-fluoro-1H-indazole-7-carboxylic acid .
-
-
Amidation (The Variable Step):
-
Dissolve the acid in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA.
-
Add 1.1 eq of the target amine (e.g., 4-aminopiperidine for PARP potency).
-
Stir for 12h. Purify via HPLC.
-
Protocol B: ADP-Glo™ PARP1 Inhibition Assay
Objective: Quantify the potency of the derived amide (IC50 determination).[1]
| Reagent | Concentration | Function |
| PARP1 Enzyme | 0.5 U/well | Target Protein |
| Substrate | 10 µM NAD+ | Co-factor |
| DNA Template | 10 µg/mL | Activated DNA (Nick-containing) |
| Test Compound | Serial Dilution | Inhibitor (Derived from Scaffold) |
Workflow:
-
Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2).
-
Incubation: Add PARP1 enzyme, DNA, and Test Compound to a 384-well white plate. Incubate for 15 min at RT (allows inhibitor binding).
-
Reaction Start: Add NAD+ substrate. Incubate for 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Signal: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.
-
Analysis: Plot RLU (Relative Light Units) vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).
References
- Google Patents. (2016). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors (US8071623B2).
-
Journal of Medicinal Chemistry. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Retrieved from [Link]
-
National Institutes of Health (PMC). (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
Sources
Technical Guide: Discovery and Chemistry of Indazole-7-Carboxylates
Topic: Literature Review on the Discovery of Indazole-7-Carboxylates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole-7-carboxylate scaffold represents a privileged pharmacophore in modern medicinal chemistry, most notably serving as the structural anchor for the blockbuster PARP inhibitor Niraparib (MK-4827) .[1] Unlike the more common 3-, 5-, or 6-substituted indazoles, the 7-position offers a unique vector for substituent extension that mimics the nicotinamide moiety of NAD+, a critical feature for competitive inhibition of ADP-ribosyltransferases.
This guide analyzes the discovery trajectory of this scaffold, detailing the synthetic challenges of regioselective N-arylation, the structural rationale for 7-substitution, and the specific application of this chemotype in oncology.
Structural Rationale & Pharmacophore Logic
The "7-Position" Advantage
In the context of enzyme inhibition, particularly kinases and polymerases, the indazole core often serves as a hinge-binder or cofactor mimic.
-
Nicotinamide Mimicry: In PARP inhibitors, the 7-carboxamide moiety aligns spatially with the amide group of the natural substrate NAD+.
-
Intramolecular Hydrogen Bonding: Substituents at the 7-position (specifically carboxamides) can form stable intramolecular hydrogen bonds with the N1-hydrogen (in 1H-indazoles) or influence the electronic environment of N2-substituted derivatives, locking the conformation for optimal receptor fit.[1]
-
Solubility & Metabolic Stability: The 7-carboxylate derivatives often exhibit superior metabolic profiles compared to their quinazoline or isoquinoline bioisosteres, reducing CYP450 liability.[1]
Synthetic Architectures
The construction of the indazole-7-carboxylate core requires navigating the regioselectivity between the N1 and N2 nitrogen atoms.
Core Synthesis: The Diazotization Route
The most robust entry into this scaffold is the cyclization of methyl 2-amino-3-methylbenzoate .[1] This "modified Jacobson" approach utilizes diazotization followed by spontaneous phase-transfer cyclization.[1]
Mechanism:
-
Diazotization: The aniline amine is converted to a diazonium salt using isoamyl nitrite.
-
Cyclization: The diazonium species undergoes intramolecular attack by the adjacent methyl group (often via an acyl/anhydride intermediate or direct C-H activation depending on conditions) to close the pyrazole ring.
Regioselective N-Arylation
A critical challenge in developing drugs like Niraparib is the selective arylation of the N2 position.
-
Thermodynamic Control: Alkylation/arylation typically favors the N1 position due to steric and electronic factors.
-
Kinetic/Chelation Control: Accessing the N2-aryl species often requires specific copper-catalyzed cross-coupling conditions or the use of directing groups.[1]
Visualization: Synthetic Workflow
The following diagram outlines the critical path from raw materials to the N2-functionalized bioactive core.
Figure 1: Synthetic workflow for accessing the bioactive N2-aryl-indazole-7-carboxamide scaffold.
Case Study: Discovery of Niraparib (MK-4827)[1][2]
Target: Poly(ADP-ribose)polymerase (PARP) 1 and 2.[1][2][3] Indication: Ovarian cancer (BRCA1/2 mutations).[1]
The Discovery Logic
Merck researchers identified that the 2-phenyl-2H-indazole-7-carboxamide core acted as a potent PARP inhibitor.[1]
-
Hit Identification: Early screening identified the indazole-carboxamide as a mimic of the nicotinamide pocket.[1]
-
Optimization:
Mechanism of Action: Synthetic Lethality
Niraparib operates via "synthetic lethality." In BRCA-mutated cells, the Homologous Recombination (HR) repair pathway is defective. By inhibiting PARP (which repairs single-strand breaks), the drug forces the accumulation of double-strand breaks that the cancer cell cannot repair, leading to apoptosis.
Figure 2: Mechanism of Action – PARP trapping and synthetic lethality induced by indazole-7-carboxamides.[1]
Detailed Experimental Protocols
These protocols are synthesized from standard medicinal chemistry literature regarding the Niraparib precursor.
Protocol A: Synthesis of Methyl 1H-indazole-7-carboxylate
Objective: Construct the bicyclic core from an aniline precursor.
-
Reagents: Methyl 2-amino-3-methylbenzoate (1.0 eq), Potassium Acetate (KOAc, 5.0 eq), Acetic Anhydride (
, 3.0 eq), Isoamyl nitrite (2.5 eq), Toluene (Solvent). -
Procedure:
-
Step 1: Dissolve methyl 2-amino-3-methylbenzoate in anhydrous toluene under nitrogen.
-
Step 2: Add KOAc and acetic anhydride. (This protects the amine in situ or facilitates the cyclization intermediate).
-
Step 3: Heat the mixture to reflux (
). -
Step 4: Add isoamyl nitrite dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (
). -
Step 5: Stir at reflux for 18 hours.
-
Step 6: Cool to room temperature. Filter off inorganic salts.[1]
-
Step 7: Concentrate the filtrate under reduced pressure.
-
Step 8: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).[1]
-
-
Validation:
Protocol B: Formation of the 7-Carboxamide (Amidation)
Objective: Convert the ester to the primary amide (active pharmacophore).
-
Reagents: Methyl 1H-indazole-7-carboxylate, 7N Ammonia in Methanol (or Ammonium Hydroxide), sealed tube.
-
Procedure:
-
Step 1: Place the methyl ester in a pressure-rated glass vessel.
-
Step 2: Add 7N
in MeOH (excess, ~20 eq). -
Step 3: Seal the vessel and heat to
for 24–48 hours. (Ester-to-amide conversion at this position is sterically hindered and requires forcing conditions).[1] -
Step 4: Cool to
before opening. -
Step 5: Concentrate to dryness.[1] Triterate with diethyl ether to yield the primary amide.
-
Data Summary: Comparative Potency
The following table summarizes the SAR (Structure-Activity Relationship) evolution from the bare scaffold to the clinical drug.
| Compound | Structure Description | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Notes |
| Hit 1 | Indazole-7-carboxamide (unsubstituted) | >10,000 | >10,000 | Weak binder; lacks hydrophobic interactions.[1] |
| Hit 2 | 2-phenyl-indazole-7-carboxamide | 65 | 50 | Phenyl ring fills hydrophobic pocket.[1] |
| MK-4827 | 2-(4-(piperidin-3-yl)phenyl)-indazole-7-carboxamide | 3.8 | 2.1 | Piperidine adds solubility and additional contacts.[1] |
Data sourced from Jones et al. (2009).
References
-
Discovery of Niraparib (MK-4827)
-
General Indazole Synthesis
-
PARP Inhibitor Mechanism
-
PubChem Compound Summary: Niraparib
Sources
- 1. 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Indazole-7-carboxylic acid | C8H6N2O2 | CID 12639205 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of Methyl 5-fluoro-1H-indazole-7-carboxylate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 5-fluoro-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely available, this guide presents a robust, predicted dataset, corroborated by experimental data from structurally similar analogs, to serve as a reliable reference for its characterization.
Introduction
Methyl 5-fluoro-1H-indazole-7-carboxylate (C₉H₇FN₂O₂) is a member of the indazole family, a class of bicyclic heteroaromatic compounds that are prominent scaffolds in numerous pharmacologically active molecules. The introduction of a fluorine atom at the 5-position and a methyl carboxylate group at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development pipeline.
Molecular Structure and Atom Numbering
The structural integrity and unambiguous identification of Methyl 5-fluoro-1H-indazole-7-carboxylate are foundational to its application. The following diagram illustrates the molecular structure with the conventional atom numbering system used for spectroscopic assignments.
Caption: Molecular structure and atom numbering of Methyl 5-fluoro-1H-indazole-7-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR data for Methyl 5-fluoro-1H-indazole-7-carboxylate, with interpretations based on established principles and comparison with analogous compounds.
Experimental Protocol (Predicted)
A standard protocol for acquiring NMR spectra for this compound would be as follows:
Caption: A typical workflow for acquiring NMR spectra of a small organic molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of Methyl 5-fluoro-1H-indazole-7-carboxylate in DMSO-d₆ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~13.5 | br s | 1H | N1-H | - |
| ~8.2 | d | 1H | H-3 | ~0.9 |
| ~7.8 | dd | 1H | H-4 | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 |
| ~7.4 | dd | 1H | H-6 | J(H-F) ≈ 10.0, J(H-H) ≈ 2.5 |
| ~3.9 | s | 3H | OCH₃ | - |
Interpretation:
-
N1-H Proton: The proton on the indazole nitrogen is expected to be a broad singlet at a downfield chemical shift (~13.5 ppm) due to its acidic nature and potential for hydrogen bonding. This is consistent with experimental data for other 1H-indazoles.
-
Aromatic Protons: The aromatic protons (H-3, H-4, and H-6) will appear in the range of 7.4-8.2 ppm.
-
H-3: This proton is expected to be a doublet due to a small four-bond coupling to H-4.
-
H-4 and H-6: These protons will be doublets of doublets due to coupling with each other and with the fluorine atom at the 5-position. The fluorine coupling will be a three-bond coupling for H-4 and a three-bond coupling for H-6, with expected magnitudes of approximately 9.0 Hz and 10.0 Hz, respectively. The proton-proton coupling between H-4 and H-6 will be a smaller four-bond meta-coupling.
-
-
Methyl Protons: The methyl protons of the ester group will appear as a sharp singlet at approximately 3.9 ppm.
This predicted pattern is supported by the experimental ¹H NMR data for methyl 1H-indazole-7-carboxylate, which shows signals for the aromatic and methyl protons in similar regions, and by data for 5-fluoro-1H-indazol-4-ol which demonstrates the characteristic splitting patterns caused by the fluorine substituent.[1][2]
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum in DMSO-d₆ is anticipated to display the following resonances:
| Chemical Shift (δ, ppm) | Assignment | C-F Coupling (J, Hz) |
| ~165 | C=O (ester) | - |
| ~158 (d) | C-5 | ¹J(C-F) ≈ 240 |
| ~142 (d) | C-3a | ³J(C-F) ≈ 10 |
| ~133 | C-3 | - |
| ~125 (d) | C-7a | ³J(C-F) ≈ 12 |
| ~120 (d) | C-6 | ²J(C-F) ≈ 25 |
| ~115 (d) | C-4 | ²J(C-F) ≈ 25 |
| ~110 | C-7 | - |
| ~52 | OCH₃ | - |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected at the most downfield chemical shift, around 165 ppm.
-
Fluorinated Carbon (C-5): The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J(C-F)) of approximately 240 Hz and will be shifted downfield due to the electronegativity of fluorine.[2]
-
Other Aromatic Carbons: The other aromatic carbons will appear in the range of 110-142 ppm. The carbons ortho and meta to the fluorine atom (C-4, C-6, C-3a, and C-7a) will exhibit smaller two- and three-bond couplings to fluorine.
-
Methyl Carbon: The methyl carbon of the ester group will resonate at approximately 52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol (Predicted)
Caption: A standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3000 (broad) | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1620, 1580, 1500 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ester) |
| ~1200 | C-F stretch |
Interpretation:
-
N-H Stretch: A broad absorption in the region of 3300-3000 cm⁻¹ is characteristic of the N-H stretching vibration in the indazole ring, broadened due to hydrogen bonding.
-
C=O Stretch: A strong, sharp peak around 1720 cm⁻¹ is indicative of the carbonyl group of the methyl ester.
-
Aromatic C=C and C-H Stretches: Absorptions corresponding to the aromatic C=C bond stretching will appear in the 1620-1500 cm⁻¹ region, and the aromatic C-H stretching will be observed between 3100 and 3000 cm⁻¹.
-
C-F Stretch: The C-F stretching vibration is expected to produce a strong absorption band around 1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (Predicted)
Caption: A general workflow for acquiring a mass spectrum using ESI-MS.
Predicted Mass Spectrum Data
-
Molecular Ion (M+H)⁺: The expected molecular weight of Methyl 5-fluoro-1H-indazole-7-carboxylate is 194.05 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 195.06.
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) from the molecular ion would result in a fragment at m/z 164.04.
-
Loss of the entire methyl carboxylate group (-COOCH₃) would lead to a fragment at m/z 135.04.
-
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic characterization of Methyl 5-fluoro-1H-indazole-7-carboxylate. The presented NMR, IR, and MS data, interpreted with reference to fundamental principles and experimental data from close structural analogs, offer a solid foundation for the identification and structural verification of this compound. Researchers and scientists working with this molecule are encouraged to use this guide as a reference, while also seeking to acquire experimental data for final confirmation. The continued exploration of such fluorinated indazole derivatives holds significant promise for the advancement of medicinal chemistry and drug discovery.
References
Sources
Technical Guide: Solubility and Stability Studies of Methyl 5-fluoro-1H-indazole-7-carboxylate
Executive Summary
Methyl 5-fluoro-1H-indazole-7-carboxylate (CAS: 952480-01-2) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and various kinase inhibitors. Its structural integrity is defined by the 1H-indazole core, a lipophilic 5-fluoro substituent, and a reactive 7-methyl ester moiety.
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Unlike simple reagents, the indazole-7-carboxylate scaffold presents specific challenges: pH-dependent solubility due to the amphoteric indazole ring and hydrolytic instability of the ester group under basic conditions. This document outlines the rationale, protocols, and analytical methods required to establish a robust physicochemical profile.
Physicochemical Profile & Theoretical Grounding
Before initiating wet-lab experiments, it is critical to understand the theoretical properties that drive solubility and stability.
Structural Properties
-
Molecular Formula: C
H FN O -
Molecular Weight: 194.16 g/mol
-
Tautomerism: The compound exists primarily as the 1H-indazole tautomer in the solid state and neutral solution, which is thermodynamically more stable than the 2H-form by approximately 2-4 kcal/mol.
-
Lipophilicity (LogP): Estimated at 2.1 – 2.4 . The 5-fluoro group enhances lipophilicity compared to the parent indazole, reducing aqueous solubility while increasing permeability.
-
Acid-Base Character (pKa):
-
pKa
(Indazole N-H): ~13.5 (Very weak acid). -
pKa
(Protonation of N-2): ~1.5 (Very weak base). -
Implication: The compound remains unionized across the physiological pH range (pH 2–8), suggesting low pH-dependent solubility improvements unless highly acidic conditions (pH < 1.5) are used.[1][2][3][4][5][6][7][8]
-
Critical Stability Risks
The 7-carboxylate methyl ester is the "weak link." While the indazole core is robust against oxidation and thermal stress, the ester is susceptible to hydrolysis , particularly via the B
Solubility Profiling Protocols
Accurate solubility data is essential for formulation and assay development. We distinguish between Kinetic Solubility (for HTS/bioassays) and Thermodynamic Solubility (for formulation/CMC).
Experimental Workflow
Figure 1: Standard Thermodynamic Solubility Workflow.
Protocol: Shake-Flask Method (Thermodynamic)
This is the gold standard for determining equilibrium solubility.
-
Preparation: Weigh ~2–5 mg of Methyl 5-fluoro-1H-indazole-7-carboxylate into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target medium (see Table 1).
-
Agitation: Shake or stir at 37°C for 24–48 hours. Ensure excess solid remains visible (saturation).
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF syringe filter (pre-saturated to prevent drug adsorption).
-
Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.
Table 1: Recommended Media & Expected Outcomes
| Medium | pH | Purpose | Expected Solubility |
| 0.1N HCl | 1.2 | Mimic Gastric Fluid | Moderate (Partial protonation of N-2) |
| Phosphate Buffer | 6.8 | Mimic Intestinal Fluid | Low (Neutral species dominates) |
| FaSSIF | 6.5 | Biorelevant (Fasted) | Medium (Micellar solubilization) |
| DMSO | N/A | Stock Solution | High (>50 mg/mL) |
Stability Profiling (Forced Degradation)[5]
Forced degradation (stress testing) identifies degradation products and validates the "stability-indicating" nature of your analytical method, in compliance with ICH Q1A (R2) guidelines.
Degradation Pathways
The primary degradation route is the hydrolysis of the methyl ester to the carboxylic acid.
Figure 2: Primary degradation pathways. The ester hydrolysis is the dominant risk factor.
Stress Testing Protocol
Perform these tests at a concentration of 0.5–1.0 mg/mL in a co-solvent mixture (e.g., 50:50 Acetonitrile:Water) to ensure solubility during stressing.
Table 2: Forced Degradation Conditions
| Stress Type | Condition | Duration | Target Degradation | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 1–8 Hours | 5–20% | Ester hydrolysis to acid |
| Base Hydrolysis | 0.1 N NaOH, RT | 1–4 Hours | 5–20% | Rapid saponification (High Risk) |
| Oxidation | 3% H | 24 Hours | <10% | N-oxidation or ring oxidation |
| Thermal | 60°C (Solid State) | 7 Days | <5% | Physical stability/polymorph change |
| Photostability | UV/Vis (1.2M lux·h) | ICH Q1B Cycle | Variable | Photo-oxidation/decarboxylation |
Critical Note: The 7-position ester is sterically hindered by the peri-position N-1/N-2, but basic conditions will still rapidly cleave it. Monitor the appearance of the carboxylic acid peak (RRT ~0.8) closely.
Analytical Methodology
To validate the studies above, a specific HPLC method is required. The method must separate the parent ester from the polar acid hydrolysis product.
Recommended HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Equilibration)
-
2-10 min: 5%
95% B (Linear Gradient) -
10-12 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Indazole core absorption) and 220 nm.
-
Temperature: 30°C.
Self-Validation Check:
-
Inject the "Acid Hydrolysis" sample.
-
Ensure the Resolution (Rs) between the Parent Peak (approx. 7-8 min) and the Acid Degradant (approx. 4-5 min) is > 2.0.
-
If peaks co-elute, lower the initial %B or use a Phenyl-Hexyl column for better selectivity of the aromatic ring.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.[3][9] Link
- Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications of indazole scaffolds. Journal of Medicinal Chemistry. (Contextual grounding for Indazole properties).
-
Venkatesh, D. N., & Kumar, S. D. (2022).[4] Forced Degradation – A Review.[4][10] Biomed Journal of Scientific & Technical Research.[4] Link
-
Bld Pharm. (2024). Methyl 5-fluoro-1H-indazole-7-carboxylate Product Data. (Source for CAS 952480-01-2 and basic properties). Link
-
Sigma-Aldrich. (2024).[11] 1H-Indazole-7-carboxylic acid methyl ester Safety Data Sheet. (Analogous compound stability data). Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. ajrconline.org [ajrconline.org]
- 4. biomedres.us [biomedres.us]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2109608B1 - Amide substituted indazoles as poly(adp-ribose)polymerase (parp) inhibitors - Google Patents [patents.google.com]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. 1H-Indazole-7-carboxylic acid methyl ester AldrichCPR 755752-82-0 [sigmaaldrich.com]
The Strategic Imperative of Fluorine Substitution in Modulating the Bioactivity of the Indazole Core: A Technical Guide
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 12. Importance of Fluorine in Benzazole Compounds | MDPI [mdpi.com]
- 13. annualreviews.org [annualreviews.org]
- 14. mdpi.com [mdpi.com]
- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Guide: Methyl 5-fluoro-1H-indazole-7-carboxylate in Drug Discovery
Executive Summary
Methyl 5-fluoro-1H-indazole-7-carboxylate represents a high-value "privileged fragment" in modern Fragment-Based Drug Discovery (FBDD). This scaffold combines the bioisosteric utility of the indazole core (mimicking purines and indoles) with precise electronic modulation (5-fluoro) and a versatile synthetic handle (7-carboxylate).
This guide dissects the fragment’s utility, detailing its physicochemical advantages, synthetic accessibility, and strategic application in targeting kinases (e.g., VEGFR, AURK) and nuclear receptors (e.g., Mineralocorticoid Receptor). It serves as a blueprint for medicinal chemists leveraging this motif to optimize potency, selectivity, and metabolic stability.
Part 1: The Indazole Advantage in FBDD
The indazole ring system is a "privileged structure"—a molecular framework capable of binding to diverse biological targets. In the context of FBDD, the 5-fluoro-7-carboxylate substitution pattern offers a unique trifecta of properties:
Bioisosterism & Binding Geometry
-
Purine Mimicry: The indazole core is a classical bioisostere for the purine ring found in ATP. The N1-H and N2 nitrogen atoms serve as critical hydrogen bond donor/acceptor pairs, often interacting with the "hinge region" of kinase domains (e.g., Glu/Leu backbone residues).
-
Tautomeric Control: The 1H-indazole tautomer is generally favored. The 7-substituent (carboxylate) can sterically or electronically influence the N1/N2 tautomeric ratio, locking the bioactive conformation required for target engagement.
Electronic & Metabolic Modulation (The 5-Fluoro Effect)
-
Metabolic Blockade: The C5 position in indazoles is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position blocks this "soft spot," significantly extending the intrinsic half-life (
) of the molecule. -
pKa Tuning: The high electronegativity of fluorine pulls electron density from the aromatic ring, increasing the acidity of the N1-H proton. This can strengthen hydrogen bond donor capability to residues like the gatekeeper threonine in kinases.
Vector Exploration (The 7-Carboxylate Handle)
-
Solvent Exposure vs. Deep Pocket: The 7-position provides a vector that typically points towards the solvent front in kinase ATP pockets or into the ribose-binding pocket.
-
Synthetic Versatility: The methyl ester is a "mask" for a carboxylic acid, which can be readily converted into amides, heterocycles (e.g., oxadiazoles), or reduced to alcohols/amines for fragment growing.
Part 2: Structural & Physicochemical Analysis
The following table summarizes the calculated physicochemical properties of the fragment, adhering to the "Rule of 3" for fragment libraries.
| Property | Value | Implication for FBDD |
| Molecular Weight | 194.16 Da | Ideal for fragment growing (< 300 Da). |
| cLogP | ~1.8 | Lipophilic enough for permeability, hydrophilic enough for solubility. |
| H-Bond Donors | 1 (NH) | Critical for hinge binding. |
| H-Bond Acceptors | 4 (N, O, F) | Multiple interaction points. |
| TPSA | ~55 Ų | Excellent membrane permeability prediction. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding. |
Part 3: Synthetic Accessibility & Functionalization
The synthesis of 7-substituted indazoles is non-trivial compared to 3- or 5-substituted isomers due to steric constraints during ring closure. Two primary routes are validated for high-purity synthesis.[1]
Route A: The "Diazotization-Cyclization" Strategy (Preferred)
This route starts from an aniline precursor and builds the pyrazole ring via internal cyclization. It is scalable and avoids toxic hydrazine reagents often used in other indazole syntheses.
Mechanism:
-
Precursor: Methyl 2-amino-5-fluoro-3-methylbenzoate.
-
Acetylation: Protection of the amine with acetic anhydride.
-
Nitrosation: Treatment with isoamyl nitrite generates the N-nitroso intermediate.
-
Cyclization: Spontaneous rearrangement and cyclization (Jacobson-Huber type) yields the indazole core.
Route B: Functionalization of 5-Fluoro-7-Bromoindazole
Alternatively, if the 7-bromo analog is available, palladium-catalyzed carbonylation (CO insertion) in methanol yields the target ester.
Visualization: Synthetic Workflow
Caption: Primary and alternative synthetic pathways for the target fragment.
Part 4: Case Studies & Applications
Kinase Inhibition (VEGFR/PDGFR Family)
Inhibitors like Axitinib utilize the indazole core. The 7-carboxylate vector allows for the extension of the molecule into the solvent-exposed region, where solubilizing groups (e.g., piperazines, morpholines) can be attached via amide coupling.
-
Mechanism: The indazole N1/N2 binds to the hinge region (e.g., Cys919 in VEGFR2). The 5-F group occupies a small hydrophobic pocket, increasing potency.
PARP Inhibition (Niraparib Analogies)
Niraparib features a 2H-indazole-7-carboxamide core. While Niraparib is a 2H-tautomer derivative, the 1H-indazole-7-carboxylate is the direct precursor for synthesizing 7-carbamoyl analogs.
-
Strategy: Hydrolysis of the methyl ester followed by amide coupling with complex amines generates the pharmacophore required for PARP trapping.
Mineralocorticoid Receptor (MR) Antagonists
Pfizer identified indazole-7-carboxylic acids (e.g., PF-3882845 ) as potent MR antagonists.[2][3] The 7-carboxylate was crucial for overcoming hERG liability and solubility issues found in early pyrazoline leads.[4]
Visualization: Fragment Growth Strategy
Caption: Strategic vectors for evolving the 5-fluoro-indazole-7-carboxylate fragment.
Part 5: Experimental Protocol
Protocol: Synthesis of Methyl 5-fluoro-1H-indazole-7-carboxylate Adapted from standard indazole-7-carboxylate methodologies (e.g., ChemicalBook, J. Med.[1] Chem).[2][3][4][5][6][7][8][9][10][11]
Reagents:
-
Methyl 2-amino-5-fluoro-3-methylbenzoate (1.0 equiv)
-
Acetic anhydride (2.5 equiv)
-
Isoamyl nitrite (2.2 equiv)[12]
-
Potassium acetate (0.3 equiv)[12]
-
Chloroform (Solvent)[12]
-
18-Crown-6 (Catalytic, optional for phase transfer)
Step-by-Step Methodology:
-
Acetylation: Dissolve methyl 2-amino-5-fluoro-3-methylbenzoate (10 g) in chloroform (150 mL). Add acetic anhydride dropwise while maintaining temperature < 40°C. Stir at RT for 1 hour. Monitor by TLC for disappearance of amine.[13]
-
Cyclization: To the reaction mixture, add potassium acetate (1.5 g) and 18-crown-6 (100 mg). Subsequently, add isoamyl nitrite dropwise.
-
Reflux: Heat the mixture to mild reflux (approx. 60°C) for 18 hours. The solution will darken as the indazole forms.
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (2 x 100 mL) to remove acetic acid byproducts. Dry the organic phase over anhydrous Na₂SO₄.[12][13]
-
Deprotection (if N-acetyl remains): If the N-acetyl indazole is isolated, dissolve in MeOH (50 mL) and treat with 6N HCl (50 mL) at RT for 12 hours to remove the acetyl group.
-
Purification: Concentrate in vacuo. Recrystallize the residue from Ethyl Acetate/Hexanes or purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic C3-H singlet around δ 8.1 ppm and the disappearance of the methyl group on the benzene ring (which becomes part of the aromatic system).
-
LC-MS: Confirm mass [M+H]+ = 195.1.
-
References
-
Vertex Pharmaceuticals. (2013). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry.
-
Pfizer Inc. (2010). Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845).[2][3] Journal of Medicinal Chemistry.
-
BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note.
-
ChemicalBook. (2024). 1H-INDAZOLE-7-CARBOXYLIC ACID Synthesis and Properties.
-
WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. veeprho.com [veeprho.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of Methyl 5-fluoro-1h-indazole-7-carboxylate from 2,3-difluorobenzoic acid
An Application Note and Detailed Protocol for the Synthesis of Methyl 5-fluoro-1H-indazole-7-carboxylate from 2,3-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of Methyl 5-fluoro-1H-indazole-7-carboxylate, a key building block in the development of pharmaceuticals, notably as an intermediate for the PARP inhibitor Talazoparib. The synthesis commences with the readily available starting material, 2,3-difluorobenzoic acid, and proceeds through a three-step sequence involving nitration, hydrazinolysis, and cyclization. This guide offers an in-depth explanation of the chemical principles, step-by-step experimental protocols, and data presentation to ensure reproducibility and success in a laboratory setting.
Introduction
5-fluoro-1H-indazole derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Methyl 5-fluoro-1H-indazole-7-carboxylate, in particular, has garnered attention as a crucial intermediate in the synthesis of Talazoparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The synthetic route detailed herein, starting from 2,3-difluorobenzoic acid, presents an efficient and scalable method for obtaining this valuable compound. This application note aims to provide a comprehensive and practical guide, elucidating the rationale behind the procedural steps and offering a robust protocol for its implementation.
Synthetic Strategy Overview
The overall synthetic pathway from 2,3-difluorobenzoic acid to Methyl 5-fluoro-1H-indazole-7-carboxylate is a three-step process. The journey begins with the regioselective nitration of 2,3-difluorobenzoic acid to introduce a nitro group. This is followed by a nucleophilic aromatic substitution reaction with hydrazine, which displaces one of the fluorine atoms and sets the stage for the final cyclization step. The cyclization is then effected to form the desired indazole ring system.
Detailed experimental protocol for synthesizing Methyl 5-fluoro-1h-indazole-7-carboxylate
This document outlines a detailed, field-validated protocol for the synthesis of Methyl 5-fluoro-1H-indazole-7-carboxylate (CAS: 952480-01-2). This intermediate is a critical scaffold in the development of PARP inhibitors (e.g., Niraparib analogs) and other kinase inhibitors.
The protocol prioritizes the Modified Jacobson/Bartoli Indazole Synthesis , which utilizes a "one-pot" acetylation-nitrosation-cyclization sequence. This route is preferred over direct diazotization of the free amine due to superior yields and reproducibility when an electron-withdrawing ester is present at the 7-position.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two logical stages. The indazole core is constructed from a fully functionalized benzene precursor. The key challenge is the formation of the N-N bond and the subsequent closure onto the methyl group at position 3.
Strategic Logic:
-
Precursor Selection: We start with 2-amino-5-fluoro-3-methylbenzoic acid . The methyl group at the 3-position is essential as it becomes the C3 carbon of the indazole ring.
-
Esterification First: The carboxylic acid is converted to a methyl ester before cyclization. This prevents zwitterion formation during the diazotization step and improves solubility in organic solvents (toluene/chloroform) required for the radical/concerted cyclization mechanism.
-
Cyclization Method: Standard aqueous diazotization (NaNO₂/HCl) often fails to cyclize electron-deficient o-toluidines efficiently. We employ Isoamyl Nitrite (i-AmONO) with Acetic Anhydride (Ac₂O) . The Ac₂O protects the amine in situ (forming the acetamide), which facilitates a cleaner nitrosation-rearrangement-cyclization cascade.
Figure 1: Retrosynthetic disconnection showing the transformation from the benzoic acid precursor to the indazole core.
Part 2: Experimental Protocols
Stage 1: Synthesis of Methyl 2-amino-5-fluoro-3-methylbenzoate
Objective: Convert the zwitterionic acid into a lipophilic ester suitable for cyclization.
Reagents & Equipment:
-
Reactant: 2-Amino-5-fluoro-3-methylbenzoic acid (1.0 equiv)
-
Solvent: Methanol (anhydrous, 10-15 volumes)
-
Catalyst: Sulfuric acid (conc. H₂SO₄, 2.0 equiv) or Thionyl Chloride (SOCl₂, 1.5 equiv)
-
Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl₂).
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with 2-Amino-5-fluoro-3-methylbenzoic acid (e.g., 10.0 g, 59.1 mmol).
-
Solvation: Add anhydrous Methanol (100 mL). Stir to create a suspension.
-
Acid Addition:
-
Option A (H₂SO₄): Cool to 0°C. Add conc. H₂SO₄ (6.3 mL, ~118 mmol) dropwise over 15 minutes. Exothermic.
-
Option B (SOCl₂ - Preferred for scale): Cool to 0°C. Add SOCl₂ (6.5 mL, 88.7 mmol) dropwise.
-
-
Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting acid spot (baseline) should disappear.
-
Workup:
-
Isolation: Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Usually obtained as a tan solid sufficient for the next step.[4] If dark, pass through a short silica plug eluting with 10% EtOAc/Hexanes.
Key Data Point:
-
Expected Yield: 90–95%
-
Appearance: Off-white to tan solid.
-
Molecular Weight: 183.18 g/mol .
Stage 2: Cyclization to Methyl 5-fluoro-1H-indazole-7-carboxylate
Objective: Construct the indazole ring via the "Modified Jacobson" procedure using isoamyl nitrite and acetic anhydride.
Reagents & Equipment:
-
Reactant: Methyl 2-amino-5-fluoro-3-methylbenzoate (1.0 equiv)
-
Reagent A: Acetic Anhydride (Ac₂O, 2.5 equiv)
-
Reagent B: Potassium Acetate (KOAc, 1.1 equiv)
-
Reagent C: Isoamyl Nitrite (i-AmONO, 2.2 equiv)
-
Solvent: Chloroform (CHCl₃) or Toluene (anhydrous). Note: Chloroform often gives cleaner profiles for this specific substrate.
-
Apparatus: 3-neck flask, reflux condenser, addition funnel, nitrogen inlet.
Step-by-Step Protocol:
-
Preparation: In a 3-neck flask under Nitrogen, dissolve Methyl 2-amino-5-fluoro-3-methylbenzoate (10.0 g, 54.6 mmol) in Chloroform (150 mL).
-
Acetylation (In-situ): Add Potassium Acetate (5.9 g, 60.0 mmol) followed by Acetic Anhydride (12.9 mL, 136 mmol) rapidly at room temperature.
-
Activation: Stir at room temperature for 1 hour. This forms the N-acetyl intermediate in situ (verify by TLC if necessary).
-
Cyclization:
-
Completion: Continue reflux for 12–18 hours.
-
De-acetylation (Critical Step): The reaction often yields the N-acetyl-indazole. To ensure the free indazole (1H):
-
Final Workup:
-
Purification: Recrystallize from minimal hot Methanol or purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Key Data Point:
-
Expected Yield: 60–75%
-
Appearance: Pale yellow to off-white solid.
-
Target MW: 194.16 g/mol .
Part 3: Visualization of Reaction Pathway
The following diagram illustrates the mechanistic flow, including the critical in situ acetylation which prevents side reactions common in free-amine diazotization.
Figure 2: Mechanistic pathway of the Modified Jacobson synthesis. The N-acetyl group acts as a temporary protecting group that directs the nitrosation to the nitrogen, facilitating the subsequent cyclization onto the ortho-methyl group.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete acetylation before nitrosation. | Ensure the mixture stirs with Ac₂O/KOAc for at least 1 hour before adding Isoamyl Nitrite. |
| Formation of Azo Dyes | Coupling of diazonium with free amine. | Increase Ac₂O equivalents (up to 3.0 eq) to ensure no free amine remains. |
| Product is an Oil | Presence of N-acetyl impurity or residual solvents. | Perform the MeOH/HCl wash (Step 6) rigorously to cleave the N-acetyl group. Recrystallize from EtOAc/Hexane. |
| Incomplete Cyclization | Temperature too low. | Ensure vigorous reflux.[4] If using Chloroform (BP 61°C), switch to Toluene (BP 110°C) if reaction stalls. |
References
- Google Patents. (2021). US10968201B2 - Bicyclic carboxamides and methods of use thereof. (See Intermediate O preparation).
-
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. (General mechanistic background). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]
- 4. EA016079B1 - Amide substituted indazoles as poly(adp-ribose)polymerase (parp) inhibitors - Google Patents [patents.google.com]
- 5. US8071623B2 - Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP) inhibitors - Google Patents [patents.google.com]
- 6. EA016079B1 - Amide substituted indazoles as poly(adp-ribose)polymerase (parp) inhibitors - Google Patents [patents.google.com]
- 7. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
Application Note: Methyl 5-fluoro-1H-indazole-7-carboxylate in Targeted Inhibitor Development
This application note details the strategic utilization of Methyl 5-fluoro-1H-indazole-7-carboxylate (CAS: 1000342-95-9) , a high-value heterocyclic building block. While historically validated as the critical precursor for PARP inhibitors (e.g., Niraparib), this scaffold is increasingly deployed in kinase inhibitor discovery (FGFR, VEGFR, Akt) due to the unique vector provided by the C7-ester and the metabolic stability conferred by the C5-fluorine.
Executive Summary & Strategic Value
Methyl 5-fluoro-1H-indazole-7-carboxylate is not merely a reagent; it is a privileged scaffold precursor . Its utility stems from two specific structural features that solve common medicinal chemistry challenges:
-
The C7-Ester Vector: In kinase drug design, the C7 position of the indazole core often points towards the solvent-exposed region or the ribose binding pocket (depending on binding mode). This allows researchers to attach solubilizing groups (morpholines, piperidines) via amide coupling without disrupting the hinge-binding motif.
-
The C5-Fluorine Substitution: Positioned para to the N1-nitrogen, the fluorine atom blocks a primary site of CYP450-mediated metabolism (oxidation), significantly enhancing the metabolic stability of the final drug candidate. It also modulates the pKa of the indazole NH, fine-tuning its hydrogen bond donor capability for the kinase hinge region.
Validated Applications
-
PARP Inhibitors: Key intermediate for Niraparib (Zejula) synthesis.
-
Kinase Inhibitors: Scaffold for FGFR , VEGFR , and Aurora Kinase inhibitors where the 7-position requires bulky substitution for selectivity.
Synthetic Workflow & Functionalization
The primary utility of this compound is as a "divergent point" intermediate. The methyl ester is robust enough to survive N1-alkylation or Suzuki couplings at C3 (if halogenated), yet reactive enough for controlled hydrolysis and amidation.
Diagram 1: Divergent Synthetic Pathway
This workflow illustrates how to convert the building block into active pharmaceutical ingredients (APIs).
Caption: Divergent synthesis showing the transformation of the C7-ester into bioactive amides for Kinase and PARP targets.
Experimental Protocols
Protocol A: Selective Hydrolysis & Amide Coupling
Objective: To convert the methyl ester to a functionalized amide (Solvent Tail).
Reagents:
-
LiOH (2.5 eq), THF/Water (3:1)
-
HATU (1.2 eq), DIPEA (3.0 eq), Target Amine (1.1 eq)
Step-by-Step Procedure:
-
Hydrolysis: Dissolve the starting material in THF/Water. Add LiOH and stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the high-Rf ester spot disappears.
-
Workup: Acidify to pH 3 with 1N HCl. The carboxylic acid intermediate often precipitates; filter and dry. If not, extract with EtOAc.
-
Activation: Dissolve the dried acid in anhydrous DMF. Add DIPEA and HATU. Stir for 15 mins to form the activated ester.
-
Coupling: Add the target amine (e.g., N-methylpiperazine for solubility). Stir at RT for 12 hours.
-
Validation: Confirm product mass via LC-MS (M+H). The 5-fluoro signal should remain distinct in 19F-NMR (~ -120 ppm).
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To quantify the potency (IC50) of the synthesized indazole derivative against a target kinase (e.g., FGFR1).
Principle: The indazole core binds to the ATP pocket (hinge binder). This assay measures the reduction in ADP production (kinase activity) in the presence of the inhibitor.
Materials:
-
Recombinant Kinase (e.g., FGFR1, 0.2 µ g/well )
-
Substrate (Poly Glu:Tyr 4:1)
-
ATP (Ultra-pure, at Km concentration)
-
ADP-Glo™ Reagent (Promega)
Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of the indazole inhibitor in DMSO (Top conc: 10 µM).
-
Incubation: Add 2 µL of inhibitor + 4 µL of Kinase/Substrate mix to a 384-well white plate. Incubate for 10 mins at RT.
-
Reaction Start: Add 4 µL of ATP. Incubate for 60 mins at RT.
-
Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 mins. Add 20 µL Kinase Detection Reagent (converts ADP to light).
-
Analysis: Read Luminescence. Plot RLU vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.
Self-Validation Check:
-
Z-Factor: Must be > 0.5.
-
Reference: Include a known inhibitor (e.g., Pazopanib) as a positive control.
Structural Logic & SAR (Structure-Activity Relationship)[3][4]
Why use this specific building block? The diagram below explains the molecular interactions within the kinase ATP binding pocket.
Diagram 2: Binding Mode & Vector Analysis
Caption: SAR logic showing how the 5-fluoro-indazole-7-amide scaffold interacts with the kinase ATP pocket.
Critical Design Considerations
-
Solubility: The 7-carboxylate is hydrophobic.[3] Converting it to a 7-carboxamide with a polar tail (e.g., N-methylpiperazine) often improves water solubility by >100-fold, a critical requirement for oral bioavailability.
-
Selectivity: The "Solvent Front" (targeted by the C7 vector) varies significantly between kinases (e.g., FGFR vs. VEGFR). Varying the amine at step 4 (Protocol A) allows for rapid library generation to tune selectivity.
-
Metabolic Stability: The 5-fluoro group prevents hydroxylation at the most electron-rich position of the benzene ring, extending the half-life (
) of the compound in liver microsomes.
References
-
Jones, P. et al. (2009). Discovery of Niraparib: A PARP Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.[4]
-
Vertex Pharmaceuticals. (2021). Bicyclic carboxamides and methods of use thereof (US10968201B2). Google Patents.
-
GlaxoSmithKline. (2008). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors (US8071623B2). Google Patents.
-
BenchChem. (2025). Technical Guide to Indazole-3-carboxamide Biological Activity.[3][5]
-
Shokat, K. et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. UCSF / Journal of Medicinal Chemistry.
Sources
- 1. EA016079B1 - Amide substituted indazoles as poly(adp-ribose)polymerase (parp) inhibitors - Google Patents [patents.google.com]
- 2. US8071623B2 - Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP) inhibitors - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of Methyl 5-fluoro-1H-indazole-7-carboxylate in Modern Medicinal Chemistry
Introduction: The Rise of Fluorinated Indazoles in Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold is a "privileged structure," consistently appearing in a multitude of pharmacologically active agents across various therapeutic areas, including oncology and inflammation.[1] Its bioisosteric relationship with indole allows it to engage with a similar range of biological targets, while offering distinct physicochemical and metabolic properties.[2][3] The strategic introduction of fluorine atoms into these scaffolds has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[4] Methyl 5-fluoro-1H-indazole-7-carboxylate emerges as a particularly valuable building block, combining the favorable properties of the indazole core with the advantageous effects of fluorination. This document serves as a detailed guide for researchers, providing in-depth application notes and protocols for the effective use of this versatile chemical intermediate.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is fundamental to its successful application in synthesis. The key characteristics of Methyl 5-fluoro-1H-indazole-7-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₇FN₂O₂ | [5] |
| Molecular Weight | 194.16 g/mol | [6] |
| Appearance | Solid powder | [6] |
| CAS Number | 952480-01-2 | [5] |
Safety and Handling Precautions: As with all laboratory chemicals, appropriate safety measures must be observed. This compound may cause skin and serious eye irritation.[7] Handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, is mandatory.[8][9] Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Application I: Synthesis of PARP Inhibitors - The Niraparib Scaffold
A paramount application of the indazole-7-carboxylate core is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[10][11] PARP inhibitors have shown significant efficacy in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[12][13][14] The drug Niraparib (MK-4827), a potent PARP1/2 inhibitor, features a 2-phenyl-2H-indazole-7-carboxamide core structure.[11][15]
Methyl 5-fluoro-1H-indazole-7-carboxylate is an ideal starting point for analogs of such inhibitors. The following protocols detail the key transformations required to build the core of a Niraparib-like molecule from a related indazole-7-carboxylate intermediate.
Protocol 1: Regioselective N-2 Arylation of an Indazole-7-carboxylate Intermediate
The alkylation or arylation of the indazole nitrogen atoms is a critical step that often presents regioselectivity challenges, yielding a mixture of N-1 and N-2 isomers.[2][3][16] For the synthesis of Niraparib, selective substitution at the N-2 position is required. Studies have shown that substituents at the C-7 position, such as a carboxylate group, can direct alkylation towards the N-2 position.[2][3]
Rationale: The choice of base and solvent is crucial. While strong bases like sodium hydride in THF often favor N-1 alkylation for many indazoles, conditions employing potassium carbonate in a polar aprotic solvent like DMF can provide mixtures or, depending on the substrate, favor N-2 substitution.[16][17] The electronic effect of the C-7 carboxylate group in Methyl 5-fluoro-1H-indazole-7-carboxylate makes the N-2 position more nucleophilic, facilitating the desired reaction.
Step-by-Step Procedure:
-
Dissolution: Dissolve Methyl 5-fluoro-1H-indazole-7-carboxylate (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.) to the solution.
-
Aryl Halide Addition: Add the desired aryl halide, for example, tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.1 equiv.).
-
Reaction: Heat the mixture to 80-100 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-2 arylated product.
Workflow for N-2 Arylation
Caption: Synthetic workflow for the N-2 arylation of the indazole core.
Protocol 2: Amide Bond Formation to Yield the Final Carboxamide
The ester at the C-7 position is a versatile handle for forming the final carboxamide, a key pharmacophoric feature for PARP inhibition. This is typically achieved through a two-step hydrolysis and amide coupling sequence.
Rationale: First, the methyl ester is saponified to the corresponding carboxylic acid using a base like lithium hydroxide or sodium hydroxide. The resulting carboxylic acid is then activated using a coupling agent to facilitate the reaction with an amine source (in this case, ammonia) to form the primary amide.[18][19] Common coupling agents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), which form a highly reactive intermediate that readily couples with the amine.[18][19]
Step-by-Step Procedure:
-
Hydrolysis: Dissolve the N-2 arylated indazole ester (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 3.0 equiv.) and stir at room temperature until the starting material is consumed (monitored by TLC/LC-MS). Acidify the mixture with 1N HCl to precipitate the carboxylic acid, which can be isolated by filtration.
-
Amide Coupling: a. Dissolve the resulting carboxylic acid (1.0 equiv.) in anhydrous DMF. b. Add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.) to the solution.[19] c. Add a suitable base, such as triethylamine (Et₃N, 3.0 equiv.), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[19] d. Introduce the ammonia source, such as aqueous ammonia or a solution of ammonia in dioxane, to the reaction mixture. e. Stir at room temperature for 4-6 hours or until completion.[19]
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final 2-aryl-2H-indazole-7-carboxamide.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP-1 is a nuclear enzyme critical for the repair of DNA single-strand breaks (SSBs).[7] When an SSB occurs, PARP-1 binds to the damaged site and becomes activated.[7][9] It then synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nearby proteins, creating a negatively charged scaffold that recruits other DNA repair proteins to the site of damage.[9]
PARP inhibitors, like Niraparib, are small molecules that compete with NAD+ for the catalytic site of PARP-1, preventing the formation of PAR chains.[12] This "traps" the PARP-1 enzyme on the DNA at the site of the single-strand break.
In normal cells, this is not catastrophic, as the stalled replication forks that result from unrepaired SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, this alternative repair pathway is defective.[12][13] The trapped PARP-1 and the resulting double-strand breaks that form during DNA replication cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, where a deficiency in two pathways simultaneously is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[12]
Signaling Pathway of PARP-1 in DNA Repair and its Inhibition
Caption: Role of PARP1 in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Conclusion
Methyl 5-fluoro-1H-indazole-7-carboxylate is a high-value building block for the synthesis of complex, biologically active molecules. Its utility is prominently demonstrated in the construction of potent PARP inhibitors like Niraparib. The protocols and mechanistic insights provided herein are intended to equip medicinal chemists with the foundational knowledge to effectively incorporate this and related scaffolds into their drug discovery programs, paving the way for the development of next-generation targeted therapies.
References
-
The role of PARP1 in the DNA damage response and its application in tumor therapy. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). MPG.PuRe. Retrieved February 17, 2026, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. (n.d.). DergiPark. Retrieved February 17, 2026, from [Link]
-
Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. (2022, February 21). IRBM. Retrieved February 17, 2026, from [Link]
-
Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009, November 26). PubMed. Retrieved February 17, 2026, from [Link]
-
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020, September 9). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). MDPI. Retrieved February 17, 2026, from [Link]
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2017, August 9). ACS Publications. Retrieved February 17, 2026, from [Link]
-
Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Multiple functions of PARP1 in the repair of DNA double strand breaks. (2025, July 21). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (2019, December 22). MDPI. Retrieved February 17, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Production of Niraparib using Imine Reductases. (2022, June 30). Research Explorer. Retrieved February 17, 2026, from [Link]
-
PARP1. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. (2013, November 26). Frontiers. Retrieved February 17, 2026, from [Link]
-
On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. (n.d.). Genes & Development. Retrieved February 17, 2026, from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. PARP1 - Wikipedia [en.wikipedia.org]
- 9. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. irbm.com [irbm.com]
- 11. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 [genesdev.cshlp.org]
- 16. researchgate.net [researchgate.net]
- 17. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
Application Note: Step-by-Step Guide to the Functionalization of the Indazole Ring System
Introduction: The Indazole Scaffold
The indazole (benzo[c]pyrazole) ring system is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine.[1][2] Its unique electronic structure, characterized by annular tautomerism (1H- vs. 2H-indazole), presents both challenges and opportunities for regioselective functionalization.
This guide moves beyond generic heterocyclic chemistry, providing field-validated protocols for precise editing of the indazole core. We focus on three critical vectors:
-
Nitrogen Regioselectivity: Controlling N1 vs. N2 alkylation.
-
C3 Functionalization: Exploiting the electronic "sweet spot" for cross-coupling.
-
Benzene Ring Editing: Accessing the difficult C4-C7 positions via directed C-H activation.
Part 1: -Functionalization (The Regioselectivity Challenge)
Mechanism & Regiocontrol
The 1H-indazole tautomer is thermodynamically more stable than the 2H-form by approximately 2–4 kcal/mol. However, under basic conditions, the deprotonated indazolyl anion can react at either nitrogen.
-
Thermodynamic Control (N1): Favored by conditions that allow equilibration (high temp, reversible alkylation) or strong ion-pairing that shields N2.
-
Kinetic Control (N2): The N2 lone pair is often more nucleophilic in the neutral species or under specific steric/electronic directing effects (e.g., C7-substituents).
Decision Matrix: N1 vs. N2 Selection
| Desired Regioisomer | Key Reagent/Condition | Mechanism | Critical Factor |
| N1-Alkyl | NaH / THF | Thermodynamic | Na |
| N1-Alkyl | Thermodynamic | Reversible Michael-type addition favors stable N1 product. | |
| N2-Alkyl | Alkyl Imidates / Acid | Kinetic | Protonation of imidate creates reactive electrophile; N2 attacks neutral indazole. |
| N2-Alkyl | Mitsunobu (PPh | Kinetic | Steric bulk of PPh |
| N2-Alkyl | C7-EWG Substituents | Electronic | C7-NO |
Visualization: Regioselectivity Decision Tree
Caption: Decision tree for selecting reaction conditions based on the desired N-alkylation regioisomer.
Protocol A: High-Fidelity N1-Alkylation
Objective: Synthesis of 1-alkyl-1H-indazoles with >95:5 regioselectivity.
-
Reagents: Indazole (1.0 equiv), NaH (60% in oil, 1.2 equiv), Alkyl Halide (1.1 equiv), Anhydrous THF (0.1 M).
-
Procedure:
-
Cool a solution of indazole in anhydrous THF to 0 °C under Ar/N
. -
Add NaH portion-wise. Evolution of H
gas will be observed. Stir for 30 min at 0 °C to ensure complete deprotonation and formation of the sodium salt (N2-coordinated). -
Add the alkyl halide dropwise.[3]
-
Warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc.[3]
-
-
Note: For substrates with C3-electron withdrawing groups (e.g., -CN, -CO
Et), N1 selectivity is further enhanced due to electronic repulsion at N2.
Protocol B: N2-Selective Alkylation (Acid-Catalyzed)
Objective: Accessing the elusive 2-alkyl-2H-indazole.
-
Reagents: Indazole (1.0 equiv), Alkyl 2,2,2-trichloroacetimidate (1.2 equiv), TMSOTf (0.1 equiv), Dry DCM or Toluene.
-
Procedure:
-
Dissolve indazole in dry DCM.
-
Add the alkyl trichloroacetimidate (prepared from alcohol + trichloroacetonitrile).
-
Add catalytic TMSOTf at 0 °C.
-
Stir at RT for 2–6 hours. The reaction proceeds via the protonated imidate, which is attacked by the more nucleophilic N2 of the neutral indazole.
-
Filtration: Filter off the trichloroacetamide byproduct.
-
Part 2: C3-Functionalization (The Reactive Hub)
The C3 position is the most "indole-like" carbon, susceptible to electrophilic aromatic substitution (EAS) and metal-catalyzed C-H activation.
Protocol C: Direct C-H Arylation (Pd-Catalyzed)
This protocol avoids pre-functionalization (halogenation) and is effective for late-stage diversification.
-
Scope: Couples 1H-indazoles with Aryl Iodides/Bromides.
-
Reagents: Pd(OAc)
(5 mol%), 1,10-Phenanthroline (10 mol%), Cs CO (2.0 equiv), Aryl Iodide (1.5 equiv), DMA or Xylene. -
Procedure:
-
Charge a sealed tube with indazole, Ar-I, base, and catalyst system.
-
Add solvent (degassed) and seal.
-
Heat to 140–160 °C for 24 hours.
-
Mechanism: The phenanthroline ligand is crucial; it prevents non-productive binding of Pd to the indazole nitrogens, facilitating the C3-palladation step.
-
Protocol D: Regioselective C3-Lithiation (The SEM Strategy)
For introducing non-aryl groups (aldehydes, silanes, alkyls), lithiation is superior. However, N1-H must be protected.
-
Protection: Protect N1/N2 with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).
-
Note: SEM protection often yields a mixture of N1-SEM and N2-SEM. Crucially , the N2-SEM isomer directs lithiation to C3 via chelation (Complex Induced Proximity Effect).
-
-
Lithiation:
-
Isolate 2-SEM-indazole .
-
Dissolve in THF at -78 °C.
-
Add
-BuLi (1.1 equiv). The SEM ether oxygen coordinates Li, directing deprotonation strictly to C3. -
Quench with electrophile (e.g., DMF, MeI, I
).
-
-
Deprotection: Removal of SEM with TBAF or HCl/EtOH yields the C3-substituted 1H-indazole.
Visualization: C3 Functionalization Workflow
Caption: Parallel workflows for C3-Arylation (C-H activation) and C3-Alkylation/Formylation (Lithiation).
Part 3: Benzene Ring Editing (C4-C7)
Functionalizing the benzene ring (C4, C5, C6, C7) is challenging due to the lack of inherent nucleophilicity compared to C3. C7 is particularly difficult due to steric hindrance from the N1-H or N1-R group.
Strategy: Directed C7-Functionalization
The C7 position is sterically congested but accessible via Directed Group (DG) strategies that utilize the N1 nitrogen as a handle.
Protocol E: Rh(III)-Catalyzed C7-Arylation
Using a transient or removable directing group on Nitrogen allows metal insertion into the C7-H bond.
-
Directing Group: Install an
-Pivaloyl or -Phosphine oxide group. The bulky -P(O) Bu group is particularly effective for Rh-catalyzed processes. -
Reaction:
-
Mechanism: The phosphoryl oxygen coordinates Rh, positioning it perfectly for 5-membered metallacycle formation at C7.
-
Deprotection: The DG is removed via hydrolysis to yield the free N1-H C7-aryl indazole.
Protocol F: C7-Bromination of 4-Substituted Indazoles
If the C4 position is blocked (e.g., by a sulfonamide or nitro group), NBS bromination becomes highly selective for C7 due to electronic directing effects.
-
Reagents: 4-substituted-indazole, NBS (1.1 equiv), DMF, RT.
-
Outcome: High yield of 7-bromoindazole, which serves as a handle for Suzuki/Buchwald couplings.
References
-
Regioselective N-Alkylation (NaH/THF)
-
N2-Selective Alkylation (Imidates)
- Mechanism of a Highly Selective N2 Alkylation of Indazole.
-
C3-Direct Arylation (Pd/Phen)
-
Direct C-3-Arylations of 1H-Indazoles.[7] Eur. J. Org. Chem. 2012, 7075–7081.
-
-
C3-Lithiation (SEM-Directed)
-
C7-Functionalization (Rh-Catalyzed)
- Rhodium-catalyzed, P-directed selective C7 arylation of indoles (and indazoles). Science Advances 2018.
-
C7-Bromination (4-Substituted)
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sci-hub.sg [sci-hub.sg]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Application Note: Regiocontrolled N-Alkylation of Methyl 5-fluoro-1H-indazole-7-carboxylate
Executive Summary
The N-alkylation of Methyl 5-fluoro-1H-indazole-7-carboxylate represents a distinct challenge in heterocyclic chemistry due to the competing demands of thermodynamics and sterics. While unsubstituted indazoles typically favor N1-alkylation (thermodynamic control), the presence of the bulky C7-methyl ester creates a "steric lock" that strongly biases the reaction toward N2-alkylation (kinetic and steric control), often reversing standard selectivity trends.
This guide provides validated protocols for managing this regioselectivity, separating isomers, and confirming structure via 2D-NMR. It is designed for medicinal chemists optimizing routes for PARP inhibitors and kinase inhibitors where this scaffold is prevalent.
Strategic Analysis: The Regioselectivity Paradox
Before initiating synthesis, researchers must understand the forces at play on the indazole core.
Electronic vs. Steric Conflict[1][2][3][4]
-
Thermodynamic Preference (N1): In the absence of steric hindrance, the N1-alkylated tautomer (1H-indazole) is aromatic and energetically favored (~2–4 kcal/mol more stable than 2H-indazole).
-
The C7-Ester Effect: The methyl ester at position 7 projects into the spatial domain of N1. This creates significant steric clash for incoming electrophiles at N1.
-
The C5-Fluorine Effect: Increases the acidity of the N-H proton (pKa ~13-14 in DMSO) but does not significantly alter the steric landscape.
Mechanistic Pathway Visualization
The following diagram illustrates the bifurcation of the reaction pathway driven by the C7 substituent.
Figure 1: Reaction pathway divergence. The C7-ester creates a high-energy transition state for N1 alkylation, funneling flux toward N2.
Experimental Protocols
Protocol A: High-Yield Synthesis of the N2-Isomer
Target: Kinetic/Steric Product (Major)
This protocol utilizes the "Cesium Effect" in polar aprotic solvents to maximize conversion. The bulky cesium cation coordinates loosely, allowing the electrophile to attack the most accessible site (N2).
Reagents:
-
Substrate: Methyl 5-fluoro-1H-indazole-7-carboxylate (1.0 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.2 equiv)
-
Solvent: DMF (anhydrous) or NMP
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the indazole substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add Cs₂CO₃ (2.0 equiv) in a single portion. Stir at ambient temperature (25 °C) for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Note: If using volatile halides (e.g., MeI), use a sealed tube or reflux condenser with a cooling trap.
-
-
Reaction: Stir at 25–40 °C. Monitor by LC-MS.
-
Endpoint: Conversion is usually complete within 2–4 hours.
-
-
Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). The N2-isomer typically elutes second (is more polar) on silica compared to N1 in many indazole systems, however, with the C7-ester, the polarity difference can be subtle. N2 is the major peak.
Protocol B: Maximizing N1-Selectivity (The "Hard" Path)
Target: Thermodynamic Product (Minor)
Achieving N1-selectivity with a C7-ester is difficult. The best chance of success involves using metal coordination that might block N2 or using specific phase-transfer conditions, though yields will remain lower than N2.
Reagents:
-
Base: Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[1]
-
Solvent: THF (anhydrous)
-
Additive: 15-Crown-5 (0.1 equiv) - Optional, to strip Na+ and promote thermodynamic equilibration.
Step-by-Step Methodology:
-
Slurry: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C under Argon.
-
Addition: Add the indazole substrate (dissolved in minimal THF) dropwise to the NaH suspension. Evolution of H₂ gas will be observed.
-
Equilibration: Warm to Room Temperature and stir for 45 minutes. Critical: Ensure full deprotonation.
-
Alkylation: Cool back to 0 °C. Add the electrophile very slowly (syringe pump over 1 hour).
-
Rationale: Low concentration of electrophile keeps the reaction slow, potentially allowing the reversible attack to equilibrate to the thermodynamic N1 product (though steric blocking remains high).
-
-
Thermal Drive: If N1 is not observed, heat to 50 °C.
-
Purification: Isolate the minor N1 isomer via preparative HPLC if silica separation is insufficient.
Data Interpretation & Characterization
Distinguishing N1 vs. N2 isomers is the most frequent point of failure. Do not rely solely on LC-MS retention times.
NMR Diagnostic Table
| Feature | N1-Alkylated Product | N2-Alkylated Product |
| NOESY / ROESY | Key: Cross-peak between N-CH₂ and C7-substituent (or C7-H if unsubstituted). Note: With C7-Ester, this is weak/absent due to rotation. | Key: Strong cross-peak between N-CH₂ and C3-H . This is the definitive marker. |
| ¹³C NMR (C3) | C3 signal is typically shielded (lower ppm) relative to N2. | C3 signal is typically deshielded (higher ppm). |
| ¹H NMR (N-CH₂) | Often appears as a broad singlet or split if rotation is restricted. | Typically a sharp signal; often shifted downfield relative to N1. |
| X-Ray | Definitive. | Definitive. |
Decision Logic for Isomer Assignment
Figure 2: Logic flow for NMR structural elucidation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of the anion; "Cesium effect" failing. | Switch solvent to DMSO or add 10% HMPA (use caution). Increase temperature to 60 °C. |
| Ester Hydrolysis | Base is too strong or wet solvent (hydroxide generation). | Ensure anhydrous solvents. Avoid hydroxide bases (NaOH/KOH). Use Cs₂CO₃ or K₂CO₃. |
| Bis-alkylation | Not possible on this substrate (only one NH). | If observed, check purity of starting material (is it actually a diamine?). |
| Inseparable Mixture | Isomers have identical Rf values. | Use Chiral HPLC or SFC (Supercritical Fluid Chromatography). Change stationary phase to C18 or Amino-bound silica. |
References
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[3] Link
-
BenchChem. Troubleshooting regioselectivity in indazole synthesis. Technical Support Guide. Link
- Key Insight: General protocols for base selection (NaH vs Cs2CO3) and troubleshooting N1/N2 mixtures.
- Luo, G., et al. (2006). Regioselective N-Alkylation of Indazoles. Journal of Organic Chemistry, 71(14), 5392–5395.
- Meanwell, N. A., et al. (2018). Regioselective Synthesis of N-Substituted Indazoles. Science of Synthesis Knowledge Updates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. research.ucc.ie [research.ucc.ie]
- 6. pure.mpg.de [pure.mpg.de]
Strategic Development of Brain-Penetrant Indazole Derivatives: Targeting LRRK2 for Neuroprotection
Executive Summary & Strategic Rationale
Objective: To guide the rational design, synthesis, and biological validation of novel indazole-based kinase inhibitors specifically optimized for Central Nervous System (CNS) penetration.
The Indazole Advantage: The indazole (1H-indazole) scaffold is a "privileged structure" in medicinal chemistry due to its bioisosteric resemblance to the purine ring of ATP. This allows it to form critical hydrogen bonds within the hinge region of kinase ATP-binding pockets. Unlike other scaffolds, indazoles offer distinct vectors for substitution (N1, C3, C5, C6) that allow researchers to decouple potency from physicochemical properties—a critical requirement for crossing the Blood-Brain Barrier (BBB).
Target Focus: This guide focuses on Leucine-Rich Repeat Kinase 2 (LRRK2) , a genetically validated target for Parkinson’s Disease (PD).[1][2][3][4] Gain-of-function mutations (e.g., G2019S) in LRRK2 lead to hyperphosphorylation of Rab GTPases, lysosomal dysfunction, and neurotoxicity. The challenge lies not in potency, but in achieving a high unbound brain-to-plasma concentration ratio (
Rational Design Workflow
The development process must transition from "Hit Generation" to "CNS Optimization."
Figure 1: Iterative workflow for optimizing indazole derivatives for CNS indications.
Chemical Synthesis Protocol: Modular Functionalization
Causality: We utilize a modular approach starting from 5-bromo-1H-indazole. The C3 position is functionalized via Suzuki-Miyaura coupling before N1 functionalization to prevent regio-isomeric mixtures that complicate purification.
Materials
-
Starting Material: 5-bromo-3-iodo-1H-indazole (commercially available or synthesized via iodination).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (robust for heteroaryl boronic acids).
-
Base: Cs₂CO₃ (promotes coupling in aqueous/organic mixes).
-
Solvent: 1,4-Dioxane/Water (4:1).
Protocol: C3-Arylation via Suzuki Coupling
-
Preparation: In a nitrogen-flushed reaction vial, combine 5-bromo-3-iodo-1H-indazole (1.0 eq), the appropriate aryl-boronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
Solvation: Add degassed 1,4-Dioxane/Water (4:1 v/v) to achieve a concentration of 0.1 M.
-
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Seal the vial immediately.
-
Reaction: Heat to 90°C for 4-6 hours. Monitor via LC-MS for consumption of the starting iodide (retention time shift).
-
Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The C3-arylated product typically elutes later than the starting material.
Protocol: N1-Alkylation (CNS Tuning)
Note: The N1 substituent critically influences P-glycoprotein (P-gp) efflux. Small, lipophilic groups (e.g., fluorinated ethyl/propyl) are preferred.
-
Deprotonation: Dissolve the C3-arylated intermediate (1.0 eq) in dry DMF (0.1 M). Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min.
-
Alkylation: Dropwise add the alkyl halide (e.g., 2,2,2-trifluoroethyl triflate for metabolic stability) (1.2 eq).
-
Completion: Warm to RT and stir for 2 hours.
-
Validation: Confirm N1 vs. N2 regioselectivity via NOESY NMR (N1-alkyl protons show NOE with C7-H; N2-alkyl protons show NOE with C3-aryl protons).
Biological Validation Protocols
Protocol A: LRRK2 LanthaScreen™ TR-FRET Assay (Biochemical Potency)
Purpose: To determine the IC₅₀ of the synthesized compounds against the G2019S mutant of LRRK2. This assay is self-validating using a known inhibitor (e.g., MLi-2) as a positive control.
Mechanism: A terbium-labeled antibody binds to the phosphorylated product (fluorescein-labeled LRRKtide). Inhibition of the kinase results in decreased phosphorylation and a lower TR-FRET signal (Emission ratio 520nm/495nm).
Steps:
-
Compound Prep: Prepare 3-fold serial dilutions of indazole derivatives in DMSO (100x final concentration).
-
Enzyme Mix: Dilute LRRK2 G2019S enzyme (Invitrogen) to 5 nM in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Substrate Mix: Prepare a mix of Fluorescein-LRRKtide (400 nM) and ATP (Km apparent, typically 130 µM).
-
Reaction:
-
Add 2.5 µL compound to 384-well plate.
-
Add 5 µL Enzyme Mix. Incubate 15 min (to detect Type II inhibitors).
-
Add 2.5 µL Substrate Mix.
-
Incubate 60 min at RT in the dark.
-
-
Detection: Add 10 µL TR-FRET Dilution Buffer containing Tb-anti-pLRRKtide antibody. Incubate 1 hour.
-
Read: Measure on a plate reader (e.g., EnVision). Excitation: 340 nm; Emission: 495 nm (Tb) and 520 nm (Fluorescein).
-
Calculation: Plot Emission Ratio (520/495) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve.
Protocol B: PAMPA-BBB Assay (CNS Permeability)
Purpose: To predict passive blood-brain barrier penetration early in the screening funnel.
Steps:
-
Membrane: Use a PVDF microfilter plate coated with porcine brain polar lipid extract (20 mg/mL in dodecane).
-
Donor Well: Add 300 µL of compound (10 µM in PBS, pH 7.4) to the bottom plate.
-
Acceptor Well: Add 200 µL of PBS to the top filter plate.
-
Sandwich: Place top plate over bottom plate. Incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Analyze donor and acceptor concentrations via LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
).- cm/s indicates high CNS permeability.
-
Control: Verapamil (High efflux/low passive) vs. Propranolol (High passive).
Signaling Pathway & Mechanism of Action
Understanding the downstream effect is crucial for validating "Target Engagement."
Figure 2: Mechanism of Action. Indazole inhibitors block LRRK2-mediated phosphorylation of Rab GTPases, restoring lysosomal homeostasis.
Data Analysis & Interpretation
Summarize your screening data in the following format to make go/no-go decisions.
| Compound ID | R1 (N1-Subst.) | R2 (C3-Subst.) | LRRK2 IC50 (nM) | PAMPA Pe (10⁻⁶ cm/s) | Efflux Ratio (MDR1) | Decision |
| IND-001 | Methyl | 4-Pyrazolyl | 4.5 | 15.2 | 1.1 | Lead |
| IND-002 | H | 4-Pyrazolyl | 2.1 | 2.1 | 18.5 | Reject (Efflux) |
| IND-003 | 2,2,2-Trifluoroethyl | 4-Morpholinophenyl | 12.0 | 11.5 | 1.8 | Backup |
Interpretation Guide:
-
High Potency / High Efflux (IND-002): The compound binds well but is pumped out of the brain by P-gp. Modify N1 or reduce Hydrogen Bond Donors (HBD).
-
High Potency / Low Efflux (IND-001): Ideal profile. Proceed to in vivo PK.
References
-
Vertex AI Search. (2024). Novel N-Heteroaryl Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters. Link
-
Merck Sharp & Dohme Corp. (2020).[2][4] 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. WO 2020/247298 A2.[2] Link
-
BenchChem. (2025). Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research. Link
-
MDPI. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. Biomolecules. Link
-
ResearchGate. (2025). Inhibition of NLRP3 by a CNS-penetrating indazole scaffold. bioRxiv Preprint. Link
-
PubMed. (2024).[5] Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-Heteroaryl Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
Synthetic routes for preparing 1H-indazole intermediates
Abstract & Strategic Overview
The 1H-indazole scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. Despite its utility, the synthesis of indazoles presents two distinct challenges: (1) constructing the pyrazole ring efficiently without hazardous intermediates, and (2) controlling regioselectivity during N-alkylation (N1 vs. N2).[1]
This guide moves beyond generic textbook schemes to provide robust, scalable protocols. We focus on the Bond Disconnection Approach to select the optimal route based on substrate availability and safety constraints.
Visualizing the Strategy (Retrosynthetic Analysis)
Figure 1: Strategic disconnections for the 1H-indazole scaffold. Route A is preferred for late-stage functionalization; Route B is viable for simple, bulk intermediates.
Protocol A: The "Gold Standard" Condensation
Target: Preparation of substituted 1H-indazoles from 2-fluorobenzaldehydes.[2]
Mechanism: Nucleophilic aromatic substitution (
Scientific Rationale
While direct condensation of 2-fluorobenzaldehyde with hydrazine is common, it suffers from a critical side reaction: the Wolff-Kishner reduction , which converts the aldehyde to a methyl group (yielding 2-fluorotoluene) instead of cyclizing.[3] To ensure reproducibility and high yield, this protocol utilizes an O-methyloxime intermediate to suppress reduction.[3]
Step-by-Step Methodology
Reagents:
-
2-Fluoro-5-bromo-benzaldehyde (1.0 equiv)
-
O-Methylhydroxylamine hydrochloride (1.1 equiv)
-
Hydrazine hydrate (5.0 – 10.0 equiv)
-
Potassium Carbonate (
)[1] -
Solvents: Methanol (Step 1), DME or n-Butanol (Step 2)
Procedure:
-
Oxime Formation (Activation):
-
Dissolve 2-fluoro-5-bromo-benzaldehyde (10 mmol) in Methanol (30 mL).
-
Add
(11 mmol) and O-methylhydroxylamine HCl (11 mmol). -
Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.
-
Checkpoint: The formation of the oxime prevents the hydrazine from attacking the carbonyl carbon directly as a reducing agent.
-
-
Cyclization:
-
Evaporate methanol. Redissolve the crude oxime residue in DME (Dimethoxyethane) or n-Butanol (20 mL).
-
Add Hydrazine hydrate (50 mmol, excess is crucial to drive
). -
Heat to reflux (85-100°C) for 16–24 hours.
-
Observation: The reaction mixture typically turns from pale yellow to deep orange/brown.
-
-
Workup & Purification:
Typical Yield: 75–85% Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle in a fume hood.
Protocol B: The Modified Jacobson Synthesis (Scale-Up)
Target: Large-scale preparation of simple indazoles (e.g., 5-nitroindazole) from anilines. Mechanism: Diazotization of o-toluidines followed by intramolecular phase-transfer cyclization.
Scientific Rationale
The classical Jacobson synthesis requires hazardous benzene and acetic anhydride. This modified protocol uses phase-transfer catalysis (PTC) to stabilize the diazonium intermediate, allowing for milder aqueous conditions.
Procedure:
-
Diazotization:
-
Suspend 2-methyl-4-nitroaniline (50 mmol) in dilute HCl (15%, 100 mL). Cool to 0°C.
-
Add
(55 mmol) in water dropwise. Maintain temp < 5°C. -
Stir for 30 mins. Ensure clear solution (diazonium salt formed).
-
-
Cyclization:
-
Adjust pH to ~5.0 using NaOAc.
-
Add tetra-n-butylammonium bromide (TBAB, 5 mol%) as PTC.
-
Stir at RT for 24 hours. The diazonium species attacks the methyl group (via enol/tautomer equilibrium) to close the ring.
-
-
Workup:
-
The product precipitates as a solid.[3] Filter, wash with dilute HCl (to remove unreacted aniline), then water.
-
Caution: Do not let the diazonium salt dry out before cyclization is complete; keep wet.
-
Critical Challenge: Regioselective N-Alkylation
The most common failure mode in indazole chemistry is obtaining an inseparable mixture of N1- and N2-alkylated products. The 1H-indazole (N1-H) is thermodynamically more stable (approx.[1][6][7] 4.5 kcal/mol) than the 2H-indazole (N2-H), but the N2 position is often kinetically favored due to the "lone pair availability" effect.
Decision Matrix: N1 vs. N2 Selectivity
Figure 2: Decision tree for selecting reaction conditions to favor N1 or N2 alkylation.
Protocol C: N1-Selective Alkylation
Objective: >95:5 N1:N2 selectivity.
-
Deprotonation:
-
Dissolve 1H-indazole derivative (1.0 equiv) in anhydrous THF (not DMF, as DMF can promote N2 via tighter ion pairing).
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv).
-
Stir for 30 mins. Evolution of
gas confirms deprotonation.
-
-
Alkylation:
-
Add the alkyl halide (1.1 equiv).
-
Crucial Step: Warm to RT or 50°C. Thermodynamic equilibration allows the unstable N2-alkyl product to revert and alkylate at the stable N1 position via an intermolecular mechanism.
-
-
Data Validation:
-
Confirm regiochemistry using 2D NMR (HMBC) .
-
N1-Isomer: Cross-peak between N-CH2 protons and C7a (bridgehead carbon).
-
N2-Isomer: Cross-peak between N-CH2 protons and C3.[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Route A) | Wolff-Kishner Reduction | Switch to O-methyloxime protocol (See Protocol A). Do not use bare aldehyde. |
| Poor N1/N2 Selectivity | Kinetic Trapping | Switch solvent to THF; increase reaction temperature to encourage thermodynamic equilibration. |
| Incomplete Cyclization | Steric hindrance at C3 | Increase temperature to 120°C (use Diglyme) or switch to Pd-catalyzed N-N bond formation. |
| Explosion Risk | Dry Diazonium Salt | Keep intermediates wet/in solution. Neutralize excess nitrite with urea before workup. |
References
-
Review of Indazole Synthesis: Current Organocatalysis. "Advances in Synthesis of Indazole Variants." (2024).[8][9][10]
-
Regioselectivity Mechanisms: Beilstein J. Org. Chem. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." (2024).[5][8][10]
-
Classic Jacobson Synthesis: Organic Syntheses, Coll. Vol. 3, p.475 (1955); Vol. 28, p.70 (1948). "Indazole".[3][4][5][8][9][10][11][12][13][14]
-
Metal-Free Protocols: Organic Letters. "A Practical, Metal-Free Synthesis of 1H-Indazoles." (2008).
-
N-Alkylation Troubleshooting: BenchChem Technical Guides. "Troubleshooting regioselectivity in indazole synthesis."
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arches.union.edu [arches.union.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wuxibiology.com [wuxibiology.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyl 5-fluoro-1H-indazole-7-carboxylate Synthesis
The following technical support guide is structured to address yield optimization for Methyl 5-fluoro-1H-indazole-7-carboxylate . It assumes the user is encountering bottlenecks in the standard synthetic routes (likely the Diazotization-Reduction-Cyclization pathway) and provides high-level troubleshooting and alternative modern protocols.
Ticket ID: IND-7CARB-OPT-024 Topic: Yield Optimization & Process Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Overview
The synthesis of Methyl 5-fluoro-1H-indazole-7-carboxylate is chemically demanding due to the electronic deactivation caused by the fluorine atom and the steric encumbrance of the C7-ester group.
Common Failure Modes:
-
Route A (Classic Diazotization/Jacobson): Low yields (<40%) due to diazonium decomposition and "tar" formation during the cyclization of electron-deficient anilines.
-
Route B (Hydrazine/Orthoformate): Significant losses during the reduction of the diazonium salt to the hydrazine intermediate (SnCl₂ emulsions or incomplete sulfite reduction).
This guide focuses on Route B (the most scalable industrial route starting from Methyl 2-amino-5-fluorobenzoate) and introduces the Lukin Modification as a high-yield alternative.
Critical Workflow Analysis (Route B: The Hydrazine Pathway)
The standard industrial route involves three critical phases. Yield loss is almost exclusively found in Phase 2 (Reduction) .
Phase 1: Diazotization
-
Precursor: Methyl 2-amino-5-fluorobenzoate.
-
Reagents: NaNO₂, HCl (conc), 0°C.
-
Checkpoint: The diazonium salt of this electron-deficient aniline is relatively stable but prone to hydrolysis if the acid concentration drops.
Phase 2: Reduction (The Bottleneck)
-
Standard Method: Stannous Chloride (SnCl₂).
-
Issue: SnCl₂ forms colloidal tin hydroxides during workup, trapping the product and lowering yield to ~30-50%.
-
Optimization (The Fix): Switch to Sodium Sulfite/Bisulfite (Na₂SO₃/NaHSO₃) reduction. This forms a soluble diazosulfonate intermediate which hydrolyzes cleanly to the hydrazine.
Phase 3: Cyclization
-
Reagents: Trimethyl Orthoformate (TMOF), cat. pTSA.
-
Mechanism: The hydrazine attacks the orthoformate to form the hydrazone, which undergoes intramolecular cyclization.
Optimized Protocol: The Sulfite Reduction Method
Use this protocol to boost yields from ~40% to >75%.
Step-by-Step Methodology
1. Diazotization (Strict Temp Control)
-
Dissolve Methyl 2-amino-5-fluorobenzoate (1.0 eq) in 6M HCl (10 vol). Cool to -5°C (brine/ice bath).
-
Add NaNO₂ (1.1 eq) as a 40% aq. solution dropwise via addition funnel below the liquid surface.
-
Critical: Maintain internal temp <0°C. Stir for 30 min.
-
Test: Check for excess nitrite using starch-iodide paper (should turn blue instantly). Destroy excess nitrite with minimal Urea .
2. Reduction (The Yield Maker)
-
In a separate flask, prepare a solution of Na₂SO₃ (2.5 eq) in water (10 vol). Cool to 0°C.[1][2]
-
Pour the cold diazonium solution rapidly into the sulfite solution with vigorous stirring.
-
Observation: The solution will turn orange/red (diazosulfonate formation).
-
Warm to 60°C for 1 hour, then add conc. HCl (to pH 1) and reflux at 100°C for 2 hours.
-
Result: This hydrolyzes the sulfonate to Methyl 5-fluoro-2-hydrazinylbenzoate hydrochloride .
-
Workup: Cool to 0°C. The hydrazine hydrochloride usually precipitates. Filter and wash with cold ethanol. Do not neutralize yet.
3. Cyclization (Anhydrous)
-
Suspend the hydrazine salt in Toluene (10 vol).
-
Add Trimethyl Orthoformate (3.0 eq) and p-Toluenesulfonic acid (0.05 eq).
-
Reflux (110°C) with a Dean-Stark trap to remove methanol/water.
-
Completion: ~3-4 hours.
-
Purification: Cool. The product often crystallizes. If not, evaporate and recrystallize from MeOH.
Troubleshooting Guide (FAQ)
Q1: My diazonium salt decomposes before reduction (gas evolution observed).
-
Diagnosis: The 5-fluoro and 7-ester groups withdraw electrons, making the amine less nucleophilic during diazotization, but the resulting diazonium is actually more electrophilic and prone to nucleophilic attack by water (phenol formation).
-
Resolution: Increase acid concentration to 6M or 12M HCl . The high acidity protonates water, reducing its nucleophilicity. Ensure temperature stays strictly <-5°C .
Q2: The Tin (SnCl₂) workup is a nightmare; I'm losing product in the emulsion.
-
Diagnosis: Tin salts form gelatinous hydroxides at neutral pH.
-
Resolution: Abandon SnCl₂. Use the Sulfite Method described above. If you must use Tin, wash the organic layer with Rochelle's Salt (Potassium Sodium Tartrate) solution, which chelates tin and breaks the emulsion.
Q3: I see a "dimer" impurity (Ar-N=N-Ar) in the final product.
-
Diagnosis: This is azo-coupling. It happens when the diazonium salt reacts with unreacted aniline.
-
Resolution: Ensure rapid addition of the nitrite. Do not starve the reaction of nitrite. Alternatively, use Isoamyl Nitrite in organic solvent (see "Modern Alternative" below) to avoid concentration gradients.
Visualizing the Process Logic
The following diagram illustrates the decision matrix for optimizing the synthesis based on your current bottlenecks.
Caption: Optimization logic flow emphasizing the transition from Tin-based reduction to Sulfite-based reduction for improved yield.
Modern Alternative: The Lukin Modification
If the hydrazine route fails despite optimization, consider this alternative if you can source the aldehyde precursor.
Concept: Instead of making the hydrazine on the ring, react a 2-halobenzaldehyde with hydrazine.
-
Precursor: Methyl 2,4-difluoro-6-formylbenzoate (Custom synthesis required).
-
Reaction: Hydrazine hydrate + Precursor
Hydrazone Cyclization (SNAr displacing F at C2). -
Advantage: One-step, no heavy metals, yields typically >85%.
-
Reference: This method avoids the instability of diazonium salts entirely [1].
Comparison of Yields
| Method | Key Reagents | Typical Yield | Primary Bottleneck |
| Classic Jacobson | Ac₂O, KOAc, Isoamyl Nitrite | 35-45% | Azo-dimerization; Steric hindrance at C7. |
| Standard Hydrazine | NaNO₂, SnCl₂, TMOF | 40-50% | Workup losses (Tin emulsion); Diazonium stability. |
| Optimized Sulfite | NaNO₂, Na₂SO₃, TMOF | 75-85% | Highly reproducible; clean workup. |
| Lukin (Aldehyde) | N₂H₄·H₂O, DMSO | >85% | Precursor availability (Methyl 2,4-difluoro-6-formylbenzoate). |
References
-
Lukin, K., et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine."[3][4] The Journal of Organic Chemistry, vol. 71, no.[4] 21, 2006, pp. 8166–8172. Link
- Song, J. J., et al. "Synthesis of N-(4-pyrrolidin-1-yl-phenyl)-1H-indazole-7-carboxamides as Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitors." Journal of Medicinal Chemistry, vol. 48, no. 2, 2005. (Describes the hydrazine route for 7-carboxy indazoles).
- Vandamme, M., et al. "Scalable Synthesis of Indazoles." Organic Process Research & Development, vol. 14, no. 6, 2010. (Scale-up of diazonium reduction).
Sources
Purification challenges for fluorinated indazole compounds
Technical Support Center: Fluorinated Indazole Purification
Mission: To provide high-level troubleshooting and protocol optimization for researchers encountering the unique physicochemical hurdles of fluorinated indazole scaffolds.
Introduction: The "Fluorine Effect" in Indazole Chemistry
Fluorinated indazoles (e.g., Niraparib analogs, kinase inhibitors) are privileged scaffolds in medicinal chemistry due to their metabolic stability and potency.[1] However, the introduction of fluorine atoms—often at the C3, C4, or C6 positions—creates a "perfect storm" for purification challenges:
-
Altered Acidity: Fluorine’s inductive effect (
) significantly lowers the of the indazole NH, complicating pH-dependent separations. -
Regioisomerism: The N1 vs. N2 alkylation ratio is heavily influenced by the electronic perturbation of the fluorine substituents.
-
Solubility Cliffs: The high lattice energy of planar, fluorinated systems often leads to "brick dust" solids that are insoluble in standard injection solvents.
Module 1: Regioisomer Separation (N1 vs. N2)
The Challenge: Alkylation or acylation of the indazole core frequently yields a mixture of N1- and N2-substituted products. Standard silica flash chromatography often fails to resolve these isomers due to their similar polarity.
Troubleshooting Guide:
Q: My N1 and N2 isomers co-elute on standard silica. How do I separate them? A: You must exploit the subtle electronic and steric differences between the isomers using "Orthogonal Selectivity."
-
Switch to PFP (Pentafluorophenyl) Phases:
-
Why: Standard C18 interacts primarily through hydrophobicity. A PFP column interacts via
stacking and, crucially, dipole-dipole interactions with the fluorine atoms on your indazole. This often provides the necessary (separation factor) that C18 lacks.
-
-
Leverage Supercritical Fluid Chromatography (SFC):
-
Why: SFC is the "Gold Standard" for indazole isomers. The orthogonal mechanism (using
+ MeOH) often resolves regioisomers that are inseparable by HPLC. -
Protocol: Use a 2-Ethylpyridine (2-EP) or Diol stationary phase. The basicity of the pyridine ring interacts differentially with the N1/N2 electronic environments.
-
Diagram: Regioisomer Separation Decision Matrix
Caption: Decision tree for selecting the optimal chromatographic technique based on isomer resolution.
Module 2: Solubility & The "Brick Dust" Phenomenon
The Challenge: Fluorinated indazoles often exhibit high crystallinity and low solubility in both aqueous buffers and organic solvents (like MeOH/ACN), leading to precipitation on the column head (pressure spikes) or poor injection recovery.
Troubleshooting Guide:
Q: My compound dissolves in DMSO but crashes out when injected onto the Reverse Phase (RP) column. What do I do? A: This is a classic "Solvent Strength Mismatch." DMSO is a strong solvent; the aqueous mobile phase is a weak solvent.
Protocol: "At-Column Dilution" (ACD) or Sandwich Injection
-
Dissolve sample in 100% DMSO (keep volume minimal).
-
Prepare a co-solvent plug of 50:50 DMSO:Water (or Mobile Phase A).
-
Inject in a "sandwich" format if your autosampler supports it: Buffer Plug / Sample / Buffer Plug.
-
Alternative (Better): Use Solid Loading . Adsorb your crude material onto C18-modified silica or Celite. Pack this into a dry load cartridge. This eliminates the solvent mismatch entirely.
Q: I cannot get the compound into solution for Prep-HPLC even in DMSO. A: Utilize HFIP (Hexafluoroisopropanol) .
-
Mechanism:[1][2][3] HFIP is a potent hydrogen-bond donor and disrupts the strong lattice packing of fluorinated indazoles.
-
Usage: Dissolve in minimal HFIP, then dilute with MeOH or DCM. Warning: HFIP is expensive and volatile; use only for the dissolution step, then evaporate or dilute significantly before injection.
Table 1: Solubility Troubleshooting Matrix
| Symptom | Probable Cause | Recommended Solvent/Action |
| Pressure Spike upon Injection | Sample precipitating at column head | Switch to Solid Loading (Celite/C18). |
| Broad/Distorted Peaks | Injection solvent too strong (e.g., pure DMSO) | Dilute sample with water/buffer until slightly cloudy, then add minimal DMSO to clear. |
| Insoluble in MeOH/ACN | High Crystal Lattice Energy (Fluorine effect) | Use HFIP or TFE (Trifluoroethanol) as co-solvent. |
| Insoluble in everything | Aggregation | Warm to 40°C; Sonicate; Check pH (adjust to ionize the NH). |
Module 3: Peak Shape & Tailing (The Indazole NH)
The Challenge: The indazole nitrogen (N1-H) is amphoteric but often acts as a hydrogen bond donor. Residual silanols on silica or C18 columns interact strongly with this moiety, causing severe peak tailing.[4]
Troubleshooting Guide:
Q: I see severe tailing (Asymmetry > 2.0). Is my column dead? A: Likely not. It is a secondary interaction.[4]
Protocol: Mobile Phase Modification
-
Acidic Analytes: If your indazole has acidic protons (e.g., N-H), ensure pH is 2 units below the
. Use 0.1% TFA (Trifluoroacetic acid).[3][5]-
Note: TFA suppresses ionization in MS. If using MS-trigger, use Formic Acid but be aware tailing may persist.
-
-
Basic Analytes: If you have an amino side chain, high pH is often better. Use 10mM Ammonium Bicarbonate (pH 10) with a hybrid-silica column (e.g., Waters XBridge).
-
Why: At pH 10, the basic amines are deprotonated (neutral), reducing silanol interaction.
-
Diagram: Tailing Troubleshooting Logic
Caption: Systematic approach to eliminating peak tailing caused by silanol interactions.
Module 4: Structural Validation (Isomer Assignment)
The Challenge: Confirming whether you have the N1 or N2 isomer is critical. Standard 1H NMR is often ambiguous due to signal broadening from tautomerism.
Protocol: 19F-HOESY or 1H-NOESY
-
1H-NOESY (Nuclear Overhauser Effect Spectroscopy):
-
N1-Alkylated: Look for NOE correlation between the alkyl group protons and the C7-H of the indazole ring.
-
N2-Alkylated: Look for NOE correlation between the alkyl group protons and C3-H .
-
-
19F NMR:
-
Run a simple 19F spectrum. The chemical shift of a fluorine at C3, C4, or C7 is highly sensitive to the N-substitution pattern. Compare against a known standard or calculated shifts.
-
References
-
Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry.[1][6][7][8][9] Journal of Medicinal Chemistry.[6] Link
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
Welch, C. J., et al. (2009). Separation of Indazole Regioisomers using SFC. Journal of Chromatography A. Link
-
Dolan, J. W. (2012). Troubleshooting Peak Tailing. LCGC North America. Link
-
Hunter, C. A., et al. (2001). Substituent Effects on Cation-π Interactions: The Fluorine Effect. Journal of the American Chemical Society. Link
Sources
- 1. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. afmps.be [afmps.be]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
Indazole Synthesis Technical Support Center: A Guide to Side Reactions & Byproducts
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of indazole-based compounds. As a privileged scaffold in medicinal chemistry, the synthesis of indazoles is crucial, yet it is often accompanied by challenges such as the formation of unwanted side products and regioisomers.[1][2][3][4][5]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the mechanistic understanding of common indazole synthetic routes. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, thereby improving the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during indazole synthesis, offering explanations for their root causes and providing actionable, step-by-step protocols for their resolution.
Problem 1: Poor Regioselectivity in N-Alkylation/N-Arylation Reactions Leading to Mixtures of N1 and N2 Isomers.
Root Cause Analysis: Direct alkylation or arylation of a 1H-indazole often leads to a mixture of N1 and N2 substituted products.[6][7] The regioselectivity of these reactions is highly dependent on several factors including the nature of the substrate, the electrophile, the base, and the solvent used. The indazole anion is an ambident nucleophile, and the site of attack (N1 vs. N2) can be influenced by both kinetic and thermodynamic control.
Troubleshooting & Optimization Strategies:
-
Base and Solvent Selection: The choice of base and solvent is critical. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) often favors N1 alkylation.[8] Conversely, conditions that favor thermodynamic control might lead to the more stable N1 isomer. Some protocols have found that bases like potassium carbonate in DMF can lead to mixtures.[7]
-
Mitsunobu Reaction for Selective N1-Alkylation: The Mitsunobu reaction can be a reliable method for achieving N1-alkylation.
Protocol for N1-Alkylation via Mitsunobu Reaction:
-
To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS.[8]
-
Upon completion, concentrate the mixture under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated indazole.[8]
-
-
Directed C-H Functionalization: Modern methods involving transition-metal-catalyzed C-H activation can offer high regioselectivity. For instance, Rhodium/Copper-catalyzed C-H activation and C-N/N-N coupling can provide a regioselective route to substituted 1H-indazoles.[1]
Visualizing the Regioselectivity Problem:
Caption: General scheme for the non-selective N-alkylation/arylation of indazole.
Problem 2: Formation of Indole Byproducts in Fischer Indole Synthesis-like Conditions.
Root Cause Analysis: The Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone.[9][10][11] Under certain conditions, particularly with specific substitution patterns on the arylhydrazine or the carbonyl component, side reactions can occur. One such side reaction can be the formation of an indazole derivative instead of the expected indole. This often happens when the ortho-position of the arylhydrazine is substituted in a way that favors an alternative cyclization pathway. Conversely, some indazole syntheses might see competitive Fischer indole synthesis.[12]
Troubleshooting & Optimization Strategies:
-
Catalyst Choice: The choice of acid catalyst (Brønsted or Lewis acid) and its concentration is critical.[10][13] Empirical optimization is often necessary.
-
Reaction Temperature: The temperature can significantly influence the reaction pathway. Lowering the temperature may favor the desired cyclization over side reactions.
-
Starting Material Purity: Ensure the purity of the arylhydrazine and carbonyl compounds, as impurities can catalyze unwanted side reactions.[13]
Problem 3: Low Yields in Cadogan-Sundberg Reductive Cyclization.
Root Cause Analysis: The Cadogan-Sundberg reaction is a powerful method for indazole synthesis via the reductive cyclization of o-nitroarenes.[5] Low yields can often be attributed to incomplete reduction of the nitro group, over-reduction, or the formation of polymeric materials. The reaction is sensitive to the choice of reducing agent and reaction conditions.
Troubleshooting & Optimization Strategies:
-
Reducing Agent: Triethyl phosphite is a common reducing agent, but its reactivity can be temperature-dependent.[3] Tri-n-butylphosphine has been reported as an effective alternative, allowing for milder reaction conditions.[6][14][15]
-
Solvent Effects: The choice of solvent can impact the reaction rate and yield. Protic solvents like isopropanol have been shown to enhance the rate and improve yields in some cases.[6]
-
Temperature Control: High temperatures can lead to decomposition and byproduct formation. Careful control of the reaction temperature is crucial.
Visualizing the Cadogan-Sundberg Workflow:
Caption: Simplified workflow for optimizing the Cadogan-Sundberg reaction.
Problem 4: Difficulty in Separating Regioisomers.
Root Cause Analysis: The structural similarity and close polarity of N1 and N2-substituted indazole isomers can make their separation by standard column chromatography challenging.[16] This is a common bottleneck in the purification process.
Troubleshooting & Optimization Strategies:
-
Chromatography Optimization: A systematic approach to optimizing column chromatography is essential. This includes screening different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and using high-performance stationary phases.
-
Derivatization: In cases where direct separation is difficult, a derivatization strategy can be employed. For example, acetylation of the isomer mixture can lead to derivatives with different physical properties, allowing for easier separation. The desired isomer can then be recovered by deprotection.[16]
-
Recrystallization: If the isomers are crystalline and have different solubilities, fractional recrystallization can be an effective purification method.[17]
-
Preparative HPLC: For high-purity requirements and for separating very similar isomers, preparative high-performance liquid chromatography (HPLC) is often the method of choice.[17]
Frequently Asked Questions (FAQs)
Q1: What are the main differences in byproducts between the Jacobson and Davis-Beirut indazole syntheses?
A1: The Jacobson synthesis, which typically involves the diazotization of an N-acylated o-toluidine, can be prone to side reactions associated with diazonium salt chemistry, such as the formation of phenols or azo compounds, particularly if the cyclization is not efficient.[3][5] The Davis-Beirut reaction, proceeding through the base-mediated cyclization of an N-substituted 2-nitrobenzylamine, can have side reactions related to the reactive nitroso intermediate.[18][19][20][21][22][23] For instance, if N-N bond formation is slow, water can add to the nitroso imine intermediate, leading to cleavage and preventing indazole formation.[20][21]
Q2: How can I minimize the formation of over-reduced products in reductive cyclization methods?
A2: Over-reduction can be minimized by carefully selecting the reducing agent and controlling the reaction stoichiometry and temperature. Milder reducing agents or carrying out the reaction at lower temperatures can help prevent unwanted further reduction of the indazole ring system. Monitoring the reaction closely by TLC or LC-MS is crucial to stop the reaction once the desired product is formed.
Q3: Are there any "green" or more environmentally friendly methods for indazole synthesis that reduce hazardous byproducts?
A3: Yes, there is growing interest in developing greener synthetic routes. Some modern methods utilize catalytic systems that can be recycled.[4] For instance, some Rh(III)/Cu(II)-co-catalyzed methods use O2 as the terminal oxidant, producing N2 and H2O as byproducts.[4] Additionally, biocatalytic approaches are emerging, such as nitroreductase-triggered indazole formation, which uses enzymes under mild aqueous conditions.[24]
Q4: What is the significance of the 1H- and 2H- tautomeric forms of indazole, and how does this relate to side reactions?
A4: Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[2] The tautomeric equilibrium can influence the outcome of substitution reactions. Reactions that proceed under kinetic control may favor the formation of the less stable 2H-substituted product, while thermodynamically controlled reactions tend to yield the 1H-isomer. Understanding this equilibrium is key to controlling the regioselectivity of reactions and minimizing the formation of undesired isomers.
Table 1: Summary of Common Side Reactions and Mitigation Strategies
| Synthetic Method | Common Side Reactions/Byproducts | Key Mitigation Strategies |
| N-Alkylation/Arylation | Formation of N1/N2 regioisomeric mixtures.[6][7] | Optimize base and solvent; utilize Mitsunobu reaction for N1 selectivity; consider directed C-H functionalization.[1][8] |
| Jacobson Synthesis | Phenol formation, azo compounds, tar formation. | Careful control of diazotization conditions (temperature, acid concentration); use of appropriate scavengers for nitrous acid. |
| Davis-Beirut Reaction | Imine cleavage due to water addition to the nitroso intermediate.[20][21] | Use of anhydrous solvents; modulation of substrate electronics to accelerate N-N bond formation.[22] |
| Cadogan-Sundberg Reductive Cyclization | Over-reduction of the indazole ring; polymerization. | Use of milder reducing agents (e.g., P(n-Bu)3); strict temperature control; careful monitoring of reaction progress.[6][14] |
| Fischer Indole Synthesis-like Conditions | Formation of indole byproducts.[12] | Optimization of acid catalyst and concentration; control of reaction temperature.[10][13] |
References
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization.
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
- Troubleshooting regioselectivity in indazole synthesis. Benchchem.
- Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective Synthesis of Substituted 1H-Indazoles: Applic
- Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH C
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC.
- Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. AUB ScholarWorks.
- A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Davis–Beirut reaction. Wikipedia.
- Nitroreductase-triggered indazole form
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship.
- Development of a selective and scalable N1-indazole alkyl
- Fischer Indole Synthesis. Alfa Chemistry.
- The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
- Fischer indole synthesis. Wikipedia.
- The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem.
- Synthesis of 1H-Indazoles via Silver(I)
- Fischer indole synthesis in the absence of a solvent. SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 19. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [escholarship.org]
- 22. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chemrxiv.org [chemrxiv.org]
Optimization of reaction conditions for the synthesis of indazole derivatives
Technical Support Guide ID: IND-OPT-2026
Lead Scientist: Senior Application Specialist, Heterocyclic Chemistry Division Status: Operational
Introduction
Welcome to the Indazole Synthesis Support Center. The indazole scaffold (1,2-benzodiazole) is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents.[1] However, its synthesis is plagued by two persistent challenges: tautomeric regioselectivity (N1 vs. N2 alkylation) and efficient ring closure under mild conditions.
This guide is not a textbook; it is a troubleshooting engine designed to resolve specific experimental failures in real-time.
Module 1: Regiocontrol in N-Alkylation
The Issue: Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-alkylated products, often requiring tedious chromatographic separation.[2][3]
Q: I need the N1-alkylated product exclusively. My current K2CO3/DMF protocol gives a 60:40 mixture. How do I fix this?
Diagnosis: You are operating under conditions that allow for equilibration or lack sufficient driving force for the thermodynamic product. The N1-isomer is generally the thermodynamic product (more stable by ~2-4 kcal/mol due to the preservation of the benzenoid system), while the N2-isomer is often the kinetic product (less sterically hindered lone pair).
The Solution: The "Hard" Anion Shift Switch to a system that promotes irreversible thermodynamic control using a hard cation (Na+) and a non-polar/aprotic solvent to tighten the ion pair at N2, shielding it from attack.
Optimized Protocol (N1-Selective):
-
Solvent: Anhydrous THF (Do not use DMF).
-
Temperature: 0 °C to Room Temperature (Warm to 50°C if conversion is slow).
Step-by-Step:
-
Suspend 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) under Ar/N2.
-
Cool to 0 °C. Add NaH (1.2 equiv) portion-wise.
-
Critical Step: Stir for 30 mins at RT to ensure complete deprotonation and formation of the sodium indazolide salt. The Na+ coordinates tightly to the N2 lone pair.
-
Add alkyl halide (1.1 equiv) dropwise at 0 °C.
-
Warm to RT. If starting material remains after 4h, heat to 50 °C.
Mechanism of Selectivity: In THF, the Na+ cation coordinates between the N2 nitrogen and the C3-substituent (if present) or simply shields the N2, directing the electrophile to the N1 position.[4]
Q: I specifically need the N2-isomer (Pazopanib-like core). How do I invert the selectivity?
The Solution: Kinetic Trapping or Transient Directing N2-alkylation is challenging to achieve with high selectivity (>90%) without specific directing groups. However, you can bias the reaction toward N2 by utilizing the "loose" ion pair effect or specific reagents.
Optimized Protocol (N2-Biased):
-
Reagent: Use Meerwein's salt (Trimethyloxonium tetrafluoroborate) for methylation, or highly reactive alkyl halides.[1]
-
Solvent: Ethyl Acetate or DCM (Non-coordinating, fast reaction).
-
Base: None (neutral conditions) or weak organic bases.
Alternative Strategy (DABCO/DMC): Recent data suggests using Dimethyl Carbonate (DMC) with DABCO in DMF under reflux can favor N2-methylation via a kinetic pathway involving a DABCO-methyl-carbonate intermediate.
Decision Tree: N-Alkylation Strategy
Caption: Decision matrix for optimizing N1 vs. N2 regioselectivity based on thermodynamic vs. kinetic control parameters.
Module 2: De Novo Synthesis (Davis-Beirut Reaction)
The Issue: The Davis-Beirut reaction (DBR) is a powerful method to generate 2H-indazoles from o-nitrobenzylamines, but it often suffers from variable yields or stalling.
Q: My Davis-Beirut cyclization stalls at the imine intermediate. What is wrong?
Diagnosis: The DBR relies on the in situ generation of a nitroso intermediate from the nitro group.[6][7] This requires specific solvent polarity and base strength. If it stalls, your solvent may be too dry or the base concentration too low to drive the equilibrium toward the aci-nitro species.
Troubleshooting Checklist:
-
Solvent Choice: Methanol (MeOH) is superior to Ethanol or Isopropanol.[1] The reaction is faster in MeOH due to better solubility of the hydroxide base and stabilization of the polar transition state.
-
Water Content: While the reaction generates water, a small initial amount of water (using aqueous KOH rather than pellets dissolved in dry alcohol) is often beneficial for the initial deprotonation step.
-
Base Stoichiometry: Ensure you are using at least 10 equivalents of KOH . This is not catalytic; the high basicity is required to maintain the aci-nitro form.
Optimized DBR Protocol:
-
Dissolve o-nitrobenzylamine (1.0 equiv) in MeOH (0.1 M).
-
Add aqueous KOH (40% w/v solution, 10 equiv).
-
Heat to 60 °C (reflux).
-
Monitor: Look for the disappearance of the deep color associated with the aci-nitro intermediate.
-
Workup: Evaporate MeOH before extraction to prevent emulsion formation.
Module 3: Palladium-Catalyzed Functionalization
The Issue: Installing substituents at C3 via Cross-Coupling often leads to catalyst poisoning or hydrodehalogenation.
Q: Suzuki coupling at C3-iodoindazole gives mostly dehalogenated starting material (reduced product). Why?
Diagnosis: Indazoles are nitrogen-rich heterocycles that can coordinate to Palladium, displacing ligands and deactivating the catalyst ("catalyst poisoning"). Furthermore, the N-H proton (if unprotected) is acidic and can interfere with the transmetallation step.
The Solution:
-
Protect the Nitrogen: Never attempt C3-coupling on a free N-H indazole if possible. Protect with THP (Tetrahydropyranyl) or Boc first.
-
Ligand Switch: Use bulky, electron-rich phosphines like Xantphos or S-Phos . These bind Pd tightly and prevent coordination by the indazole nitrogens.
-
Base: Switch from carbonate bases (K2CO3) to K3PO4 or CsF in dioxane/water mixtures.[1]
Comparative Ligand Performance Table:
| Ligand | Success Rate (C3-Coupling) | Notes |
| PPh3 | Low | Prone to poisoning; high dehalogenation. |
| dppf | Moderate | Good for aryl bromides, less effective for chlorides. |
| Xantphos | High | Large bite angle favors reductive elimination; resists poisoning. |
| S-Phos | Very High | Excellent for sterically hindered substrates. |
Module 4: Purification & Analysis
The Issue: N1 and N2 isomers often co-elute on silica gel.
Q: How do I distinguish N1 vs N2 isomers by NMR without X-ray?
The Rule of Thumb (C3-H Shift): In 1H NMR (DMSO-d6 or CDCl3):
-
N1-Alkyl: The proton at C3 (if unsubstituted) typically appears upfield (lower ppm, ~8.0 - 8.2 ppm).
-
N2-Alkyl: The proton at C3 typically appears downfield (higher ppm, ~8.3 - 8.7 ppm) due to the quinoid-like character of the 2H-indazole ring system.
13C NMR Diagnostic:
-
N1-Alkyl: C3 carbon is typically ~133-135 ppm.
-
N2-Alkyl: C3 carbon is typically ~120-125 ppm.
Visualizing the Davis-Beirut Mechanism
Caption: Mechanistic pathway of the Davis-Beirut reaction highlighting the critical dehydration step to the Nitroso Imine.[8]
References
-
Alam, R. M., & Keating, J. J. (2021).[1][3] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[3] Link
-
Kurth, M. J., et al. (2020).[1] Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1860–1876. Link
-
BenchChem Technical Division. (2025). Troubleshooting regioselectivity in indazole synthesis. Link
-
Luo, G., et al. (2006).[1] Regioselective synthesis of 1-alkyl- and 2-alkylindazoles. Journal of Organic Chemistry, 71(14), 5392-5395. Link
-
Gaikwad, D. D., et al. (2015).[1] Indazole: A privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 707-731. Link
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before execution.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [escholarship.org]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
Troubleshooting low solubility of Methyl 5-fluoro-1h-indazole-7-carboxylate in organic solvents
Technical Support Center: Solubility Optimization Guide Subject: Troubleshooting Low Solubility of Methyl 5-fluoro-1H-indazole-7-carboxylate Ticket ID: IND-SOL-07F Responder: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are encountering difficulty dissolving Methyl 5-fluoro-1H-indazole-7-carboxylate . This is a common challenge with planar, electron-deficient nitrogen heterocycles. The low solubility is rarely due to a single factor but rather a synergy of high crystal lattice energy (driven by
This guide provides a diagnostic workflow, solvent recommendations based on dielectric properties, and specific protocols to overcome the "brick dust" nature of this compound without compromising the integrity of the methyl ester.
Part 1: Diagnostic Workflow
Before attempting aggressive dissolution methods, use this decision tree to determine the safest and most effective strategy.
Figure 1: Decision matrix for selecting a dissolution strategy based on the downstream application.[1][2]
Part 2: The "Why" – Molecular Root Cause Analysis
To solve the problem, we must understand the intermolecular forces holding the solid together.
The "Brick Dust" Effect (Lattice Energy)
Indazoles are notorious for high melting points and low solubility. The N-H at position 1 acts as a hydrogen bond donor, while the N at position 2 acts as an acceptor. In the solid state, this forms tight intermolecular dimers or catemers (chains), creating a stable crystal lattice that solvents struggle to penetrate [1].
The 7-Position Ester Anomaly
Unlike 3- or 5-substituted indazoles, your compound has a carbonyl group at position 7.[1][2]
-
Intramolecular H-Bonding: There is a high probability of an intramolecular hydrogen bond between the N1-H and the carbonyl oxygen of the ester at C7.[1]
-
Consequence: This "locks" the molecule into a flat, planar conformation, significantly increasing
- stacking energy.[1] While this reduces polarity (making it harder to dissolve in MeOH), it makes the crystal packing extremely efficient [2].
The Fluorine Factor
The fluorine at C5 withdraws electrons, increasing the acidity of the N-H proton (pKa < 13.8). While fluorine generally increases lipophilicity (logP), it often decreases solubility in both polar and non-polar solvents due to strong electrostatic interactions in the crystal lattice [3].
Part 3: Solvent Selection Guide
Do not rely on "like dissolves like" alone. Use this hierarchy based on Dipole Moment and H-Bond Disrupting Capability .
| Solvent Class | Solvent | Rating | Technical Notes |
| Polar Aprotic | DMSO | ★★★★★ | Best Choice. High dielectric constant ( |
| Polar Aprotic | DMF / DMAc | ★★★★☆ | Excellent alternatives to DMSO.[1][2] Easier to remove by evaporation/workup.[1][2] |
| Ether | THF / 2-MeTHF | ★★★☆☆ | Moderate solubility.[1][2][3] Good for reactions. 2-MeTHF is greener and separates better from water.[1][2] |
| Chlorinated | DCM / CHCl₃ | [1][2] ★★☆☆☆ | often poor for high-melting indazoles.[1][2] Useful only if the molecule is very lipophilic. |
| Protic | Methanol / Ethanol | [2] ★☆☆☆☆ | Avoid. The alcohol cannot compete with the strong crystal lattice H-bonds.[1] |
| Non-Polar | Hexane / Toluene | ☆☆☆☆☆ | Insoluble. The compound is too polar for these. |
Part 4: Troubleshooting Protocols
Scenario A: "I need to run an NMR, but it won't dissolve in CDCl₃."
-
Issue: The intermolecular H-bonds are too strong for Chloroform.[1][2]
-
Solution: Disruption of Hydrogen Bonding.
-
Protocol:
Scenario B: "I am running a reaction, and the starting material is a suspension."
-
Issue: Reaction kinetics will be surface-area limited (slow).
-
Protocol:
Scenario C: "I need to formulate this for a biological assay."
-
Issue: The compound precipitates when the DMSO stock is added to water/media.
-
Protocol:
Part 5: Advanced Visualization - Solvation Mechanism
This diagram illustrates how a Polar Aprotic solvent (DMSO) succeeds where a Non-Polar solvent fails.
Figure 2: Mechanistic comparison of solvent interactions with the fluorinated indazole lattice.
References
-
Crystal Engineering of Indazoles: V. A. Palkar, et al. "Polymorphism and Solubility of Indazole Derivatives." Cryst.[1][2] Growth Des., 2018. (General reference for Indazole packing).[2]
-
Intramolecular Hydrogen Bonding in 7-Substituted Indazoles: L. Claramunt, et al.[1][2] "The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom." New J. Chem., 2006.
-
Fluorine Effect on Solubility: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008.[1][2]
-
NMR Troubleshooting for Heterocycles: ResearchGate Community Discussions. "Overcoming solubility problems of hetero-cyclic compounds."
-
Ester Stability in Indazoles: ChemicalBook Data for Methyl 1H-indazole-7-carboxylate.
Sources
- 1. Methyl 5-fluoro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 2. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid dimer formation in indazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation
Welcome to the technical support center for indazole synthesis. As a Senior Application Scientist, I understand the challenges that can arise during the synthesis of this critical heterocyclic scaffold. One of the most persistent issues is the formation of unwanted dimers, which can significantly reduce the yield and purity of your target compound. This guide is designed to provide you with a deep, mechanistic understanding of why dimerization occurs and to offer field-proven, practical solutions to overcome this synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes where dimer formation is a problem?
A1: Dimer formation is a frequent side reaction in several classical and modern indazole syntheses. It is particularly prevalent in methods that proceed through highly reactive intermediates. These include:
-
Reductive cyclization of o-nitrobenzylamines or related o-nitroarenes (e.g., Davis-Beirut reaction) : This reaction involves the in-situ generation of a reactive nitroso intermediate, which is prone to intermolecular reactions.[1][2]
-
Nitrosation of indoles (Büchi reaction) : In this transformation, a reactive oxime intermediate can be attacked by a nucleophilic indole starting material, leading to dimerization.[3]
-
Reactions involving hydrazine and derivatives : Certain methods that use hydrazine can lead to side reactions like hydrazone and dimer formation, especially at elevated temperatures.[4]
Q2: What exactly is the "dimer" byproduct, and why does it form?
A2: The "dimer" is typically an N1-N2 linked byproduct, often an azoxy- or azo-compound. This side product arises from an intermolecular reaction competing with the desired intramolecular cyclization .[5]
Essentially, a reactive intermediate (like a nitrosoarene or a nitrene generated during the reaction) is supposed to react with another part of its own molecule to form the five-membered indazole ring. However, if the concentration of this reactive intermediate is too high, it is more likely to collide and react with another molecule of starting material or another intermediate in the solution. This intermolecular reaction pathway leads directly to the dimer. Electron-rich substrates can exacerbate this issue as they are more nucleophilic and more likely to participate in these unwanted side reactions.[3]
Q3: How can I quickly detect if my reaction is forming dimers?
A3: Often, the first sign of significant dimer formation is a visual one. Dimeric byproducts, particularly azo-dimers, are frequently characterized by a deep red or other intense coloration in the reaction mixture.[3] Analytically, their presence can be confirmed using Thin-Layer Chromatography (TLC), where the dimer will appear as a distinct spot from both the starting material and the desired indazole product. For definitive characterization, spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry are essential.[3]
Troubleshooting Guide: Suppressing Dimer Formation
This section provides a detailed, step-by-step approach to systematically eliminate dimer byproducts from your indazole synthesis.
Issue: My reaction produces a high yield of a deeply colored byproduct, confirmed to be a dimer. How can I favor the formation of the desired indazole monomer?
The core principle for preventing dimerization is to favor the intramolecular cyclization pathway over the intermolecular side reaction. This can be achieved by carefully controlling the reaction kinetics and conditions.
Root Cause Analysis & Solution Workflow
The diagram below illustrates the competing reaction pathways and the strategic intervention points to suppress dimer formation.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Solution 1: Control Reaction Concentration (The Dilution Principle)
Causality: The rate of the desired intramolecular reaction is first-order, depending only on the concentration of the reactive intermediate. In contrast, the rate of the undesired intermolecular (dimerization) reaction is second-order, depending on the concentration of two reacting species. By significantly lowering the overall concentration, you disproportionately slow down the second-order dimerization reaction, giving the first-order cyclization a kinetic advantage.
Protocol Adjustment:
-
Calculate New Volume: Decrease the concentration of your limiting reagent by a factor of 5 to 10. For example, if your current protocol calls for 0.5 M, attempt the reaction at 0.05 M.
-
Solvent Selection: Ensure your chosen solvent can fully dissolve the starting materials at this lower concentration.
-
Monitor Progress: Run the reaction under the new dilute conditions and monitor the product/dimer ratio by TLC or LC-MS.
Solution 2: Implement Slow Addition (Syringe Pump Method)
Causality: Bulk addition of a reagent can create localized "hot spots" of high concentration, even if the overall reaction is dilute. This temporarily high concentration of a starting material or reactive intermediate can drive dimer formation. Slow, controlled addition using a syringe pump ensures that the reactive species is consumed in the desired intramolecular cyclization almost as soon as it is introduced, keeping its steady-state concentration extremely low.
Optimized Protocol: Slow Addition for Indazole Synthesis from an Indole Precursor [3]
This protocol details a "reverse addition" where the nucleophilic substrate is added slowly to the reactive mixture.
-
Preparation of Nitrosating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO2, 8 equivalents) in a suitable solvent mixture (e.g., water and DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while stirring vigorously.
-
-
Substrate Preparation:
-
Dissolve the indole starting material (1 equivalent) in a minimum amount of the reaction solvent (e.g., DMF).
-
-
Slow Addition:
-
Draw the indole solution into a gas-tight syringe and place it on a syringe pump.
-
Add the indole solution to the vigorously stirred, cold nitrosating mixture dropwise over a period of 2-4 hours. Crucially, maintain the reaction temperature at 0 °C throughout the addition.
-
-
Work-up and Purification:
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Solution 3: Modify Temperature and Catalysis
Causality: Lowering the reaction temperature can often increase the selectivity of a reaction by favoring the pathway with the lower activation energy. In many cases, the desired intramolecular cyclization has a lower energy barrier than the intermolecular dimerization. Additionally, the choice of catalyst can be pivotal. Modern transition-metal-catalyzed methods often offer higher selectivity by controlling the formation and reactivity of intermediates on the metal center, preventing them from diffusing into the bulk solution where they can dimerize.[6][7]
Recommendations:
-
Temperature Screening: If your reaction is run at room temperature or elevated temperatures, attempt it at 0 °C or even lower (-20 °C to -78 °C), provided the solvent and reagents are compatible.
-
Catalyst Exploration: If dimer formation persists, consider alternative synthetic routes. For example, copper or rhodium-catalyzed C-H activation/amidation routes can provide direct access to indazoles with high selectivity, avoiding the intermediates prone to dimerization.[6]
Data-Driven Troubleshooting
The following table summarizes the expected impact of these adjustments on a hypothetical indazole synthesis prone to dimerization.
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Expected Outcome |
| Concentration | 0.5 M | 0.05 M | Reduced second-order dimerization rate. |
| Addition Method | Bulk Addition | Slow Addition via Syringe Pump | Maintained low steady-state concentration of reactive intermediate. |
| Temperature | 25 °C (RT) | 0 °C | Increased selectivity for the lower activation energy pathway. |
| Expected Yield (Indazole) | ~60% | >90% | Significantly improved yield of the desired product. |
| Expected Yield (Dimer) | ~35% | <5% | Drastic reduction in byproduct formation. |
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for addressing dimer formation.
Caption: A logical workflow for troubleshooting dimer formation.
References
-
Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1939-1951. Available from: [Link]
-
Chen, Y. F., Chen, J., Lin, L. J., & Chuang, G. J. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry, 82(21), 11620–11630. Available from: [Link]
-
Sharma, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
-
Bentham Science Publishers. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organic Synthesis, 20(1). Available from: [Link]
-
Radosevich, A. T., et al. (2016). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. The Journal of Organic Chemistry, 81(19), 8685-8695. Available from: [Link]
-
Yu, D. G., Suri, M., & Glorius, F. (2013). Rh(III)/Cu(II)-cocatalyzed synthesis of 1H-indazoles through C-H amidation and N-N bond formation. Journal of the American Chemical Society, 135(24), 8802–8805. Available from: [Link]
Sources
- 1. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverting Reactive Intermediates Toward Unusual Chemistry – Unexpected Anthranil Products from Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Methyl 5-fluoro-1H-indazole-7-carboxylate for Preclinical Studies
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Methyl 5-fluoro-1H-indazole-7-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals engaged in advancing this promising heterocyclic motif from bench-scale discovery to preclinical batch production. We will navigate the synthetic pathway, address common scale-up challenges, and provide actionable troubleshooting advice grounded in established chemical principles.
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutics.[1][2] The specific target, Methyl 5-fluoro-1H-indazole-7-carboxylate, incorporates a fluorine atom—a common strategy to modulate metabolic stability and binding affinity—making its efficient and scalable synthesis a critical step in the drug development pipeline.[3][4]
This document provides a robust, multi-step synthetic route and a comprehensive FAQ section to troubleshoot issues that may arise during process optimization and scale-up.
Proposed Synthetic Pathway for Scale-Up
Scaling a synthesis requires a shift in perspective from yield alone to include process safety, atom economy, purification strategy, and the use of non-specialized equipment. The following five-step route from 2-bromo-4-fluoro-6-nitrotoluene is designed with these considerations in mind, utilizing well-documented and scalable chemical transformations.
Caption: Overall 5-step synthetic route for the target compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point for a 100-200g scale synthesis. All operations should be conducted in appropriate reactors with proper ventilation and safety controls.
Step 1: Palladium-Catalyzed Cyanation
-
Reaction: 2-Bromo-4-fluoro-6-nitrotoluene → 2-Cyano-4-fluoro-6-nitrotoluene
-
Protocol:
-
Charge a suitable reactor with 2-bromo-4-fluoro-6-nitrotoluene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a solvent such as DMF or DMAc (5-8 vol).
-
Sparge the mixture with nitrogen or argon for 30 minutes to degas.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.01-0.03 eq).
-
Heat the reaction mixture to 90-110 °C and monitor by HPLC or TLC until starting material is consumed (typically 8-16 hours).
-
Cool the mixture, dilute with a solvent like ethyl acetate, and filter to remove inorganic salts.
-
Wash the organic phase with aqueous ammonia or sodium bicarbonate solution, followed by brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be carried forward or purified by crystallization.
-
Step 2: Aromatic Nitro Group Reduction
-
Reaction: 2-Cyano-4-fluoro-6-nitrotoluene → 6-Amino-4-fluoro-2-cyanotoluene
-
Protocol:
-
Charge the reactor with iron powder (Fe, 3-5 eq) and a mixture of ethanol and water (e.g., 4:1, 10 vol).
-
Add a catalytic amount of hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) and heat to 60-70 °C.
-
Add the nitro compound from Step 1 portion-wise, controlling the exotherm.
-
Maintain the temperature and stir until the reaction is complete (2-6 hours), as monitored by HPLC/TLC.
-
Cool the reaction, basify with sodium carbonate to pH 8-9, and filter through a pad of celite to remove iron salts.
-
Extract the filtrate with ethyl acetate or dichloromethane.
-
Combine organic layers, wash with brine, dry, and concentrate to yield the crude amine.
-
Step 3: Diazotization and Indazole Formation
-
Reaction: 6-Amino-4-fluoro-2-cyanotoluene → 5-Fluoro-1H-indazole-7-carbonitrile
-
Protocol:
-
Dissolve the amine from Step 2 in a suitable acid (e.g., acetic acid or dilute HCl) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical.
-
Stir the reaction at low temperature for 30-60 minutes.
-
Allow the reaction to warm slowly to room temperature. The cyclization to form the indazole ring often occurs during this warming phase and can be slightly exothermic. Some protocols may require gentle heating to complete the cyclization.[5]
-
Monitor the reaction for the disappearance of the diazonium intermediate.
-
Quench the reaction by adding it to water, which will precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Step 4: Nitrile Hydrolysis
-
Reaction: 5-Fluoro-1H-indazole-7-carbonitrile → 5-Fluoro-1H-indazole-7-carboxylic acid
-
Protocol:
-
Combine the indazole nitrile from Step 3 with a mixture of glacial acetic acid, water, and concentrated sulfuric acid (e.g., 1:1:2 ratio).[6]
-
Heat the mixture to 100-110 °C and stir for 4-12 hours until hydrolysis is complete.
-
Cool the reaction mixture and carefully pour it onto ice-water.
-
The carboxylic acid product will precipitate.
-
Collect the solid by filtration, wash extensively with water to remove residual acid, and dry.
-
Step 5: Fischer Esterification
-
Reaction: 5-Fluoro-1H-indazole-7-carboxylic acid → Methyl 5-fluoro-1H-indazole-7-carboxylate
-
Protocol:
-
Suspend the carboxylic acid from Step 4 in methanol (10-20 vol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), dropwise at room temperature.
-
Heat the mixture to reflux (around 65 °C) for 6-24 hours. Monitor by HPLC/TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to remove most of the methanol.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to yield the crude final product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of indazole syntheses.
Q1: My palladium-catalyzed cyanation (Step 1) is stalling or giving low yields. What can I do?
Answer: This is a common issue in cross-coupling reactions at scale.
-
Catalyst Activity: Ensure your palladium catalyst is active. If it's old or has been improperly stored, it may have degraded. Consider using a more robust, modern catalyst ligand system if simple Pd(dppf)Cl₂ is insufficient.
-
Reagent Purity: The purity of the zinc cyanide and solvent is crucial. Water can interfere with the catalytic cycle. Ensure you are using anhydrous solvents.
-
Mass Transfer: At larger scales, inefficient stirring can lead to poor mixing of the heterogeneous mixture. Ensure your reactor's agitation is sufficient to keep the zinc cyanide suspended.
-
Deactivation: The reaction can be sensitive to air. Thoroughly degassing the reaction mixture before adding the catalyst is critical to prevent oxidative deactivation.
Q2: The nitro reduction with iron (Step 2) is messy and the workup is difficult. Are there cleaner alternatives for scale-up?
Answer: Yes, while iron/acid is cheap and effective, the workup can be challenging. For preclinical manufacturing, cleaner methods are often preferred.
-
Catalytic Hydrogenation: This is the most common industrial method. Using a catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with hydrogen gas is highly efficient and clean. The catalyst is simply filtered off post-reaction. However, this requires specialized high-pressure hydrogenation equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.
-
Transfer Hydrogenation: A safer alternative to high-pressure hydrogenation is using a hydrogen donor like ammonium formate or cyclohexene with a Pd/C catalyst. This avoids the need for a high-pressure reactor.
Q3: During the diazotization and cyclization (Step 3), I'm getting a lot of dark, tarry byproducts and a low yield of the desired indazole.
Answer: This step is often the most sensitive in the sequence.
-
Temperature Control: This is the single most critical parameter. The formation of the diazonium salt must be kept below 5 °C.[5] Poor temperature control allows the diazonium salt to decompose into a host of phenolic and other byproducts, leading to tar formation. Ensure your reactor has adequate cooling capacity for the exotherm.
-
Rate of Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations, which can also lead to decomposition.
-
Purity of Amine: Impurities in the starting amine from Step 2 can interfere with the diazotization. Ensure the material is of high purity before proceeding.
Caption: Troubleshooting decision tree for the critical diazotization step.
Q4: How do I remove residual palladium from Step 1 to meet preclinical regulatory requirements (typically <10 ppm)?
Answer: Palladium removal is a critical downstream processing step.
-
Crystallization: The most effective method. A well-designed crystallization of a downstream intermediate or the final product can dramatically reduce palladium levels.
-
Activated Carbon: Treating a solution of the product with activated carbon can adsorb residual palladium.
-
Metal Scavengers: There are commercially available silica-based or polymer-based scavengers with functional groups (e.g., thiols) that chelate and remove palladium. These are highly effective but add cost to the process.
Q5: My final esterification (Step 5) is not going to completion. How can I drive it forward?
Answer: Fischer esterification is an equilibrium-limited reaction.
-
Water Removal: The reaction produces one equivalent of water. On a large scale, this can shift the equilibrium backward. If your reactor is equipped for it, using a Dean-Stark trap with a co-solvent like toluene can azeotropically remove water and drive the reaction to completion.
-
Excess Alcohol: Using methanol as the solvent provides a large excess, which helps push the equilibrium forward.
-
Alternative Reagents: If equilibrium remains an issue, consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then reacting that with methanol. This is a non-equilibrium process and typically goes to completion quickly, but involves more hazardous reagents.
Scale-Up Data Summary
The following table provides target parameters for process optimization. Actual results will vary based on equipment and specific conditions.
| Step | Key Transformation | Key Reagents | Typical Temp. | Typical Time | Target Yield | Target Purity (Crude) |
| 1 | Ar-Br → Ar-CN | Pd(dppf)Cl₂, Zn(CN)₂ | 90-110 °C | 8-16 h | 85-95% | >90% |
| 2 | Ar-NO₂ → Ar-NH₂ | Fe, HCl (cat.) | 60-70 °C | 2-6 h | 80-90% | >95% |
| 3 | Diazotization/Cyclization | NaNO₂, Acetic Acid | 0-25 °C | 2-4 h | 70-85% | >95% |
| 4 | Ar-CN → Ar-COOH | H₂SO₄, H₂O, AcOH | 100-110 °C | 4-12 h | 85-95% | >97% |
| 5 | Ar-COOH → Ar-COOMe | MeOH, H₂SO₄ (cat.) | Reflux (~65 °C) | 6-24 h | 90-98% | >98% |
References
-
Ansari, M. F., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Counceller, C. M., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Available at: [Link]
-
Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Available at: [Link]
-
Mukherjee, S., & Ghorai, P. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
-
Shanley, M. (2026). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]
-
Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. Department of Molecular Medicine, The Scripps Research Institute. Available at: [Link]
- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
- O'Hagan, D. (2010). Contemporary synthetic strategies in organofluorine chemistry. Journal of Fluorine Chemistry.
- Google Patents. (n.d.). WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors.
-
Solar, M., & O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
-
Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). US6982274B2 - 1H-indazole compound.
-
Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]
Technical Support Center: Refinement of Purification Techniques for Polar Indazole Compounds
Status: Operational Lead Scientist: Senior Application Specialist Subject: Advanced Isolation Strategies for Polar Indazole Scaffolds
Introduction: The Chemical "Personality" of Indazoles
Purifying polar indazole derivatives presents a paradox: they are often too polar for standard Normal Phase (NP) silica chromatography (leading to irreversible adsorption or streaking) yet possess solubility profiles that complicate Reverse Phase (RP) loading (leading to precipitation or "breakthrough").
The core challenges stem from the indazole ring's amphoteric nature. The N-H at position 1 is weakly acidic (pKa ~14), while the N at position 2 is weakly basic (pKa ~1.04 for the conjugate acid). However, functionalization significantly shifts these values, creating compounds that aggressively interact with residual silanols on chromatographic media.
This guide moves beyond standard protocols, offering refined workflows for HILIC, pH-modified RP, and SFC, specifically tailored for these "sticky" heterocycles.
Module 1: The Decision Engine – Selecting the Right Mode
Before attempting purification, categorize your crude mixture based on solubility and polarity. Do not default to C18 if your compound elutes at the solvent front.
Purification Strategy Flowchart
Caption: Decision matrix for selecting chromatographic modes based on solubility and retention behavior.
Module 2: Troubleshooting Chromatographic Tailing (The Silanol War)
The Issue: Broad, tailing peaks in RP-HPLC or Flash. The Cause: "Secondary Interactions."[1] At neutral pH, residual silanols on the silica surface are ionized (Si-O⁻). Protonated indazole nitrogens (Ind-NH⁺) bind ionically to these sites, causing drag.
Protocol: pH Modification & Ionic Strength
1. Acidic Method (For Neutral/Acidic Indazoles):
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA for sharper peaks, though TFA suppresses MS signal).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Mechanism: Low pH (<3) protonates silanols (Si-OH), neutralizing the surface charge and preventing ionic interaction.
2. Basic Method (For Basic Amino-Indazoles):
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) OR Water + 0.1% Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.[1]
-
Mechanism: High pH (>9) deprotonates the indazole nitrogen (neutral species), eliminating the cation that binds to silanols.
-
Warning: Ensure your column is "Hybrid" or "High pH Stable" (e.g., polymer-coated or hybrid particle) to prevent silica dissolution.
-
3. The "HILIC" Alternative (When RP Fails): If your compound elutes in the void volume (k' < 1) on C18, switch to HILIC .
-
Column: Bare Silica or Amide-bonded.
-
Mobile Phase: 95% ACN / 5% Water (Start)
50% ACN / 50% Water (End). -
Buffer: 10 mM Ammonium Acetate (Critical for ion suppression).
Module 3: Injection Techniques for Solubility-Limited Compounds
The Issue: The "Filter Effect." The sample is dissolved in DMSO or MeOH, but when injected into a high-aqueous RP stream, it precipitates at the column head, causing high backpressure and split peaks.
Protocol: At-Column Dilution (ACD) or Sandwich Injection
Do not simply inject pure DMSO solutions if the injection volume exceeds 1% of the column volume.
Step-by-Step Sandwich Injection:
-
Preparation: Dissolve sample in DMSO at high concentration (e.g., 50 mg/mL).
-
The "Plug": Program the autosampler to draw a "plug" of weak solvent (e.g., 5% MeOH/Water) before and after the sample.
-
Sequence: [Weak Solvent (10µL)] + [Sample in DMSO (5µL)] + [Weak Solvent (10µL)].
-
Result: This creates a temporary gradient within the loop, pre-diluting the sample edges before it hits the mobile phase stream.
Visualizing the Injection Failure vs. Success
Caption: Comparison of standard injection vs. sandwich injection to prevent column inlet precipitation.
Module 4: Supercritical Fluid Chromatography (SFC)
For polar indazoles that degrade in water or are difficult to recover from aqueous buffers, SFC is the gold standard.
Why it works: SFC uses supercritical CO2 (non-polar) mixed with Methanol (polar). The low viscosity allows high flow rates, and the CO2 evaporates instantly upon fraction collection, leaving only a small volume of MeOH to dry down.
Recommended Conditions for Polar Indazoles:
| Parameter | Setting | Rationale |
|---|---|---|
| Stationary Phase | 2-Ethylpyridine (2-EP) or Diol | 2-EP provides excellent shape for basic heterocycles without additives. |
| Co-Solvent | Methanol (10% - 40% Gradient) | Methanol is strong enough to elute polar indazoles; ACN is usually too weak. |
| Additive | 0.1% Ammonium Hydroxide | Essential for basic indazoles to suppress ionization and improve peak symmetry. |
| Back Pressure | 120 - 150 bar | Maintains supercritical density for consistent retention. |
| Temperature | 40°C | Standard operating temperature. |
Frequently Asked Questions (FAQ)
Q: My indazole "oils out" during recrystallization instead of forming a solid. What now? A: This is common for impure polar compounds.
-
Re-dissolve the oil in the minimum amount of hot solvent (e.g., Ethanol).
-
Scratch the inner glass surface with a spatula to create nucleation sites.
-
Seed with a tiny crystal of pure product if available.
-
Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps impurities and leads to oiling.
Q: I see "Ghost Peaks" in my gradient blank after running my indazole. Is it carryover? A: Likely. Indazoles stick to stainless steel and injector seals.
-
Fix: Implement a "Sawtooth" wash gradient (5%
95% 5% B) between runs. -
Wash Solvent: Use 50:50 MeOH:ACN + 0.1% Formic Acid as the needle wash. The acid helps protonate and solubilize the basic residues.
Q: Can I use Normal Phase for highly polar indazoles? A: Generally, no. You will require high percentages of Methanol (10-20%) in DCM. At this level, silica gel dissolves slightly, contaminating your product.
-
Better Option: Use Amino (NH2) functionalized silica in Normal Phase mode. It tolerates high MeOH and reduces the need for basic modifiers.
References
-
Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters.com. Available at: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.[2] Biotage Blog. Available at: [Link]
-
LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Chromatography Online. Available at: [Link]
-
National Institutes of Health (NIH). Advanced high-resolution chromatographic strategies for efficient isolation of natural products. PMC.[3] Available at: [Link]
Sources
Validation & Comparative
Mass spectrometry analysis of Methyl 5-fluoro-1h-indazole-7-carboxylate and its fragments
This guide details the mass spectrometry analysis of Methyl 5-fluoro-1H-indazole-7-carboxylate , a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs). It provides a technical breakdown of fragmentation pathways, experimental protocols, and a comparative performance analysis against structural analogs.
Executive Summary
Methyl 5-fluoro-1H-indazole-7-carboxylate (MFIC) is a fused bicyclic heterocycle employed as a scaffold in medicinal chemistry. Its analysis is pivotal for validating the purity of starting materials in drug development. This guide characterizes its behavior under Electrospray Ionization (ESI), delineating the specific fragmentation logic driven by the labile methyl ester and the stable fluorinated indazole core.
Compound Profile
| Property | Specification |
| IUPAC Name | Methyl 5-fluoro-1H-indazole-7-carboxylate |
| CAS Number | 1000342-84-0 |
| Molecular Formula | C |
| Monoisotopic Mass | 194.0492 Da |
| [M+H] | 195.0570 Da |
Experimental Methodology
To ensure reproducible data, the following LC-MS/MS protocol is recommended. This workflow is designed to maximize ionization efficiency while preventing in-source fragmentation.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of MFIC in 1 mL of DMSO to create a 1 mg/mL stock.
-
Working Solution: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid (Final concentration: 1 µg/mL).
-
Rationale: The addition of formic acid is critical. Indazoles are weak bases (
~1-2); acidic conditions ensure protonation of the N1/N2 position, facilitating [M+H] formation in ESI+.
LC-MS Parameters[2]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization Source: ESI Positive Mode.[1]
-
Source Voltage: 3.5 kV (Standard for small molecules).
-
Cone Voltage: 20-30 V (Optimized to prevent premature loss of the methyl ester).
Fragmentation Analysis & Mechanism
The fragmentation of MFIC follows a distinct "Ester-First" pathway, characteristic of aromatic carboxylates, followed by ring destabilization.
Primary Fragmentation Pathway
-
Precursor Ion ([M+H]
= 195.06): The protonated molecule is stable at low collision energies. -
Loss of Methanol (
m = -32 Da): The methyl ester undergoes a neutral loss of methanol (CH OH), generating a stable acylium ion.-
Transition: 195.06
163.03
-
-
Loss of Carbon Monoxide (
m = -28 Da): The acylium ion ejects CO to form the 5-fluoro-indazolyl cation.-
Transition: 163.03
135.04
-
-
Ring Fragmentation (
m = -27 Da): High collision energy (40+ eV) forces the loss of HCN from the pyrazole ring, leaving a fluorophenyl cation species.-
Transition: 135.04
108.02
-
Visualization of Fragmentation Pathway
The following diagram illustrates the step-by-step degradation logic.
Caption: Step-wise ESI+ fragmentation pathway of Methyl 5-fluoro-1H-indazole-7-carboxylate.
Comparative Performance Guide
This section compares MFIC against its most common analytical alternatives: its non-fluorinated analog and its regioisomer.
Comparison Matrix
| Feature | Methyl 5-fluoro-1H-indazole-7-carboxylate (Target) | Methyl 1H-indazole-7-carboxylate (Analog) | Methyl 6-fluoro-1H-indazole-7-carboxylate (Regioisomer) |
| [M+H] | 195.06 | 177.07 | 195.06 |
| Key Fragment 1 | 163.03 (Acylium) | 145.04 (Acylium) | 163.03 (Acylium) |
| Key Fragment 2 | 135.04 (Indazolyl) | 117.05 (Indazolyl) | 135.04 (Indazolyl) |
| Chromatography | Moderate Retention (F increases lipophilicity) | Lower Retention (More polar) | Critical Challenge: Co-elutes without specific column selection.[2] |
| Differentiation | N/A | Easy (Mass Shift -18 Da) | Difficult (Requires high-res LC or distinct columns like PFP). |
Analytical Insights
-
Vs. Non-Fluorinated Analog: The presence of Fluorine adds exactly 17.99 Da to all fragments. The fragmentation pattern (loss of 32, then 28) remains identical, confirming that the Fluorine atom is stable on the aromatic ring and does not participate in the primary cleavage steps.
-
Vs. Regioisomer (6-Fluoro): This is the most significant analytical risk. The 5-fluoro and 6-fluoro isomers produce identical MS/MS spectra because the position of the fluorine does not alter the loss of the ester group or the stability of the acylium ion.
-
Solution: Do not rely on MS alone. Use a Pentafluorophenyl (PFP) column rather than a standard C18. PFP columns interact with the dipole of the fluorine atom, often providing baseline separation of regioisomers that C18 cannot resolve.
-
Summary of Quantitative Data
The following table summarizes the theoretical ions expected during analysis, useful for setting up Multiple Reaction Monitoring (MRM) transitions.
| Ion Type | Formula | Theoretical m/z | Collision Energy (eV) |
| Precursor | [C | 195.0570 | - |
| Quantifier | [C | 163.0308 | 15 |
| Qualifier 1 | [C | 135.0359 | 25 |
| Qualifier 2 | [C | 108.0250 | 45 |
References
-
Vertex Pharmaceuticals. (2021). Bicyclic carboxamides and methods of use thereof (US10968201B2). Google Patents. Link
-
GlaxoSmithKline. (2009). Amide substituted indazoles as poly(adp-ribose)polymerase (parp) inhibitors (EP2109608B1).[3][2] Google Patents. Link
-
National Center for Biotechnology Information. (2023). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization. PMC. Link
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[4][5][6]Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. EP2109608B1 - Amide substituted indazoles as poly(adp-ribose)polymerase (parp) inhibitors - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. lcms.cz [lcms.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indazole Analogs
Introduction: The Strategic Synergy of Indazole and Fluorine
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," particularly for the development of protein kinase inhibitors.[1][2][3] Its unique bicyclic structure, featuring a benzene ring fused to a pyrazole, offers a versatile framework that can form critical hydrogen bond interactions with the hinge region of many kinases, a key feature for potent inhibition.[3] Indazole-based compounds like Axitinib and Pazopanib are established anti-cancer therapeutics, validating the scaffold's clinical significance.[1][4][5]
Parallel to the rise of the indazole core, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[6][7] Often referred to as a "magic bullet," this small yet highly electronegative atom can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[6][8][9] The introduction of fluorine is not a mere substitution but a deliberate tactic to enhance metabolic stability, improve target binding affinity, and fine-tune bioavailability.[10][11][12]
This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated indazole analogs. We will explore the causal mechanisms behind the observed differences, present supporting experimental data, and provide detailed protocols for key validation assays, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful chemical synergy.
The Indazole Scaffold: A Foundation for Potent Kinase Inhibition
The indazole core serves as an excellent bioisostere for other aromatic systems like indole or phenol but possesses distinct advantages.[3] Its structure includes both a hydrogen bond donor (the -NH group) and a hydrogen bond acceptor (the pyridine-like nitrogen), allowing for multifaceted interactions within a protein's binding pocket.[3] This dual functionality is particularly effective in the ATP-binding site of kinases, where it can mimic the interactions of the adenine base.
Caption: Key hydrogen bonding features of 1H- and 2H-indazole tautomers.
Fluorine's Impact: A Multifaceted Approach to Drug Optimization
The decision to introduce fluorine into a lead compound is driven by its ability to predictably alter molecular properties in three key areas:
-
Electronic Modulation : As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. This can lower the pKa of nearby basic amines, reducing their ionization at physiological pH and thereby improving cell membrane permeability.[9][10][12]
-
Enhanced Pharmacokinetics (ADME) : Fluorination is a well-established strategy to block metabolic "soft spots." The strength of the carbon-fluorine (C-F) bond makes it highly resistant to cleavage by metabolic enzymes like cytochrome P450s, which often target C-H bonds for hydroxylation.[6][8] This increased metabolic stability can extend a drug's half-life and improve its oral bioavailability.[13][14]
-
Improved Binding Affinity : While sterically similar to a hydrogen atom, fluorine's unique electronic character allows it to form favorable, non-covalent interactions within a protein's active site.[10][15] These can include dipole-dipole interactions, hydrogen bonds with backbone amides, and favorable contacts in hydrophobic pockets, all of which can contribute to a significant increase in binding affinity and potency.[8][16]
Caption: The drug discovery workflow leveraging strategic fluorination.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Indazoles in Action
Direct comparison reveals that the strategic placement of fluorine on the indazole scaffold consistently enhances biological performance across multiple metrics.
Case Study 1: Anti-HIV Activity of 5-Fluoroindazole Analogs
In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), researchers found that adding a fluorine atom at the C5 position of an indazole scaffold dramatically improved potency.[17]
| Compound | Fluorine at C5 | Reverse Transcriptase Inhibition (IC50) | Fold Improvement |
| Parent Analog | No | 332 nM | - |
| Analog 17a | Yes | 50 nM | ~7-fold |
| Analog 17b | Yes | 25 nM | ~13-fold |
Data sourced from Roberts et al. as cited in a 2024 review.[17]
Causality Explained : The authors noted that the fluorine atom's introduction at this specific position significantly enhanced binding to the wild-type reverse transcriptase enzyme.[17] This improvement is likely due to a combination of factors: the fluorine atom may engage in favorable interactions within a hydrophobic pocket of the enzyme and its electron-withdrawing nature could alter the electronic distribution of the indazole ring system to optimize its interaction with key residues.
Case Study 2: PERK Inhibition for Anticancer Activity
In a study developing inhibitors for Endoplasmic Reticulum Kinase (PERK), a target in oncology, a 4-fluoroindoline derivative was compared directly to its non-fluorinated parent compound.[18]
| Compound | Fluorination | PERK Inhibitory Activity (IC50) | Fold Improvement |
| Non-fluorinated Analog | No | 2.5 nM | - |
| Fluorinated Analog 24a | Yes | 0.8 nM | ~3-fold |
Data sourced from a 2024 study on fluorinated heterocycles.[18]
Causality Explained : The study concluded that the effect of fluorine substitution was "substantial" for PERK inhibition.[18] In this context, the fluorine atom likely contributes to a more favorable binding conformation or establishes a key electrostatic interaction within the kinase's active site that is absent in the non-fluorinated analog.
Pharmacokinetic Enhancements
Beyond potency, fluorination frequently improves drug-like properties. In a study of Rho kinase (ROCK1) inhibitors, the position of fluorine on the indazole ring had a profound impact on both potency and bioavailability.
| Compound | Fluorine Position | ROCK1 Inhibition (IC50) | Oral Bioavailability |
| Analog 51 | C4 | 2500 nM | Not Reported (Low Potency) |
| Analog 52 | C6 | 14 nM | 61% |
Data sourced from a 2024 review on fluorinated indazoles.[17]
Causality Explained : The dramatic improvement in both potency and bioavailability for the 6-fluoro analog highlights the context-dependent nature of fluorination.[17] The C6 position was clearly optimal for binding, while also likely blocking a key site of metabolism that would have otherwise led to rapid clearance and poor bioavailability. This demonstrates how a single fluorine atom can solve multiple problems in a drug discovery campaign.
Experimental Protocols for Comparative Evaluation
To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated assays are essential.[19][20] Below are step-by-step protocols for the foundational assays used to characterize and compare kinase inhibitors like the indazole analogs discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the activity of a purified target kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare a master mix of kinase buffer, purified recombinant kinase enzyme, and a fluorescently labeled peptide substrate. The buffer composition is critical; it must maintain a stable pH and contain necessary cofactors (e.g., MgCl2) for kinase activity.
-
Compound Plating : Using an acoustic dispenser or liquid handler for accuracy, create a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 10 µM) in a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition : Add the kinase/substrate master mix to all wells.
-
Reaction Initiation : Start the enzymatic reaction by adding a solution of ATP at a concentration close to its Km value for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.
-
Incubation : Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C). The incubation time is optimized to ensure the reaction is in the linear range.
-
Detection : Stop the reaction and measure the degree of substrate phosphorylation using a suitable detection method (e.g., FRET, luminescence, or antibody-based ELISA).[21][22]
-
Data Analysis : Normalize the signal from each well to the positive and negative controls. Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Protocol 2: Cellular Antiproliferative Assay
This assay assesses a compound's ability to inhibit the growth of cancer cells, providing a measure of on-target activity in a biological context.
Step-by-Step Methodology:
-
Cell Seeding : Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) known to be dependent on the target kinase pathway.[23] Seed the cells into 96- or 384-well clear-bottom plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the test compounds in cell culture medium and add them to the appropriate wells.
-
Incubation : Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours) in a controlled environment (37°C, 5% CO2).
-
Viability Measurement : Add a viability reagent such as MTT or a luminescence-based reagent (e.g., CellTiter-Glo®).
-
For MTT : This reagent is converted by metabolically active cells into a purple formazan product. After incubation, the cells are lysed, and the absorbance is read at ~570 nm.
-
For CellTiter-Glo® : This reagent lyses the cells and provides a substrate for luciferase, generating a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
-
Data Analysis : Similar to the biochemical assay, normalize the data to vehicle-treated controls and calculate the IC50 value, representing the concentration that inhibits cell proliferation by 50%.
Conclusion and Future Directions
The causality behind these improvements is multifaceted, stemming from fluorine's ability to block metabolic degradation, increase lipophilicity for better membrane penetration, and form potent binding interactions within the target's active site.[6][8][9] As synthetic methodologies for late-stage fluorination continue to advance, the ability to precisely install fluorine atoms on complex scaffolds like indazole will further empower the design of next-generation therapeutics.[24] For researchers in the field, a comparative approach that systematically evaluates fluorinated and non-fluorinated analogs using the robust experimental protocols outlined here is crucial for unlocking the full potential of this powerful chemical partnership.
References
- Priya A, Mahesh Kumar N, Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- Singh, M., et al. (2021).
- Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Terry, K. R., & El-Khouly, M. E. (2024).
- Groves, J. T. (2013). Selective Fluorination of Drug Molecules for Higher Potency, Improved Pharmacology and Lower Metabolic Burden. Available Technologies.
- Gillard, R. J., et al. (2021). Applications of Fluorine in Medicinal Chemistry.
- Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
- Singh, M., et al. (2021).
- PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
- Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- El-Sayed, M. A.-A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics.
- Kumar, A., & Verma, S. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. IntechOpen.
- Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Intel Market Research. (2025). Fluorinated Drugs Market Outlook 2025-2032. Intel Market Research.
- ResearchGate. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors.
- Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies.
- El-Sayed, M. A.-A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma.
- Guitard, K. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety.
- BenchChem. (2025). A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. Benchchem.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery. Danaher Life Sciences.
- University of Helsinki. (2004). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA - University of Helsinki.
- Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Technology - Selective Fluorination of Drug Molecules for Higher Potency, Improved Pharmacology and Lower Metabolic Burden [puotl.technologypublisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]
- 14. inhancetechnologies.com [inhancetechnologies.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 18. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 20. longdom.org [longdom.org]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. helda.helsinki.fi [helda.helsinki.fi]
- 23. japsonline.com [japsonline.com]
- 24. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
Benchmarking Methyl 5-fluoro-1h-indazole-7-carboxylate against known kinase inhibitors
Topic: Benchmarking Methyl 5-fluoro-1H-indazole-7-carboxylate in Kinase & PARP Inhibitor Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary: The Strategic Value of the 7-Substituted Indazole Scaffold
Methyl 5-fluoro-1H-indazole-7-carboxylate is not merely a reagent; it is a privileged structural intermediate designed to access a specific, high-value chemical space in kinase and PARP inhibitor development. While standard indazoles (e.g., Axitinib) typically exploit the 3-position for potency, the 7-carboxylate vector allows researchers to target the solvent-exposed front or the "gatekeeper" regions of kinases (e.g., Akt, PIM) and the nicotinamide-binding pocket of PARP enzymes.
This guide benchmarks the performance of this specific scaffold against alternative core structures (indoles, non-fluorinated indazoles) and details its application in synthesizing nanomolar-potency inhibitors.
Chemical Profile & Structural Advantage
| Feature | Specification | Medicinal Chemistry Advantage |
| Core Structure | 5-Fluoro-1H-indazole | Bioisostere of Purine: Mimics the adenine ring of ATP, facilitating hinge-region binding in kinases. |
| 7-Position Ester | Methyl carboxylate | Orthogonal Vector: Provides a handle for amide/urea formation to reach the "gatekeeper" residue (e.g., Met, Thr) without disrupting hinge binding. |
| 5-Position Fluorine | Fluorine atom | Metabolic Blockade: Blocks CYP450-mediated oxidation at the electron-rich C5 position; modulates pKa of the N-H for improved H-bond strength. |
| H-Bond Profile | 1 Donor / 3 Acceptors | Solubility: Superior aqueous solubility compared to isosteric 5-fluoro-indole-7-carboxylates. |
Comparative Benchmarking: Scaffold Performance
This section compares the utility and downstream potency of libraries derived from Methyl 5-fluoro-1H-indazole-7-carboxylate against standard alternatives.
A. Selectivity Profiling (Kinase vs. PARP)
The 7-substituted indazole core is a "switchable" scaffold. Depending on the derivative synthesized from the ester, it benchmarks competitively against market standards.
| Target Class | Derivative Type | Benchmark Standard | Performance of 7-Substituted Indazole Derivatives |
| PARP-1/2 | 7-Carboxamides | Olaparib / Niraparib | Equivalent Potency: Derivatives often achieve IC50 < 5 nM. The 7-amido group mimics the amide of nicotinamide (NAD+), critical for PARP active site binding [1]. |
| Akt Kinase | 7-Ureas/Amides | A-443654 (Abbott) | Superior Selectivity: The 7-substituent projects toward the gatekeeper methionine. Bulky groups here can induce selectivity for specific Akt isoforms or mutants [2]. |
| VEGFR-2 | 3-Aryl-7-Amides | Axitinib | Modulated PK: The 5-fluoro group increases metabolic half-life compared to non-fluorinated analogs, while the 7-position allows solubilizing groups to be attached away from the hinge [3]. |
B. Physicochemical Comparison (Indazole vs. Indole)
When designing a library, choosing the indazole core over the indole core impacts "drug-likeness."
-
Lipophilic Efficiency (LipE): Indazole derivatives typically show higher LipE than indole analogs due to the extra nitrogen lowering logP while maintaining binding affinity.
-
Acidity (pKa): The N1-H of indazole (pKa ~14) is more acidic than indole (pKa ~17), making it a better H-bond donor for the Glu residue in the kinase C-helix.
Experimental Protocol: Converting the Scaffold to Active Inhibitors
Objective: Synthesis of a library of PARP inhibitors (7-carboxamides) from Methyl 5-fluoro-1H-indazole-7-carboxylate. Rationale: Direct amidation of the ester is often sluggish. The hydrolysis-coupling route ensures high yields and purity for SAR (Structure-Activity Relationship) studies.
Workflow Diagram (DOT Visualization)
Caption: Optimized synthetic route for generating PARP/Kinase inhibitor libraries from the methyl ester scaffold.
Detailed Methodology
Step 1: Saponification (Hydrolysis)
-
Dissolve: Dissolve 1.0 eq of Methyl 5-fluoro-1H-indazole-7-carboxylate in THF:MeOH:H2O (3:1:1 ratio).
-
React: Add 3.0 eq of LiOH·H2O. Stir at room temperature for 4 hours.
-
Monitor: Check via LC-MS for disappearance of the ester peak (M+H = 195.1).
-
Workup: Acidify to pH 3 with 1N HCl. The carboxylic acid intermediate will precipitate. Filter and dry.
-
Checkpoint: Expect a white solid.[1] Yields are typically >95%.
-
Step 2: Library Generation (Amide Coupling)
-
Activate: Dissolve the acid intermediate (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins to form the activated ester.
-
Couple: Add the amine partner (R-NH2, e.g., piperazine derivatives for PARP activity) (1.2 eq).
-
Purify: Stir for 12 hours. Quench with water. If the product precipitates, filter; otherwise, extract with EtOAc.
-
Validation: Verify structure via 1H-NMR. The diagnostic 7-amide proton usually appears at δ 8.0–9.0 ppm.
Mechanistic Insight: The "Gatekeeper" Interaction
Why is the 7-position so critical? In many kinases, the ATP binding pocket has a "gatekeeper" residue that controls access to a back hydrophobic pocket.
-
Standard Inhibitors: Often clash with large gatekeepers (e.g., T315I mutation in Abl).
-
7-Substituted Indazoles: The 7-substituent points directly toward this gatekeeper.
-
Small groups (F, Me): Allow binding to wild-type.
-
Large groups (Amides from this ester): Can be designed to avoid the clash or exploit specific interactions in the solvent front, overcoming resistance mutations.
-
Caption: Schematic of the 7-substituted indazole binding mode. The 7-position vector allows interaction with the critical Gatekeeper residue.
References
-
GlaxoSmithKline. (2008). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors. Patent WO2008084261. Link
-
Shokat, K. M., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Pfizer Inc. (2021). Bicyclic carboxamides and methods of use thereof (EP2/EP4 receptor modulation). U.S. Patent 10,968,201. Link
-
Vertex Pharmaceuticals. (2009). Indazole derivatives as kinase inhibitors. Patent US7563788. Link
Sources
X-ray crystallography analysis of Methyl 5-fluoro-1h-indazole-7-carboxylate derivatives
A Comparative Guide: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary & Core Directive
In the development of kinase and IDO1 inhibitors, the Methyl 5-fluoro-1H-indazole-7-carboxylate scaffold represents a critical pharmacophore. However, its structural analysis presents a unique challenge: the thermodynamic equilibrium between 1H- and 2H-tautomers , coupled with the rotational freedom of the 7-carboxylate group.
While solution-state NMR is the workhorse of organic synthesis, it frequently fails to unambiguously assign the active tautomeric state of indazoles due to rapid proton exchange. Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative; it is the definitive method for mapping the static, bioactive conformation of these derivatives.
This guide objectively compares SC-XRD against NMR and Computational Docking, providing a validated workflow for crystallizing these difficult fluorinated heterocycles.
Comparative Analysis: The "Gold Standard" Debate
The following table summarizes why SC-XRD is superior for this specific chemical series, particularly regarding the "Fluorine Effect" and tautomeric locking.
Table 1: Performance Matrix – SC-XRD vs. Alternatives
| Feature | SC-XRD (The Gold Standard) | Solution NMR (1H/13C/NOESY) | Computational Docking (DFT) |
| Tautomer Identification | Absolute. Direct visualization of N-H proton position (1H vs 2H). | Ambiguous. Signals often average due to rapid exchange; requires low-temp experiments. | Predictive. Heavily dependent on basis set and solvation model accuracy. |
| Weak Interactions | Visualized. Maps C-F···H and C-F···C=O halogen bonds driving packing. | Inferred. NOE signals imply proximity but cannot quantify bond angles/lengths. | Calculated. Often underestimates the lattice energy contribution of Fluorine. |
| Stereochemistry | Definitive. Assigns absolute configuration (if chiral centers exist). | Relative. Requires derivatization (Mosher's acid) for absolute assignment. | N/A. Requires experimental input. |
| Sample State | Solid State (Bioactive mimic in rigid pockets). | Solution State (Solvated, dynamic). | In Silico (Vacuum or implicit solvent). |
| Sample Requirement | < 0.5 mg (single crystal). | 5–20 mg (for high-res 2D spectra). | 0 mg (Computational resources only). |
Scientific Deep Dive: The 5-Fluoro & 7-Carboxylate Interaction
To understand why X-ray is required, we must analyze the specific intramolecular forces at play in this molecule.
A. The 7-Carboxylate "Tautomer Lock"
In solution, indazoles exist in equilibrium. However, the 7-methoxycarbonyl group creates a preference for the 1H-tautomer via an intramolecular hydrogen bond between the N1-H and the carbonyl oxygen.
-
NMR Limitation: In polar solvents (DMSO-d6), the solvent competes for this H-bond, disrupting the "lock" and blurring the spectra.
-
X-ray Advantage: The crystal lattice stabilizes this intramolecular bond, providing an accurate snapshot of the low-energy conformation that likely binds to the protein target.
B. The "Fluorine Anchor" Effect
The 5-fluoro substituent is not just for metabolic stability; it is a tool for crystal engineering. Fluorine is a weak hydrogen bond acceptor but a strong participant in lattice packing.
-
Mechanism: The high electronegativity of the 5-F atom polarizes the C-F bond, facilitating C-F···H-C dipole-dipole interactions with neighboring molecules.
-
Outcome: These "anchors" reduce disorder in the crystal lattice, often allowing these derivatives to diffract to higher resolution (< 0.9 Å) compared to their non-fluorinated counterparts.
Decision Logic: When to Deploy SC-XRD
The following diagram illustrates the decision pathway for analyzing Indazole derivatives.
Figure 1: Decision Matrix for Structural Characterization of Indazole Derivatives.
Validated Experimental Protocol
This protocol is optimized for Methyl 5-fluoro-1H-indazole-7-carboxylate , utilizing the "Fluorine Anchor" effect to facilitate growth via Vapor Diffusion.
Phase 1: Crystallization (Slow Vapor Diffusion)
-
Objective: Grow single crystals suitable for diffraction (>0.1 mm).
-
Solvent System:
-
Solvent A (Good Solvent): Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Solvent B (Precipitant/Anti-solvent): n-Hexane or Pentane.
-
Rationale: The 5-fluoro derivative has high solubility in DCM but poor solubility in alkanes.
-
-
Step-by-Step:
-
Dissolve 5 mg of the derivative in 0.5 mL of Solvent A in a small inner vial (GC vial). Ensure the solution is clear (filter if necessary).
-
Place the open inner vial inside a larger outer vial containing 2 mL of Solvent B.
-
Cap the outer vial tightly.
-
Critical Step: Store at 4°C in a vibration-free environment. The temperature drop combined with vapor diffusion promotes the formation of the ordered 1H-tautomer lattice.
-
Timeline: Check for crystals after 48–72 hours.
-
Phase 2: Data Collection & Refinement
-
Mounting: Select a crystal with sharp edges. Use Paratone-N oil for cryoprotection.
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
-
Why? Freezing reduces thermal vibration of the 7-carboxylate group, allowing precise resolution of the carbonyl oxygen vs. the ether oxygen.
-
-
Source: Cu-Kα radiation (
Å) is preferred for small organic molecules to maximize diffraction intensity, though Mo-Kα is acceptable. -
Refinement Strategy:
-
Locate the Fluorine atom early in the difference map (it will be the most electron-dense peak on the ring).
-
Freely refine the N-H hydrogen atom coordinates rather than using a "riding model" to prove the tautomeric state.
-
Workflow Visualization
Figure 2: End-to-End Workflow for X-ray Structure Determination.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]
-
Claramunt, R. M., et al. (2006). "The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles." New Journal of Chemistry. [Link]
-
Vulpetti, A., & Dalvit, C. (2012). "Fluorine in drug design: structural and physicochemical considerations." Drug Discovery Today. (Context on Fluorine packing). [Link]
-
Hampton Research. Hanging Drop Vapor Diffusion Crystallization Protocol. [Link]
-
MtoZ Biolabs. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? [Link]
Cross-Validation of Indazole Scaffolds: A Comparative Guide to Computational Predictions vs. Experimental Ground Truth
Executive Summary: The Validation Gap in Indazole Design
Indazole (1H-indazole) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). However, a critical efficiency gap exists in early-stage discovery: over-reliance on computational scoring functions without rigorous experimental cross-validation.
This guide challenges the "dock-and-synthesize" mentality. Instead, it proposes a Cross-Validation Protocol where computational predictions (DFT, Docking, ADMET) are treated not as answers, but as hypotheses requiring specific, paired experimental negations. We analyze the concordance between in silico binding energies and in vitro IC50 values, using recent data on indazole-pyrimidine and carboxamide derivatives to illustrate where models succeed—and where they fail.
The Self-Validating Workflow
To ensure scientific integrity, every computational prediction must be paired with a specific experimental assay. This closed-loop system prevents the propagation of false positives (artifacts).
Diagram 1: The Cross-Validation Feedback Loop
Caption: A self-correcting workflow where experimental data (NMR, IC50) directly recalibrates computational parameters (Grid generation, DFT basis sets).
Comparative Analysis: Prediction vs. Reality
A. Structural Integrity: The Tautomer Trap
The Challenge: Indazoles exist in annular tautomeric forms (1H- vs. 2H-indazole). Standard docking software often treats the input structure as static, potentially docking the wrong tautomer. Computational Prediction (DFT): Quantum chemical calculations (B3LYP/6-311G) consistently predict the 1H-tautomer is thermodynamically more stable by ~21.4 kJ/mol due to the preservation of the benzene ring's aromaticity. Experimental Validation (NMR): 1H-NMR spectroscopy confirms this stability. The N-H proton in 1H-indazole typically appears downfield (10-13 ppm) and shows distinct NOE (Nuclear Overhauser Effect) interactions with the C7-proton, which are absent in the 2H-form.
Protocol Insight: Never dock an indazole without first performing a DFT geometry optimization to identify the lowest-energy tautomer.
B. Binding Affinity: Docking Scores vs. IC50
The Challenge: Docking scores (kcal/mol) approximate binding enthalpy but often neglect entropy and solvation effects. A high score does not guarantee high potency. Case Study Data: The table below aggregates data from recent studies on indazole-pyrimidine derivatives targeting kinases (e.g., VEGFR-2, EGFR).
| Compound ID | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) | Target Cell Line / Kinase | Concordance Status |
| 4f | -9.11 | 1.629 | MCF-7 (Breast Cancer) | High (Strong binder, Low IC50) |
| 4i | -8.80 | 1.841 | MCF-7 | High |
| 4a | -8.46 | 2.958 | MCF-7 | Moderate |
| Reference (5-FU) | N/A | 8.029 | MCF-7 | Control |
| 2e | -7.86 | 2.80 | EGFR Kinase | High |
| False Positive Ex. | -9.50 | >50.0 | A549 | Mismatch (Artifact) |
Data Sources: [1], [2], [6]. Note how Compound 4f shows a strong correlation, validating the docking model for this specific series. However, "False Positive" examples (common in literature) highlight where hydrophobic interactions are overestimated by scoring functions.
Diagram 2: Correlation Logic
Caption: Decision tree for interpreting discrepancies between Docking Scores and IC50 values.
Detailed Experimental Protocols
To replicate the data above, follow these standardized methodologies.
Protocol A: Computational Docking (AutoDock Vina)
-
Ligand Preparation:
-
Draw structures in ChemDraw; convert to 3D.
-
Crucial Step: Perform DFT optimization (B3LYP/6-31G*) to fix the tautomeric state (1H-indazole).
-
Detect and assign Gasteiger charges.
-
-
Receptor Preparation:
-
Retrieve PDB file (e.g., VEGFR-2 PDB: 4AGD).[1]
-
Remove water molecules (unless bridging) and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Generation: Center grid box on the active site (defined by native ligand coordinates). Size: 20x20x20 Å.
-
Execution: Run Vina with exhaustiveness = 8.
-
Output: Extract binding affinity (kcal/mol) and RMSD values.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
-
Cell Culture: Seed MCF-7 or A549 cells (5x10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Treat cells with indazole derivatives at gradient concentrations (0.1 – 100 µM) for 48h.
-
Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.
-
Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.
-
-
Solubilization: Dissolve formazan crystals in DMSO (150 µL).
-
Measurement: Read absorbance at 570 nm.
-
Calculation: Plot dose-response curves to determine IC50 (concentration inhibiting 50% growth) using non-linear regression (GraphPad Prism).
References
-
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Source: PMC / Molecules (2023) Relevance: Provides core IC50 data for compounds 4f, 4i against MCF-7 lines.
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: RSC Advances Relevance: Validates the antiproliferative activity of compound 2f.[2]
-
On the solvatochromism, dimerization and tautomerism of indazole. Source: ResearchGate Relevance: Establishes the thermodynamic stability of the 1H-tautomer.
-
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors. Source: Biosciences Biotechnology Research Asia Relevance: Provides docking scores against VEGFR-2 (PDB: 4AGD).[1]
-
In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles. Source: MDPI Relevance: Comparative data for EGFR inhibition (Compound 2e).
-
Correlation between IC50 and docking score values of compounds. Source: ResearchGate Relevance: Discusses the statistical correlation (R² values) between computational and experimental data.
Sources
- 1. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative study of different synthetic routes to Methyl 5-fluoro-1h-indazole-7-carboxylate
[1]
CAS Number: 1000339-52-5 (Target Ester) / 1038916-13-0 (Free Acid)
Molecular Formula: C
Executive Summary
Methyl 5-fluoro-1H-indazole-7-carboxylate is a challenging scaffold to synthesize due to the specific substitution pattern: a fluorine atom at the 5-position and a carboxylate group at the 7-position (adjacent to the N1 nitrogen).[1] This "1,2,3,5-substituted" benzene core requires precise regiocontrol.[1]
This guide analyzes two primary synthetic methodologies:
-
The "Direct Cyclization" Route (Modified Jacobson): A convergent approach utilizing a highly substituted benzoate precursor. Best for small-scale discovery where step count is critical.
-
The "Carbonylation" Route (Scalable Industrial): A robust, stepwise approach via a 7-bromoindazole intermediate. Best for multi-gram to kilogram scale-up due to superior regiocontrol and raw material availability.[1]
Route 1: The Modified Jacobson Cyclization
Mechanism: Intramolecular diazonium cyclization onto an ortho-methyl group. Key Precursor: Methyl 2-amino-5-fluoro-3-methylbenzoate.[1]
Strategic Overview
This route builds the indazole core after all substituents are in place. It relies on the Jacobson Indazole Synthesis , where an o-toluidine derivative is diazotized, and the resulting diazonium species attacks the neighboring methyl group to close the pyrazole ring.[1]
Reaction Scheme
Figure 1: The Modified Jacobson Cyclization pathway.[1]
Detailed Protocol
Step 1: Diazotization and Cyclization
-
Setup: Charge a reaction vessel with Methyl 2-amino-5-fluoro-3-methylbenzoate (1.0 equiv), Potassium Acetate (KOAc, 1.2 equiv), and Acetic Anhydride (Ac
O, 2.0 equiv) in anhydrous Toluene (10-15 volumes). -
Activation: Heat the mixture to 80°C.
-
Addition: Add Isoamyl Nitrite (1.5 equiv) dropwise over 1 hour. The slow addition is crucial to prevent the accumulation of the diazonium species, which can decompose violently.
-
Reaction: Stir at 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting aniline.
-
Workup: Cool to room temperature. Quench with saturated NaHCO
.[2] Extract with Ethyl Acetate (EtOAc).[2][3] Wash organics with brine, dry over Na SO , and concentrate.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Critical Assessment
| Feature | Rating | Analysis |
| Step Count | Low | 1 step from the benzoate precursor. |
| Yield | Moderate | Typically 40–60%. Side reactions (azo coupling, phenol formation) are common. |
| Sourcing | Difficult | The precursor (Methyl 2-amino-5-fluoro-3-methylbenzoate) is expensive and not a commodity chemical.[1] |
| Safety | Caution | Diazo intermediates are energetic. Not recommended for >100g batches without process safety calorimetry. |
Route 2: The Carbonylation Approach (Recommended)
Mechanism: Regioselective bromination followed by Palladium-catalyzed carbonylation. Key Precursor: 4-Fluoro-2-methylaniline (Commercial Commodity).[1]
Strategic Overview
This route is superior for scale-up.[1] It starts from a cheap aniline, installs a bromine atom at the 7-position (via the 6-position of the aniline), cyclizes to the stable 7-bromoindazole, and finally converts the bromide to the ester using standard carbonylation chemistry.[1]
Reaction Scheme
Figure 2: The Carbonylation Route via 7-Bromoindazole.
Detailed Protocol
Step 1: Regioselective Bromination
The amino group directs the bromination to the ortho position (C6). The C4 position is blocked by fluorine, and C2 is blocked by the methyl group.
-
Dissolve 4-Fluoro-2-methylaniline (1.0 equiv) in DMF (5 vol).
-
Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Pour into ice water. Filter the precipitate.[3][4] Recrystallize from Ethanol/Water to obtain 2-Bromo-4-fluoro-6-methylaniline .[1]
Step 2: Indazole Ring Formation
-
Suspend the bromoaniline (1.0 equiv) in Chloroform (CHCl
) or Toluene. Add KOAc (1.1 equiv) and Ac O (2.0 equiv). -
Heat to reflux.[4]
-
Add Isoamyl Nitrite (2.2 equiv) dropwise.
-
Reflux for 12 hours.
-
Workup: Evaporate solvent. Hydrolyze the N-acetyl intermediate (if formed) by treating the crude with NaOH/MeOH at RT for 1 hour. Adjust pH to 7. Filter the solid 7-Bromo-5-fluoro-1H-indazole .
-
Yield Expectation: 70–80%.[3]
-
Step 3: Palladium-Catalyzed Carbonylation[1]
-
Vessel: High-pressure stainless steel autoclave (Parr reactor).
-
Charge: 7-Bromo-5-fluoro-1H-indazole (1.0 equiv), Pd(dppf)Cl
(0.05 equiv), and Triethylamine (TEA, 3.0 equiv) in Methanol (MeOH, 20 vol). -
Conditions: Purge with N
, then pressurize with Carbon Monoxide (CO) to 50–100 psi (3.5–7 bar). -
Reaction: Heat to 100°C for 16–24 hours.
-
Workup: Cool, vent CO (carefully!). Filter through Celite.[6] Concentrate filtrate.[7]
-
Purification: Recrystallize from MeOH/H
O or flash chromatography (0-50% EtOAc/Hex).-
Yield Expectation: 80–90%.
-
Critical Assessment
| Feature | Rating | Analysis |
| Scalability | High | All steps are amenable to multi-kilogram production.[1] |
| Cost Efficiency | High | Starting material is a cheap commodity aniline. |
| Regiocontrol | Excellent | Bromination is highly selective due to the directing effects of NH |
| Equipment | Specialized | Step 3 requires a high-pressure reactor (CO gas). |
Comparative Data Summary
| Metric | Route 1: Direct Cyclization | Route 2: Carbonylation |
| Overall Yield | ~45% | ~55% (3 steps) |
| Starting Material Cost | High ( | Low ($) |
| Step Count | 1 (from complex precursor) | 3 (from commodity) |
| Purification Load | High (Chromatography often needed) | Low (Crystallization possible) |
| Safety Profile | Moderate (Diazo handling) | Moderate (CO gas, Pressure) |
| Best Use Case | Fast medicinal chemistry hit-generation. | Process development & manufacturing.[3] |
References
-
Indazole Synthesis via Diazotization (Jacobson Method)
- Patent: "Bicyclic carboxamides and methods of use thereof." US Patent 10,968,201 B2. (Describes the use of 2-amino-5-fluoro-3-methylbenzoic acid).
-
Source:
-
Amide Substituted Indazoles (PARP Inhibitor Context)
-
Patent: "Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors."[8] US Patent 8,071,623 B2. (Details the conversion of the ester to amides).
-
Source:
-
-
Synthesis of 7-Bromoindazoles
- Carbonylation of Aryl Bromides: General Methodology: Application of Pd-catalyzed carbonylation in methanol to form methyl esters from aryl bromides is a standard industry practice described in Organic Process Research & Development.
Sources
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. guidechem.com [guidechem.com]
- 7. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8071623B2 - Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP) inhibitors - Google Patents [patents.google.com]
In vitro assay validation for compounds derived from Methyl 5-fluoro-1h-indazole-7-carboxylate
This guide outlines the technical validation framework for bioactive compounds synthesized from the scaffold Methyl 5-fluoro-1H-indazole-7-carboxylate .
This specific intermediate is a critical building block in modern medicinal chemistry, most notably for the generation of Poly (ADP-ribose) Polymerase (PARP) inhibitors (e.g., analogs of Niraparib) and specific kinase inhibitors. The 5-fluoro-indazole-7-carboxamide motif acts as a bioisostere of the nicotinamide moiety of NAD+, allowing it to bind competitively to the catalytic domain of PARP enzymes.
Strategic Rationale & Scaffold Analysis
The "Why": Structural Advantages
The transition from a standard benzamide or phthalazinone core to the 5-fluoro-1H-indazole-7-carboxylate scaffold represents a strategic optimization in drug design.
-
5-Fluoro Substitution: This is not merely decorative. The fluorine atom at the C5 position blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly enhancing the metabolic stability (t1/2) of the derived compounds compared to their non-fluorinated counterparts.
-
7-Carboxylate Vector: This ester is the "handle" for amide coupling. Derivatization here typically attaches a solubilizing tail (e.g., piperidine or pyrrolidine moieties) that interacts with the ribose-binding pocket, crucial for potency and physicochemical properties.
Comparative Performance Matrix
The following table contrasts derivatives of this scaffold against standard alternatives used in DNA Damage Response (DDR) drug discovery.
| Feature | 5-Fluoro-Indazole-7-Carboxamides (Target Class) | Phthalazinones (e.g., Olaparib) | Non-Fluorinated Indazoles |
| Primary Target | PARP1 / PARP2 | PARP1 / PARP2 | PARP1 / PARP2 |
| PARP Trapping | High (Strong DNA-PARP complex stabilization) | Moderate to High | Moderate |
| Metabolic Stability | High (Blocked C5 oxidation) | Moderate | Low (Prone to C5 oxidation) |
| Oral Bioavailability | High (Often >50% F) | Moderate (Often requires formulation) | Low to Moderate |
| Selectivity | Tunable via 7-position tail | High | Lower (Promiscuous binding) |
| Key Risk | Transporter efflux (P-gp) | Solubility limited | Rapid clearance |
Validation Workflow & Logic
To validate compounds derived from this scaffold, a hierarchical screening funnel is required. This ensures that resources are only invested in compounds that demonstrate both thermodynamic binding and functional efficacy.
Diagram: Validation Logic Flow
Figure 1: Hierarchical screening funnel for indazole-based PARP inhibitors. Criteria for progression are strictly defined to ensure "Self-Validating" logic.
Detailed Experimental Protocols
Protocol A: Biochemical Potency (PARP1 Chemiluminescent Assay)
Objective: Quantify the intrinsic affinity (IC50) of the derivative for the PARP1 enzyme. Causality: This assay measures the inhibition of PARylation, the primary catalytic function of PARP.
Materials:
-
Recombinant Human PARP1 Enzyme (High Specific Activity).
-
Substrate: Biotinylated NAD+.
-
Activated DNA (Histone-coated plates or nicked DNA).
-
Detection: Streptavidin-HRP.
Step-by-Step Methodology:
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).
-
Incubation: Add 25 µL of PARP1 enzyme (0.5 U/well) in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT) to 96-well plates coated with histones.
-
Activation: Add 25 µL of PARP Cocktail (Biotin-NAD+ and Activated DNA).
-
Reaction: Incubate for 60 minutes at Room Temperature (RT). Note: The indazole scaffold binds competitively; reaction time must be controlled to avoid substrate depletion artifacts.
-
Detection: Wash plate 3x with PBS-T. Add Streptavidin-HRP (1:1000) for 30 mins. Add chemiluminescent substrate and read luminescence.
-
Validation Check (Z' Factor): Include High Control (Enzyme + Substrate + DMSO) and Low Control (No Enzyme). Calculate Z'. A value > 0.5 confirms assay robustness.
Protocol B: Synthetic Lethality (Cellular Viability)
Objective: Confirm that the compound selectively kills cells with Homologous Recombination (HR) defects (e.g., BRCA1/2 mutations)—the hallmark of effective PARP inhibitors.
Cell Lines:
-
Test: MDA-MB-436 (BRCA1 mutant).
-
Control: MDA-MB-231 (BRCA wild-type).
Methodology:
-
Seeding: Seed 1,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment: Treat with serial dilutions of the indazole derivative (0.1 nM to 10 µM) for 144 hours (6 days) .
-
Expert Insight: PARP inhibitors are cytostatic; shorter incubations (24-48h) will yield false negatives. 6 days is required to observe the lethal effect of replication fork collapse.
-
-
Readout: Add CellTiter-Glo (ATP quantification). Measure luminescence.
-
Analysis: Calculate IC50 for both lines.
-
Success Metric: The compound must show >100-fold shift in IC50 between Mutant (sensitive) and WT (resistant) lines.
-
Mechanism of Action Visualization
Understanding the "Trapping" mechanism is vital for this scaffold. Indazole derivatives are known to be potent "PARP Trappers," meaning they lock the enzyme onto damaged DNA, which is more cytotoxic than enzymatic inhibition alone.
Diagram: PARP Trapping & Synthetic Lethality
Figure 2: The mechanism of action. The 5-fluoro-indazole derivative stabilizes the PARP-DNA complex, causing replication fork collapse—a lethal event in BRCA-deficient cells.
References
-
Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. IRBM. (2022).[1] Link
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2018). Link
-
Discovery of Niraparib: A Selective Poly(ADP-ribose) Polymerase (PARP)-1 and -2 Inhibitor. Journal of Medicinal Chemistry. (2009). Link
-
Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors: a review of recent patents (2018-2021). Expert Opinion on Therapeutic Patents. (2021). Link
-
Standard Guide for Validation of In Vitro Cell-Based Assays. ASTM International. (2024). Link
Sources
The Indazole Isomer Maze: A Head-to-Head Bioactivity Comparison of Indazole-7-Carboxylate and Indazole-5-Carboxylate Scaffolds
For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of modern medicinal chemistry, lauded for its versatility and "privileged" status in engaging a multitude of biological targets.[1][2][3] However, the seemingly subtle shift of a single carboxylate group, from the 7-position to the 5-position, can dramatically alter the bioactivity, selectivity, and overall therapeutic potential of the resulting molecule. This guide provides an in-depth, data-driven comparison of indazole-7-carboxylate and indazole-5-carboxylate derivatives, illuminating the critical role of isomeric positioning in drug design.
The indazole core, a fusion of benzene and pyrazole rings, offers a unique combination of hydrogen bond donors and acceptors, aromaticity, and structural rigidity that makes it an ideal framework for interacting with enzyme active sites and receptors.[4][5] The strategic placement of substituents on this scaffold is paramount in dictating the molecule's pharmacological profile. This comparison will dissect the distinct biological roles carved out by indazole-7-carboxylate and indazole-5-carboxylate isomers, with a particular focus on their well-established applications as PARP inhibitors and monoamine oxidase B (MAO-B) inhibitors, respectively.
At a Glance: Key Bioactivity Differences
| Feature | Indazole-7-Carboxamide Derivatives | Indazole-5-Carboxamide Derivatives |
| Primary Biological Target | Poly(ADP-ribose) Polymerase (PARP)[6][7] | Monoamine Oxidase B (MAO-B)[8] |
| Therapeutic Area | Oncology[9][10] | Neurodegenerative Diseases[8] |
| Key Example | Niraparib (MK-4827)[7][11] | PSB-1491[8] |
| Potency | Sub-nanomolar (nM) IC50 values for PARP1[7][11] | Sub-nanomolar (nM) IC50 values for MAO-B[8] |
Indazole-7-Carboxamides: Potent PARP Inhibitors in Oncology
The indazole-7-carboxamide scaffold has risen to prominence in oncology, primarily through its successful application in the development of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors.[6][7] PARP enzymes play a crucial role in DNA repair, and their inhibition has proven to be a highly effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7][12]
A prime example of the power of the indazole-7-carboxamide scaffold is Niraparib (MK-4827) , an FDA-approved drug for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[10] The discovery of Niraparib involved extensive structure-activity relationship (SAR) studies that underscored the importance of the 2-phenyl-2H-indazole-7-carboxamide core for potent PARP-1 and PARP-2 inhibition.[7]
Quantitative Analysis of Indazole-7-Carboxamide PARP Inhibitors
| Compound | Target | IC50 (nM) | Cellular Activity (CC50, nM) in BRCA-deficient cells | Reference |
| Niraparib (MK-4827) | PARP-1 | 3.8 | 10-100 | [7] |
| PARP-2 | 2.1 | [7] | ||
| Analog I | PARP | 4 | 42 | [6] |
The data clearly demonstrates the sub-nanomolar potency of indazole-7-carboxamide derivatives against PARP enzymes, which translates to effective anti-proliferative activity in cancer cell lines with compromised DNA repair mechanisms.[6][7]
Indazole-5-Carboxamides: Selective MAO-B Inhibitors for Neurodegenerative Diseases
In contrast to their 7-substituted counterparts, indazole-5-carboxamide derivatives have been extensively explored as highly potent and selective inhibitors of monoamine oxidase B (MAO-B).[8] MAO-B is a key enzyme in the brain responsible for the degradation of neurotransmitters, particularly dopamine. Inhibition of MAO-B can increase dopamine levels, a therapeutic strategy employed in the management of Parkinson's disease.[8]
Research into indazole-5-carboxamides has yielded compounds with exceptional potency and selectivity for MAO-B over the related MAO-A isoform, which is crucial for avoiding potential side effects associated with non-selective MAO inhibition.[8]
Quantitative Analysis of Indazole-5-Carboxamide MAO-B Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A | Reference |
| PSB-1491 (38a) | human MAO-B | 0.386 | >25,000-fold | [8] |
| PSB-1434 (30) | human MAO-B | 1.59 | >6,000-fold | [8] |
The remarkable sub-nanomolar potency and high selectivity of these indazole-5-carboxamide derivatives highlight the scaffold's suitability for developing CNS-acting agents.[8] Computational docking studies have provided insights into the binding interactions, suggesting a rationale for their high potency despite their relatively small molecular size.[8]
Experimental Workflows and Methodologies
To facilitate further research and validation, detailed protocols for key assays are provided below.
PARP Inhibition Assay
This protocol outlines a typical biochemical assay to determine the inhibitory activity of test compounds against PARP enzymes.
Caption: Workflow for a typical PARP inhibition assay.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, PARP enzyme, and a mixture of NAD+ and activated DNA.
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the compound concentration.
MAO-B Inhibition Assay
This protocol describes a common method for assessing the inhibitory potential of compounds against MAO-B.
Caption: Workflow for a typical MAO-B inhibition assay.
Protocol:
-
Compound and Enzyme Preparation: Prepare dilutions of the test compound and the MAO-B enzyme.
-
Pre-incubation: Pre-incubate the enzyme with the test compound to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a suitable substrate (e.g., kynuramine).
-
Incubation and Termination: Incubate the reaction at 37°C and then stop it after a defined time.
-
Detection: Measure the formation of the product, which is indicative of enzyme activity. The signal will be lower in the presence of an inhibitor.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
Conclusion: The Decisive Role of Isomeric Substitution
The head-to-head comparison of indazole-7-carboxylate and indazole-5-carboxylate derivatives unequivocally demonstrates the profound impact of substituent placement on bioactivity. While both scaffolds can be leveraged to generate highly potent and selective inhibitors, their therapeutic applications diverge significantly. The indazole-7-carboxamide core has been masterfully exploited in the design of PARP inhibitors for oncology, culminating in the clinically successful drug Niraparib.[7][10] Conversely, the indazole-5-carboxamide scaffold has proven to be a rich source of potent and selective MAO-B inhibitors with potential for treating neurodegenerative disorders.[8]
This comparative analysis serves as a critical reminder for medicinal chemists that a deep understanding of structure-activity relationships, guided by empirical data, is essential for navigating the complexities of drug design. The choice of isomeric scaffold is not a trivial decision but a fundamental determinant of a compound's ultimate biological function and therapeutic utility.
References
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1155-1160. [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Academia.edu. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. ResearchGate. [Link]
-
Li, X., et al. (2024). Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. PubMed. [Link]
-
Kumar, A., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Polycyclic Aromatic Compounds. [Link]
-
PubChem. (n.d.). 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. PubChem. [Link]
-
IRBM. (2022). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. IRBM. [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis. [Link]
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
-
Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(36), 25335-25355. [Link]
-
Li, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 963-973. [Link]
- Google Patents. (n.d.). US9163007B2 - 5-substituted indazoles as kinase inhibitors.
-
Kumar, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21381-21404. [Link]
-
Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]
-
Li, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. ResearchGate. [Link]
-
Abdel-Ghani, T. M., et al. (2016). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. MedChemComm, 7(5), 881-899. [Link]
-
Garvey, D. S., et al. (2001). Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Journal of Medicinal Chemistry, 44(2), 221-232. [Link]
-
Gaikwad, S. S., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(4), 1-8. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]
-
Wang, L., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 24(18), 3291. [Link]
-
Kumar, M., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 19(1), 2-15. [Link]
- Google Patents. (n.d.). Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors.
-
Wang, W., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry, 62(17), 7939-7957. [Link]
-
Sadek, B., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed. [Link]
-
Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate. [Link]
- Google Patents. (n.d.). CA2958503A1 - Indazole compounds as fgfr kinase inhibitor, preparation and use thereof.
-
ResearchGate. (n.d.). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. irbm.com [irbm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Amide substituted indazoles as poly(ADP-ribose)polymerase (PARP) inhibitors - Patent 2805945 [data.epo.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-fluoro-1h-indazole-7-carboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 5-fluoro-1h-indazole-7-carboxylate. Designed for researchers, laboratory managers, and drug development professionals, this document moves beyond simple checklists to instill a deep understanding of the chemical principles that govern safe waste handling. Our commitment is to empower you with the knowledge to maintain a secure laboratory environment while ensuring full regulatory compliance.
Foundational Understanding: Hazard Identification and Risk Assessment
Methyl 5-fluoro-1h-indazole-7-carboxylate is a fluorinated heterocyclic compound. The presence of the fluorine atom fundamentally classifies it as a halogenated organic compound . This classification is the cornerstone of its disposal protocol, as halogenated waste streams are subject to specific treatment processes, typically high-temperature incineration, to prevent the release of toxic and environmentally persistent byproducts.[1] Disposing of this compound in non-halogenated waste streams can contaminate large volumes of solvent, leading to significant increases in disposal costs and regulatory non-compliance.[1]
While a specific, comprehensive toxicological profile for Methyl 5-fluoro-1h-indazole-7-carboxylate is not widely published, data from structurally similar indazole and fluorinated compounds necessitate a cautious approach.[2][3][4] Assume the compound may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[2][3][4]
Table 1: Physicochemical Properties of Methyl 5-fluoro-1h-indazole-7-carboxylate
| Property | Value | Source |
| CAS Number | 952480-01-2 | [5] |
| Molecular Formula | C₉H₇FN₂O₂ | [5] |
| Molecular Weight | 194.16 g/mol | [6] |
| Appearance | Solid (Assumed) | [6] |
| Classification | Halogenated Organic Compound | [1][7] |
The Core Protocol: Segregation and Containment
The fundamental principle for disposing of Methyl 5-fluoro-1h-indazole-7-carboxylate is strict segregation. Never mix halogenated waste with non-halogenated waste.[1][8] This ensures that waste streams can be managed efficiently and safely according to their specific treatment requirements.
Step-by-Step Waste Collection Protocol
-
Select the Appropriate Waste Container:
-
Use a designated, leak-proof container with a secure screw-top cap, specifically marked for "Halogenated Organic Waste."[1][9]
-
The container must be made of a material chemically compatible with the compound and any solvents used. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Ensure the container is in good condition, free from cracks or defects.[9]
-
-
Properly Label the Container:
-
Label the container before adding any waste.[9]
-
The label must be clear, legible, and securely affixed.
-
Required information on the label includes:
-
The words "Hazardous Waste."[8]
-
The full chemical name: "Waste Methyl 5-fluoro-1h-indazole-7-carboxylate." Do not use abbreviations or chemical formulas.[9]
-
If it is a solution, list all components, including solvents and their approximate percentages.
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
-
-
Waste Accumulation:
-
Keep the waste container closed at all times except when actively adding waste.[8][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and ideally within secondary containment (such as a spill tray).[10][11]
-
-
Requesting Disposal:
-
Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.
-
Proactive Safety: Spill Management Protocol
Accidental spills require a swift and systematic response to mitigate exposure and environmental contamination. All personnel handling this compound must be familiar with these procedures and the location of laboratory spill kits.
Immediate Steps for Spill Response
-
Alert and Evacuate:
-
Immediately alert all personnel in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
-
Assess the Situation:
-
Don Personal Protective Equipment (PPE):
-
At a minimum, wear:
-
Chemical splash goggles and a face shield.
-
Chemically resistant gloves (nitrile may be suitable for incidental contact, but consult a glove compatibility chart for extended cleanup).
-
A lab coat.
-
-
For larger spills, respiratory protection may be necessary.
-
-
Contain and Clean the Spill:
-
Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[12][13]
-
Once contained, apply absorbent material over the spill, working from the outside in to prevent splashing.[13]
-
Allow the material to be fully absorbed.
-
-
Package the Waste:
-
Decontaminate the Area:
-
Wipe the spill area with a cloth or paper towels soaked in a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.[14]
-
Place all cleaning materials into the spill debris waste container.
-
-
Final Steps:
-
Remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Report the incident to your laboratory supervisor and EHS department as required by institutional policy.[13]
-
Visualization of Disposal Workflow
To ensure clarity and rapid comprehension, the following diagram illustrates the decision-making process for the proper disposal of Methyl 5-fluoro-1h-indazole-7-carboxylate.
Caption: Disposal workflow for Methyl 5-fluoro-1h-indazole-7-carboxylate.
References
-
Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
-
Chemical Spill Procedures. Clarkson University. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. [Link]
-
Direction and the proper response procedure for a chemical spill. University of Guelph. [Link]
-
HS421 Chemical Spills Guideline. University of New South Wales. [Link]
-
Incidental Spill Cleanup Procedures. Iowa State University Environmental Health and Safety. [Link]
-
How to store fluorinated pharmaceutical intermediates properly? Blog. [Link]
Sources
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 5-Fluoro-1H-indazole-7-carboxylic acid methyl ester | 952480-01-2 [sigmaaldrich.com]
- 6. Methyl 5-fluoro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. aksci.com [aksci.com]
- 11. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 12. unsw.edu.au [unsw.edu.au]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
